Product packaging for Manidipine dihydrochloride(Cat. No.:CAS No. 89226-75-5)

Manidipine dihydrochloride

Cat. No.: B1676020
CAS No.: 89226-75-5
M. Wt: 683.6 g/mol
InChI Key: JINNGBXKBDUGQT-UHFFFAOYSA-N
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Description

Manidipine dihydrochloride is a diarylmethane.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C35H40Cl2N4O6 B1676020 Manidipine dihydrochloride CAS No. 89226-75-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H38N4O6.2ClH/c1-24-30(34(40)44-3)32(28-15-10-16-29(23-28)39(42)43)31(25(2)36-24)35(41)45-22-21-37-17-19-38(20-18-37)33(26-11-6-4-7-12-26)27-13-8-5-9-14-27;;/h4-16,23,32-33,36H,17-22H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINNGBXKBDUGQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H40Cl2N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89226-50-6 (Parent)
Record name Manidipine hydrochloride [JAN]
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DSSTOX Substance ID

DTXSID9020796
Record name Manidipine dihydrochloride
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Molecular Weight

683.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89226-75-5
Record name Manidipine hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Manidipine dihydrochloride
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Record name 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, 2-(4-(diphenylmethyl)-1-piperaziniyl)ethyl methyl ester, dihydrochloride
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Record name MANIDIPINE HYDROCHLORIDE
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Foundational & Exploratory

Manidipine Dihydrochloride: A Deep Dive into its Mechanism of Action on L-type Calcium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine dihydrochloride, a third-generation dihydropyridine calcium channel blocker, exerts its antihypertensive effects primarily through the modulation of L-type calcium channels. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative pharmacology, and experimental methodologies associated with manidipine's action on these critical ion channels. Through a detailed examination of its binding characteristics, voltage-dependent inhibition, and the downstream signaling cascades, this document aims to equip researchers and drug development professionals with an in-depth understanding of manidipine's pharmacodynamics.

Introduction

Manidipine is a potent dihydropyridine derivative that demonstrates high vasoselectivity, effectively lowering blood pressure with a reduced incidence of reflex tachycardia compared to earlier generations of calcium channel blockers.[1][2] Its therapeutic efficacy is rooted in its ability to inhibit the influx of extracellular calcium ions (Ca²⁺) into vascular smooth muscle cells by blocking voltage-gated L-type calcium channels.[3] This guide will dissect the intricate mechanism of action of manidipine on these channels, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Molecular Mechanism of Action

Manidipine's primary molecular target is the α1 subunit of the L-type calcium channel, which forms the pore through which calcium ions pass.[4] Like other dihydropyridines, manidipine is thought to bind to a specific receptor site on the channel, allosterically modulating its function.[4] The binding is voltage-dependent, with a higher affinity for the inactivated state of the channel. This characteristic contributes to its vascular selectivity, as smooth muscle cells in the vasculature have a more depolarized resting membrane potential compared to cardiac cells.

The binding of manidipine to the L-type calcium channel stabilizes the channel in a closed or inactivated state, thereby reducing the probability of it opening in response to membrane depolarization. This leads to a decrease in the influx of Ca²⁺ into the vascular smooth muscle cells.

Quantitative Pharmacological Data

The inhibitory potency of manidipine on L-type calcium channels has been quantified in various studies. The following tables summarize the key inhibition constants.

Parameter Value Cell Type Holding Potential Reference
IC₅₀ 2.6 nMGuinea-pig ventricular cells-37 mV[5]
IC₅₀ 400 nMGuinea-pig ventricular cells-78 mV[5]
ED₅₀ 1.0 nMVascular smooth muscle & glomerular mesangial cellsNot Specified[6]

Table 1: Inhibitory Concentrations of Manidipine on L-type Calcium Channels

IC₅₀: Half maximal inhibitory concentration. ED₅₀: Half maximal effective dose.

The significant difference in IC₅₀ values at different holding potentials highlights the voltage-dependent nature of manidipine's channel blockade.[5] At a more depolarized potential (-37 mV), which favors the inactivated state of the channel, manidipine is substantially more potent.[5]

Signaling Pathways

The blockade of L-type calcium channels by manidipine initiates a cascade of intracellular events within vascular smooth muscle cells, ultimately leading to vasodilation.

Core Signaling Pathway of Vasodilation

The primary pathway involves the reduction of intracellular Ca²⁺, which disrupts the normal process of smooth muscle contraction.

cluster_0 Manidipine Manidipine dihydrochloride L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Manidipine->L_type_Ca_Channel Inhibits Intracellular_Ca ↓ Intracellular [Ca²⁺] Ca_Influx Ca²⁺ Influx Calmodulin Calmodulin MLCK_inactive MLCK (inactive) Ca_Calmodulin Ca²⁺-Calmodulin Complex Intracellular_Ca->Ca_Calmodulin Forms Intracellular_Ca->Ca_Calmodulin MLCK_active MLCK (active) Intracellular_Ca->MLCK_active Reduced activation Ca_Calmodulin->MLCK_active Activates pMLC Phosphorylated MLC (pMLC) MLCK_active->pMLC Phosphorylates Contraction Vascular Smooth Muscle Contraction MLCK_active->Contraction Reduced contraction MLC Myosin Light Chain (MLC) pMLC->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Results in

Caption: Core signaling pathway of manidipine-induced vasodilation.

Experimental Protocols

The following section details a representative experimental protocol for investigating the effects of manidipine on L-type calcium channels using the whole-cell patch-clamp technique.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effect of manidipine on L-type Ca²⁺ currents (ICa,L) in isolated vascular smooth muscle cells.

Cell Preparation:

  • Isolate single vascular smooth muscle cells from the desired artery (e.g., mesenteric artery) of a suitable animal model (e.g., rat or guinea pig) using enzymatic digestion.

  • Maintain the isolated cells in a physiological salt solution at room temperature for use within the same day.

Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • External Solution (in mM): 135 NaCl, 5.4 CsCl, 1 MgCl₂, 10 BaCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH). Barium (Ba²⁺) is used as the charge carrier to increase the current amplitude and reduce Ca²⁺-dependent inactivation.

  • Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 5 Mg-ATP, and 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure the availability of L-type calcium channels.

  • Elicit ICa,L by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • Record baseline ICa,L.

  • Perfuse the cell with the external solution containing various concentrations of this compound.

  • Record ICa,L at each concentration until a steady-state effect is observed.

Data Analysis:

  • Measure the peak amplitude of ICa,L in the absence and presence of manidipine.

  • Construct concentration-response curves by plotting the percentage of inhibition of ICa,L against the manidipine concentration.

  • Fit the data with the Hill equation to determine the IC₅₀ value.

Experimental Workflow Diagram

start Start cell_isolation Isolate Vascular Smooth Muscle Cells start->cell_isolation patch_clamp_setup Prepare Patch-Clamp Setup & Solutions cell_isolation->patch_clamp_setup giga_seal Establish Giga-ohm Seal patch_clamp_setup->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell baseline_recording Record Baseline L-type Ca²⁺ Current whole_cell->baseline_recording manidipine_application Apply Manidipine (various concentrations) baseline_recording->manidipine_application effect_recording Record L-type Ca²⁺ Current with Manidipine manidipine_application->effect_recording data_analysis Data Analysis: - Concentration-response curve - IC₅₀ determination effect_recording->data_analysis end End data_analysis->end

Caption: Workflow for whole-cell patch-clamp analysis of manidipine.

Conclusion

This compound is a highly effective L-type calcium channel blocker with a well-defined mechanism of action. Its voltage-dependent inhibition and high potency, particularly at depolarized membrane potentials, contribute to its vasoselective antihypertensive effects. The detailed understanding of its interaction with L-type calcium channels and the subsequent signaling pathways is crucial for the rational design of future cardiovascular therapies and for optimizing the clinical application of this important drug. This guide provides a foundational resource for researchers and clinicians working in the field of cardiovascular pharmacology.

References

Pharmacodynamics of Manidipine Dihydrochloride in Vascular Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker recognized for its potent antihypertensive effects.[1][2] Its primary mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation and a subsequent reduction in blood pressure.[1][3] This technical guide provides a comprehensive overview of the pharmacodynamics of manidipine in vascular smooth muscle, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action

Manidipine exerts its vasodilatory effect by blocking voltage-dependent calcium channels in vascular smooth muscle cells.[1][3] Contraction of these cells is initiated by an increase in intracellular calcium concentration, which is partly mediated by the influx of extracellular calcium through L-type and T-type calcium channels.[3][4] Manidipine exhibits a high affinity for both L-type and T-type calcium channels, binding to them and thereby preventing the influx of calcium that is necessary for muscle contraction.[3] This dual-channel blockade contributes to its distinct pharmacological profile, including its pronounced effects on renal microcirculation.[5][6] The slow dissociation from these channels ensures a long-lasting therapeutic effect.[3]

Quantitative Data on Manidipine's Efficacy

The inhibitory effects of manidipine on various cellular processes in vascular smooth muscle have been quantified in numerous studies. The following tables summarize key IC50 and ED50 values, providing a comparative look at its potency across different experimental models.

ParameterCell/Tissue TypeExperimental ConditionValueReference(s)
IC50 Guinea-pig ventricular cellsL-type Ca2+ current inhibition (holding potential -37 mV)2.6 nM[7]
IC50 Guinea-pig ventricular cellsL-type Ca2+ current inhibition (holding potential -78 mV)400 nM[7]
IC50 Rat Vascular Smooth Muscle Cells (VSMC)Inhibition of Endothelin-1 (ET-1) stimulated DNA synthesis1 x 10⁻⁷ M[8]
IC50 Rat Vascular Smooth Muscle Cells (VSMC)Inhibition of Endothelin-1 (ET-1) stimulated protein synthesis1 x 10⁻⁸ M[8]
ED50 A7r5 rat vascular smooth muscle cellsInhibition of Endothelin-1 (ET-1) induced intracellular Ca2+ increase1 x 10⁻⁹ M[9]

Signaling Pathway of Manidipine Action

The following diagram illustrates the signaling cascade affected by manidipine in vascular smooth muscle cells.

Manidipine_Signaling_Pathway Manidipine's Mechanism of Action in Vascular Smooth Muscle L_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx T_channel T-type Ca2+ Channel Manidipine Manidipine Manidipine->L_channel blocks Manidipine->T_channel blocks Ca_intracellular Increased Intracellular [Ca2+] Ca_influx->Ca_intracellular Contraction Vascular Smooth Muscle Contraction Ca_intracellular->Contraction Vasodilation Vasodilation Contraction->Vasodilation leads to inhibition of

Caption: Manidipine blocks L- and T-type calcium channels, reducing calcium influx and leading to vasodilation.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the pharmacodynamics of manidipine in vascular smooth muscle.

Isolation of Vascular Smooth Muscle Cells (VSMCs) from Rat Aorta

This protocol describes the enzymatic digestion method for obtaining primary VSMCs for cell culture experiments.[7][10]

Materials:

  • Sprague-Dawley rats

  • Collagenase Type II

  • Elastase

  • Soybean Trypsin Inhibitor

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

Procedure:

  • Euthanize the rat and sterilize the thoracic area with 70% ethanol.

  • Excise the thoracic aorta and place it in cold HBSS.

  • Under a dissecting microscope, carefully remove the adventitia and surrounding connective tissue.

  • Cut the aorta into small rings (1-2 mm).

  • Incubate the aortic rings in a digestion solution containing Collagenase Type II (1 mg/mL) and Elastase (0.5 mg/mL) in HBSS at 37°C for 30-45 minutes with gentle agitation.

  • Terminate the digestion by adding an equal volume of DMEM with 10% FBS.

  • Disperse the cells by gently triturating the tissue fragments with a pipette.

  • Filter the cell suspension through a 70-µm cell strainer.

  • Centrifuge the filtrate at 200 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells in culture flasks and maintain at 37°C in a humidified atmosphere of 5% CO2.

VSMC_Isolation_Workflow Workflow for Vascular Smooth Muscle Cell Isolation A Aorta Excision B Adventitia Removal A->B C Enzymatic Digestion (Collagenase/Elastase) B->C D Cell Dispersion C->D E Filtration D->E F Centrifugation & Resuspension E->F G Cell Plating & Culture F->G

Caption: A simplified workflow for the enzymatic isolation of vascular smooth muscle cells from the aorta.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for recording L-type calcium channel currents in isolated VSMCs to assess the inhibitory effect of manidipine.[11]

Materials:

  • Isolated VSMCs cultured on glass coverslips

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass pipettes

  • External solution (in mM): 120 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

  • Internal (pipette) solution (in mM): 130 CsCl, 10 EGTA, 1 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, 10 HEPES (pH 7.2 with CsOH)

  • This compound stock solution

Procedure:

  • Place a coverslip with adherent VSMCs in the recording chamber on the microscope stage and perfuse with the external solution.

  • Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy VSMC with the patch pipette and form a high-resistance (gigaohm) seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Hold the cell membrane potential at -80 mV.

  • Elicit L-type calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).

  • After recording stable baseline currents, perfuse the chamber with the external solution containing various concentrations of manidipine.

  • Record the calcium currents at each manidipine concentration to determine the dose-dependent inhibition.

Patch_Clamp_Workflow Experimental Workflow for Whole-Cell Patch-Clamp A Cell Preparation & Plating C Gigaohm Seal Formation A->C B Pipette Fabrication & Filling B->C D Whole-Cell Configuration C->D E Baseline Current Recording D->E F Manidipine Application E->F G Recording of Inhibited Currents F->G H Data Analysis (IC50) G->H

Caption: A flowchart outlining the key steps in a whole-cell patch-clamp experiment to study manidipine's effects.

Isometric Tension Recording in Isolated Aortic Rings

This protocol measures the contractile force of vascular smooth muscle in response to vasoconstrictors and the relaxant effect of manidipine.[12][13]

Materials:

  • Isolated rat thoracic aorta

  • Organ bath system with isometric force transducers

  • Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose

  • Vasoconstrictor agent (e.g., Phenylephrine or KCl)

  • This compound stock solution

Procedure:

  • Excise the rat thoracic aorta and place it in cold Krebs-Henseleit solution.

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

  • Mount the aortic rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Apply a resting tension of 2 g and allow the rings to equilibrate for at least 60 minutes, with solution changes every 15 minutes.

  • Induce a stable contraction with a vasoconstrictor (e.g., 1 µM Phenylephrine or 60 mM KCl).

  • Once the contraction reaches a plateau, add cumulative concentrations of manidipine to the organ bath.

  • Record the relaxation response at each concentration to construct a dose-response curve and calculate the IC50 value.

Isometric_Tension_Workflow Workflow for Isometric Tension Recording A Aortic Ring Preparation B Mounting in Organ Bath A->B C Equilibration B->C D Induction of Contraction (e.g., Phenylephrine) C->D E Cumulative Addition of Manidipine D->E F Recording of Relaxation E->F G Data Analysis (Dose-Response Curve) F->G

Caption: A procedural flowchart for assessing vascular reactivity to manidipine using an organ bath setup.

Intracellular Calcium Imaging

This protocol uses the fluorescent Ca2+ indicator Fura-2 AM to measure changes in intracellular calcium concentration in VSMCs in response to manidipine.[14][15]

Materials:

  • Isolated VSMCs cultured on glass coverslips

  • Fura-2 AM

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microscopy system with a ratiometric imaging setup

  • Vasoconstrictor agent (e.g., Endothelin-1)

  • This compound stock solution

Procedure:

  • Incubate cultured VSMCs with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-60 minutes at 37°C in the dark.

  • Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM.

  • Place the coverslip in a perfusion chamber on the microscope stage.

  • Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

  • Establish a stable baseline of the 340/380 nm fluorescence ratio.

  • Stimulate the cells with a vasoconstrictor to induce an increase in intracellular calcium.

  • Perfuse the cells with various concentrations of manidipine and record the changes in the fluorescence ratio to determine the inhibitory effect on the calcium signal.

Calcium_Imaging_Workflow Workflow for Intracellular Calcium Imaging A Cell Plating on Coverslips B Loading with Fura-2 AM A->B C De-esterification B->C D Baseline Fluorescence Recording C->D E Stimulation with Vasoconstrictor D->E F Application of Manidipine E->F G Recording of Calcium Signal Inhibition F->G H Data Analysis (Ratio Imaging) G->H

Caption: A step-by-step guide for measuring intracellular calcium changes in response to manidipine.

Conclusion

This compound is a potent vasodilator that effectively targets L-type and T-type calcium channels in vascular smooth muscle. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development. The visual representations of the signaling pathway and experimental workflows further clarify the mechanisms and methodologies involved in studying the pharmacodynamics of this important antihypertensive agent. Further research focusing on a wider range of vascular beds and in vivo models will continue to enhance our understanding of manidipine's therapeutic potential.

References

An In-Depth Technical Guide to the Synthesis of Manidipine Dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine-type calcium channel blocker used as an antihypertensive agent.[1] Its synthesis is a multi-step process involving the formation of key intermediates followed by a cyclization reaction to construct the core dihydropyridine ring. This technical guide provides a detailed overview of the synthesis pathway, starting materials, experimental protocols, and quantitative data to support research and development in this area.

Core Synthesis Pathway

The synthesis of this compound typically proceeds through a convergent pathway, culminating in the Hantzsch dihydropyridine synthesis. The key starting materials and intermediates are outlined below:

Starting Materials:

  • N-(2-hydroxyethyl)piperazine or Piperazine

  • Benzhydryl bromide or Diphenylmethyl chloride

  • Diketene

  • m-Nitrobenzaldehyde

  • Methyl 3-aminocrotonate

  • Hydrochloric acid

Key Intermediates:

  • 1-Benzhydryl-4-(2-hydroxyethyl)piperazine

  • 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate

  • Manidipine (free base)

The overall synthetic route can be visualized in the following diagram:

Manidipine_Synthesis_Pathway cluster_0 Step 1: Synthesis of 1-Benzhydryl-4-(2-hydroxyethyl)piperazine cluster_1 Step 2: Synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate cluster_2 Step 3: Hantzsch Dihydropyridine Synthesis cluster_3 Step 4: Salt Formation N_hydroxyethylpiperazine N-(2-hydroxyethyl)piperazine Intermediate_1 1-Benzhydryl-4-(2-hydroxyethyl)piperazine N_hydroxyethylpiperazine->Intermediate_1 Alkylation Benzhydryl_halide Benzhydryl bromide/chloride Benzhydryl_halide->Intermediate_1 Intermediate_2 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate Intermediate_1->Intermediate_2 Acylation Diketene Diketene Diketene->Intermediate_2 Manidipine_base Manidipine (free base) Intermediate_2->Manidipine_base Cyclocondensation m_Nitrobenzaldehyde m-Nitrobenzaldehyde m_Nitrobenzaldehyde->Manidipine_base Methyl_3_aminocrotonate Methyl 3-aminocrotonate Methyl_3_aminocrotonate->Manidipine_base Manidipine_dihydrochloride This compound Manidipine_base->Manidipine_dihydrochloride Acidification HCl Hydrochloric acid HCl->Manidipine_dihydrochloride

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

This section details the methodologies for the key experimental steps in the synthesis of this compound, based on published patent literature.

Step 1: Synthesis of 1-Benzhydryl-4-(2-hydroxyethyl)piperazine

This initial step involves the N-alkylation of a piperazine derivative.

  • Method A: From N-(2-hydroxyethyl)piperazine

    • Reactants: N-(2-hydroxyethyl)piperazine, diphenylmethyl chloride, and potassium carbonate.

    • Solvent: N,N-Dimethylformamide (DMF).

    • Procedure: To a reactor, add N-(2-hydroxyethyl)piperazine, DMF, and potassium carbonate. Then, add diphenylmethyl chloride to the mixture. The reaction is carried out with stirring. After completion, the mixture is washed, dried, and concentrated to yield 1-benzhydryl-4-(2-hydroxyethyl)piperazine.[2]

    • Molar Ratios: The molar ratio of N-(2-hydroxyethyl)piperazine to potassium carbonate to diphenylmethyl chloride is approximately 1 : (1.8-3) : (1-1.5).[2]

  • Method B: From Piperazine

    • Reactants: Piperazine and ethylene oxide.

    • Solvent: Water.

    • Procedure: Piperazine and water are added to a reaction flask and cooled. Ethylene oxide is then added, and the mixture is stirred and heated. After reaction completion and removal of unreacted piperazine, the filtrate is distilled under reduced pressure to obtain N-(2-hydroxyethyl)piperazine, which can then be used in Method A.[3]

Step 2: Synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate

This step involves the acylation of the hydroxyl group of the intermediate from Step 1.

  • Reactants: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine and diketene.

  • Procedure: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine is heated, and diketene is added dropwise with stirring. The reaction is maintained at an elevated temperature for a period of time. After the reaction is complete, the mixture is dissolved in ethyl acetate, washed with water, dried, and concentrated to obtain 2-(4-benzhydryl-1-piperazinyl)ethyl acetoacetate as an oily substance.[4]

Step 3: Hantzsch Dihydropyridine Synthesis of Manidipine (free base)

This is the key cyclocondensation step to form the dihydropyridine ring.

  • Reactants: 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, and methyl 3-aminocrotonate.

  • Solvent: Isopropanol.

  • Procedure: The three reactants are dissolved in isopropanol in a reaction flask. The mixture is heated to reflux and stirred for several hours. After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate, washed with warm water, dried, and concentrated to yield Manidipine free base.[2]

The logical workflow for the Hantzsch synthesis is depicted below:

Hantzsch_Workflow Reactants Combine: - 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate - m-Nitrobenzaldehyde - Methyl 3-aminocrotonate - Isopropanol Reaction Heat to reflux (75-85°C) Stir for 6-20 hours Reactants->Reaction Concentration1 Concentrate under reduced pressure Reaction->Concentration1 Dissolution Dissolve residue in Ethyl Acetate Concentration1->Dissolution Washing Wash with warm water Dissolution->Washing Drying Dry the organic phase Washing->Drying Concentration2 Concentrate to obtain Manidipine (free base) Drying->Concentration2 Product Manidipine (free base) Concentration2->Product

Caption: Experimental workflow for the Hantzsch synthesis of Manidipine.

Step 4: Formation of this compound

The final step is the conversion of the free base to its dihydrochloride salt to improve its stability and solubility.

  • Reactants: Manidipine (free base) and a hydrochloric acid solution.

  • Solvent: Methanol, ethanol, or ethyl acetate containing HCl.[2]

  • Procedure: The Manidipine free base is dissolved in an organic solvent. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl, ethanolic HCl) is then added. The mixture is stirred, and the product precipitates. The crude product is collected and can be recrystallized from a suitable solvent mixture (e.g., ethanol, methanol, ethyl acetate).[2][4]

Quantitative Data

The following tables summarize the quantitative data reported in various sources for the synthesis of this compound.

Table 1: Reaction Conditions and Yields for the Synthesis of Manidipine (free base)

ParameterValueReference
Reactants 2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate, m-nitrobenzaldehyde, methyl 3-aminocrotonate[2]
Solvent Isopropanol[2]
Reaction Temperature 75 - 85 °C[2]
Reaction Time 6 - 20 hours[2]
Yield 41% - 57%[2]

Table 2: Purity and Yield for the Final Product and Intermediates

CompoundYieldPurity (HPLC)Reference
2-(4-diphenylmethyl-1-piperazinyl)ethyl acetoacetate95.8% - 97.1%Not specified[4]
Manidipine (free base)44.5% - 47.0%> 99%[4][5]
This compound77.8% (from free base)99.63%[4]

Conclusion

The synthesis of this compound is a well-established process that relies on the robust Hantzsch dihydropyridine synthesis as the key step. The starting materials are commercially available, and the procedures, while requiring careful control of reaction conditions, are amenable to industrial scale-up. The provided experimental protocols and quantitative data offer a comprehensive resource for researchers and professionals involved in the development and manufacturing of this important antihypertensive drug. Further optimization of reaction conditions and purification methods can potentially lead to improved yields and purity of the final product.

References

Chemical structure and properties of manidipine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and analytical methodologies related to manidipine dihydrochloride. The information is curated for professionals in the fields of pharmaceutical research and drug development.

Chemical Structure and Properties

This compound is a third-generation dihydropyridine calcium channel blocker.[1][2] Its chemical structure is characterized by a dihydropyridine ring system with various substituents that contribute to its pharmacological activity.

Chemical Structure

Below is the two-dimensional chemical structure of this compound.

G Manidipine

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 89226-75-5[3]
Molecular Formula C₃₅H₄₀Cl₂N₄O₆[3]
Molecular Weight 683.6 g/mol [3]
IUPAC Name 5-O-[2-(4-benzhydrylpiperazin-1-yl)ethyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;dihydrochloride[3]
Appearance Off-White to Pale Yellow Solid/Light Yellow Crystalline Powder[][5]
Melting Point 205-214 °C (decomposes)[][6]
Boiling Point 722 °C at 760 mmHg[]
Solubility Insoluble in water and ether; slightly soluble in ethanol and acetone; Soluble in DMSO (21 mg/mL).[5][6][7]
pKa (Strongest Basic) 7.89[8]
logP 5.11[8]
Pharmacological Properties

Manidipine is a highly vasoselective calcium channel antagonist.[1] Its pharmacological profile is summarized in the table below.

PropertyValueTarget/SystemReference
IC₅₀ 2.6 nML-type calcium channels in guinea-pig ventricular cells[1]
IC₅₀ 24 nMPotassium-induced contraction of isolated dog femoral veins[9]
IC₅₀ 2.1 nMPotassium-induced contraction of isolated dog portal veins[9]
ED₅₀ 1 nMEndothelin-1-induced intracellular calcium increase in A₇r₅ rat vascular smooth muscle cells[9]
Mechanism of Action Inhibits the influx of Ca²⁺ ions through voltage-dependent L-type and T-type calcium channels, leading to peripheral vasodilation.[10]

Mechanism of Action and Signaling Pathway

This compound exerts its antihypertensive effects by blocking the influx of extracellular calcium ions through L-type and T-type voltage-gated calcium channels in vascular smooth muscle cells.[10] This inhibition of calcium influx leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[10] The signaling pathway is depicted below.

cluster_0 Cellular Response Manidipine Manidipine dihydrochloride Ca_channel L-type & T-type Calcium Channels Manidipine->Ca_channel blocks Ca_influx Ca²⁺ Influx Vasc_Smooth_Muscle Vascular Smooth Muscle Contraction Ca_influx->Vasc_Smooth_Muscle leads to Vasodilation Vasodilation Vasc_Smooth_Muscle->Vasodilation inhibition leads to BP Reduced Blood Pressure Vasodilation->BP results in

Caption: Signaling pathway of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process. The following protocol is a generalized procedure based on published patent literature.[11][12][13]

Start Start: N-hydroxyethyl piperazine Step1 Acylation with diketene Start->Step1 Intermediate1 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetic ester Step1->Intermediate1 Step2 Cyclization with m-nitrobenzaldehyde and 3-amino methyl crotonate Intermediate1->Step2 Intermediate2 Manidipine (free base) Step2->Intermediate2 Step3 Salification with ethanolic HCl Intermediate2->Step3 End End Product: This compound Step3->End

Caption: High-level workflow for the synthesis of this compound.

Detailed Methodology:

  • Synthesis of 2-(4-diphenyl-methyl-1-piperazinyl) ethyl acetoacetic ester:

    • N-hydroxyethyl piperazine is subjected to acylation with diketene.[13] The reaction is typically stirred for 2 hours.[12]

    • The resulting product is dissolved in an alkyl acetate, washed, and concentrated to yield the oily intermediate product.[12]

  • Synthesis of Manidipine (free base):

    • The intermediate from the previous step, m-nitrobenzaldehyde, and 3-aminobutene acid methyl esters are dissolved in isopropanol.[13]

    • The mixture is heated under reflux for a period of 6 to 16 hours at a temperature of 75-85 °C.[13]

    • After the reaction is complete, the solvent is removed by vacuum concentration.[13]

    • The residue is dissolved in ethyl acetate, washed with warm water, dried, and concentrated to obtain the free base of manidipine.[13]

  • Preparation of this compound:

    • The manidipine free base is dissolved in a solution of hydrochloric acid in methanol or ethanol.[12][14]

    • The solution is stirred to induce crystallization.[12]

    • The resulting solid is collected by filtration.[12]

    • The crude product is purified by recrystallization from a suitable solvent such as 95% methanol to yield pure this compound.[12]

Quantitative Analysis by RP-HPLC

A validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for the quantification of this compound in bulk and pharmaceutical dosage forms. The following is a representative protocol.[15][16][17]

cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Standard Prepare Standard Stock Solution (e.g., 1000 µg/ml in diluent) Prep_Working Prepare Working Standards (e.g., 20-150 µg/ml) Prep_Standard->Prep_Working Prep_Sample Prepare Sample Solution (from bulk or tablet) Injection Inject into HPLC system Prep_Sample->Injection Prep_Working->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (e.g., 228 nm or 230 nm) Separation->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify Manidipine Calibration->Quantification

Caption: Workflow for RP-HPLC analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, UV/Vis detector, and an autosampler.[15]

  • Column: A C18 column is commonly used, for example, a Kromasil ODS C18 (100 x 4.6 mm, 5µm) or a Phenomenex C18 (250 x 4.6mm, 5 µm).[15][16]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 85:15 v/v or 80:20 v/v) is often employed. The pH may be adjusted to 3.5 with orthophosphoric acid.[15][16]

  • Flow Rate: A typical flow rate is 1.0 or 1.3 mL/min.[15][16]

  • Detection Wavelength: Detection is usually carried out at 228 nm or 230 nm.[16][17]

  • Injection Volume: A 20 µL injection volume is common.[15]

Procedure:

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase or a suitable diluent (e.g., acetonitrile:water, 50:50) to obtain a stock solution of known concentration (e.g., 1000 µg/mL).[17]

  • Preparation of Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected sample concentration (e.g., 25-125 µg/mL or 20-150 µg/mL).[16][17]

  • Preparation of Sample Solution: For bulk drug, prepare a solution of known concentration in the mobile phase. For tablets, weigh and finely powder a number of tablets, and then extract the drug with the mobile phase to a known concentration.

  • Chromatographic Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Record the peak areas for the manidipine peak.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Analysis by Visible Spectrophotometry

Visible spectrophotometry offers a simpler and more accessible method for the quantification of this compound. The following is a summary of a reported method.[18][19]

Principle:

This method is based on the reaction of this compound with a chromogenic reagent to form a colored complex that can be measured spectrophotometrically. One such method involves the reaction with para-dimethylaminobenzaldehyde (PDAB) in the presence of methanolic sulfuric acid to form a green chromogen with an absorption maximum at 436.97 nm.[18]

Reagents and Instrumentation:

  • Spectrophotometer: A UV/Vis spectrophotometer with 1 cm matched cuvettes.[18]

  • Standard Solution: A standard stock solution of this compound (e.g., 1 mg/mL) in methanol.[18]

  • PDAB Reagent: 1% solution of para-dimethylaminobenzaldehyde.[18]

  • Methanolic Sulfuric Acid: 0.1 M sulfuric acid in methanol.[18]

Procedure:

  • Preparation of Calibration Curve:

    • Pipette aliquots of the standard drug solution into a series of 10 mL volumetric flasks to obtain final concentrations in the range of 25-125 µg/mL.[18]

    • To each flask, add 1 mL of 1% PDAB and 0.5 mL of 0.1 M methanolic sulfuric acid.[18]

    • Allow the reaction to proceed for 15 minutes at room temperature.[18]

    • Dilute to volume with the appropriate solvent.

    • Measure the absorbance of each solution at 436.97 nm against a reagent blank.

    • Plot a calibration curve of absorbance versus concentration.

  • Analysis of Sample:

    • Prepare a sample solution of this compound of a suitable concentration in methanol.

    • Treat the sample solution in the same manner as the standard solutions.

    • Measure the absorbance of the sample solution and determine the concentration from the calibration curve.

References

Manidipine Dihydrochloride for Hypertension Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel blocker distinguished by its dual-antagonistic action on both L-type and T-type voltage-gated calcium channels. This unique pharmacological profile not only contributes to its potent antihypertensive efficacy but also confers specific end-organ protective benefits, particularly in the renal vasculature. This technical guide provides a comprehensive overview of this compound for hypertension research, consolidating data on its mechanism of action, pharmacokinetics, and clinical efficacy. Detailed summaries of key experimental protocols and visualizations of associated signaling pathways are presented to support further investigation and drug development efforts in this area.

Introduction

Hypertension is a leading modifiable risk factor for cardiovascular and renal disease. Calcium channel blockers (CCBs) are a cornerstone of antihypertensive therapy, and within this class, dihydropyridines are widely utilized for their potent vasodilatory effects. This compound emerges as a noteworthy agent due to its dual blockade of L-type and T-type calcium channels, offering a broader spectrum of action compared to traditional dihydropyridine CCBs that primarily target L-type channels.[1][2] This dual blockade is thought to underlie its effective blood pressure-lowering activity, coupled with a favorable safety profile and potential for renal protection.[3][4] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.

Mechanism of Action

Manidipine's primary mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells.[5] By blocking both L-type and T-type voltage-gated calcium channels, it induces vasodilation and a subsequent reduction in peripheral resistance, leading to a decrease in blood pressure.[1]

  • L-type Calcium Channel Blockade: Similar to other dihydropyridines, manidipine blocks L-type calcium channels, which are abundant in the smooth muscle of arterioles. This action is the principal driver of its systemic vasodilatory and antihypertensive effects.[6][7]

  • T-type Calcium Channel Blockade: The inhibition of T-type calcium channels is a distinguishing feature of manidipine. T-type calcium channels are found in various tissues, including the efferent arterioles of the glomerulus.[2][3] Their blockade by manidipine is believed to contribute to its renal-protective effects by mitigating glomerular hypertension.[8]

Signaling Pathways

The following diagrams illustrate the key signaling pathways influenced by this compound.

Vascular Smooth Muscle Cell Contraction Pathway cluster_extracellular Extracellular Space cluster_cell Vascular Smooth Muscle Cell Ca2+_ext Ca2+ L_channel L-type Ca2+ Channel Ca2+_ext->L_channel Influx T_channel T-type Ca2+ Channel Ca2+_ext->T_channel Influx Ca2+_int Intracellular Ca2+ L_channel->Ca2+_int T_channel->Ca2+_int Manidipine Manidipine Manidipine->L_channel Manidipine->T_channel Relaxation Vasodilation Manidipine->Relaxation Calmodulin Calmodulin Ca2+_int->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Calmodulin->MLCK Activates pMLC Phosphorylated Myosin Light Chain MLCK->pMLC Phosphorylates Contraction Vasoconstriction pMLC->Contraction

Mechanism of Manidipine-induced Vasodilation.

Workflow: Radioligand Binding Assay Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand and Manidipine Membrane_Prep->Incubation Filtration Separation of Bound and Free Ligand Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

References

In Vitro Effects of Manidipine Dihydrochloride on Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of manidipine dihydrochloride on endothelial cells. Manidipine, a third-generation dihydropyridine calcium channel blocker, exhibits pleiotropic effects on the vasculature that extend beyond its primary antihypertensive action. This document details the experimental protocols to assess these effects and summarizes the key quantitative findings and cellular signaling pathways involved.

Anti-Inflammatory Effects

Manidipine has demonstrated significant anti-inflammatory properties in human endothelial cells, primarily by inhibiting the secretion of pro-inflammatory cytokines.

Inhibition of Pro-inflammatory Cytokine Secretion

Manidipine effectively reduces the release of Interleukin-6 (IL-6) and Interleukin-8 (IL-8) from human endothelial cells stimulated with various pro-inflammatory agents. The mechanism underlying this effect is believed to be independent of its calcium channel blocking activity and may be attributed to its lipophilicity and antioxidant properties, leading to the inhibition of the NF-κB signaling pathway.

Table 1: Quantitative Data on the Inhibition of Cytokine Secretion by Manidipine

Cell TypeStimulantManidipine Concentration (µM)Effect on IL-6 SecretionEffect on IL-8 SecretionReference
Endothelial CellsAcetylated LDL (acLDL)1-5Complete inhibitionNot Reported
Endothelial CellsOxidized LDL (oxLDL)1-5Complete inhibitionNot Reported
Endothelial CellsTumor Necrosis Factor-alpha (TNF-α)1-5Complete inhibition~40% reduction (at 5 µM)
Experimental Protocol: Measurement of Cytokine Secretion in HUVECs

This protocol outlines the steps to measure the effect of manidipine on IL-6 and IL-8 secretion from Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • TNF-α (or other stimulants like acLDL, oxLDL)

  • Phosphate Buffered Saline (PBS)

  • ELISA kits for human IL-6 and IL-8

Procedure:

  • Cell Culture: Culture HUVECs in endothelial cell growth medium until they reach 80-90% confluency in 24-well plates.

  • Pre-treatment: Replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1 µM, 5 µM) or vehicle control. Incubate for 24 hours.

  • Stimulation: After the pre-treatment period, add the pro-inflammatory stimulant (e.g., TNF-α at 10 ng/mL) to the wells (except for the negative control wells).

  • Incubation: Incubate the plates for an additional 24 hours.

  • Sample Collection: Collect the cell culture supernatants from each well.

  • ELISA: Perform the ELISA for IL-6 and IL-8 according to the manufacturer's instructions.

  • Data Analysis: Determine the concentrations of IL-6 and IL-8 in the supernatants. Normalize the data to the vehicle-treated, stimulant-exposed control group.

G cluster_workflow Experimental Workflow: Cytokine Secretion Assay HUVEC_Culture 1. Culture HUVECs to 80-90% confluency Pretreatment 2. Pre-treat with Manidipine or Vehicle (24h) HUVEC_Culture->Pretreatment Stimulation 3. Stimulate with TNF-α (24h) Pretreatment->Stimulation Supernatant_Collection 4. Collect Supernatants Stimulation->Supernatant_Collection ELISA 5. Perform IL-6 and IL-8 ELISA Supernatant_Collection->ELISA Data_Analysis 6. Analyze Cytokine Concentrations ELISA->Data_Analysis

Cytokine Secretion Assay Workflow

Effects on Endothelial Nitric Oxide Synthase (eNOS)

Manidipine has been shown to positively influence the expression of endothelial nitric oxide synthase (eNOS), a key enzyme in maintaining vascular health.[1] This suggests a potential mechanism by which manidipine improves endothelial function.

Experimental Protocol: Western Blot for eNOS Expression

This protocol describes how to assess the effect of manidipine on eNOS protein expression in endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibody against eNOS

  • Secondary HRP-conjugated antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture and treat HUVECs with manidipine as described in the cytokine assay protocol.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-eNOS antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Anti-Proliferative Effects

In vitro studies have indicated that manidipine can inhibit the proliferation of endothelial cells, which may have implications for conditions characterized by excessive angiogenesis.

Experimental Protocol: Endothelial Cell Proliferation Assay (MTT Assay)

This protocol provides a method to evaluate the effect of manidipine on the proliferation of HUVECs.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Crystal Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability/proliferation relative to the vehicle-treated control.

Signaling Pathways

The effects of manidipine on endothelial cells are mediated through the modulation of specific intracellular signaling pathways.

NF-κB Signaling Pathway

Pro-inflammatory stimuli like TNF-α typically activate the NF-κB pathway, leading to the transcription of inflammatory genes. Manidipine is suggested to inhibit this pathway, thereby reducing the production of inflammatory cytokines.[2]

G cluster_nfkb Inhibition of NF-κB Signaling by Manidipine TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Transcription (IL-6, IL-8) Nucleus->Inflammatory_Genes Manidipine Manidipine Manidipine->IKK Inhibits

Manidipine's Inhibition of the NF-κB Pathway
eNOS Signaling Pathway

The regulation of eNOS expression and activity is complex. While direct evidence for manidipine's precise mechanism of upregulating eNOS in endothelial cells is still emerging, it is hypothesized to be part of its broader antioxidant and anti-inflammatory effects that create a more favorable environment for eNOS function.

G cluster_enos Postulated Effect of Manidipine on eNOS Expression Manidipine Manidipine Antioxidant_Effects Antioxidant & Anti-inflammatory Effects Manidipine->Antioxidant_Effects eNOS_Expression Increased eNOS Expression Antioxidant_Effects->eNOS_Expression Leads to NO_Production Increased Nitric Oxide Production eNOS_Expression->NO_Production Vasodilation Vasodilation NO_Production->Vasodilation

Manidipine's Influence on eNOS Expression

References

The Antihypertensive Profile of Manidipine: An In-depth Technical Guide based on Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antihypertensive effects of manidipine, a third-generation dihydropyridine calcium channel blocker, as demonstrated in various animal models. This document delves into the quantitative data from key studies, details the experimental methodologies employed, and visualizes the underlying signaling pathways and experimental workflows.

Core Antihypertensive and Renal Protective Effects

Manidipine has been extensively studied in various animal models of hypertension, including spontaneously hypertensive rats (SHRs), Goldblatt two-kidney, one-clip (2K1C) hypertensive rats, and DOCA/salt hypertensive rats. These studies consistently demonstrate its efficacy in lowering blood pressure and suggest additional organ-protective benefits, particularly within the renal and cardiovascular systems.

Data Presentation: Quantitative Effects of Manidipine

The following tables summarize the key quantitative findings from various animal model studies.

Table 1: Effect of Manidipine on Systemic Blood Pressure in Spontaneously Hypertensive Rats (SHRs)

Animal ModelManidipine DoseTreatment DurationBlood Pressure Reduction (mmHg)Reference
SHR10 µg/kg (IV)AcuteSignificant reduction[1]
Uninephrectomized SHR20 mg/kg (in diet)12 weeks194 ± 3 to 160 ± 4[2]
SHR0.05% (in diet)4 weeksSignificant reduction (p < 0.01)[3]
Stroke-Prone SHRNot specifiedNot specifiedAttenuated increase[4]

Table 2: Renal Hemodynamic and Functional Effects of Manidipine

Animal ModelManidipine DoseKey FindingsReference
Anesthetized Dogs1 and 5 µg/kg (Intrarenal)Prolonged increases in Renal Blood Flow (RBF), Glomerular Filtration Rate (GFR), and urine flow.[5][5]
Spontaneously Hypertensive Rats (SHRs)Not specifiedChronic administration increased RBF by dilating afferent arterioles and improved glomerular hypertension by dilating efferent arterioles.[6][6]
Uninephrectomized SHRs20 mg/kg (in diet)Lowered prevalence of mesangial expansion with proliferation (6.7% vs 2.8%).[2][2]
Remnant Kidney Model (Rats)0.002% - 0.01% (in diet)Ameliorated severe parenchymal damage.[7][7]

Table 3: Cardiovascular Effects of Manidipine

Animal ModelManidipine DoseKey FindingsReference
Goldblatt 2K1C Rats200 or 500 mg/kgDose-dependent inhibition of blood pressure elevation; suppressed medial hyperplasia and reduced intimal hyperplasia by at least 50%.[8][8]
DOCA/Salt Hypertensive Rats0.05% (in diet)Reduced left ventricular weight and the increased wall/lumen ratio; restored maximal coronary flow.[9][9]
Spontaneously Diabetic GK Rats4.6 and 15.1 mg/kg/dayInhibited thickening of the neo-intima in balloon catheter-injured arteries.[10][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are outlines of key experimental protocols used in the cited studies.

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a widely used genetic model of essential hypertension.

  • Animal Husbandry: Male SHRs and age-matched normotensive Wistar-Kyoto (WKY) rats are often used as controls.[1][3] Animals are typically housed under controlled temperature and light-dark cycles with free access to standard chow and water.

  • Drug Administration: Manidipine can be administered through various routes, including intravenous (IV) injection for acute studies[1] or mixed with food for chronic treatment.[3][9]

  • Blood Pressure Measurement: Systolic blood pressure is commonly measured using the non-invasive tail-cuff method.

  • Renal Function Assessment: For renal studies, animals may be uninephrectomized (surgically removing one kidney) to exacerbate hypertensive renal damage.[2][11] 24-hour urine collection is used to measure protein and creatinine excretion.[2]

Goldblatt 2K1C Hypertensive Rat Model

This model mimics renovascular hypertension.

  • Surgical Procedure: A silver clip is placed on the left renal artery of one kidney, while the contralateral kidney remains untouched. This reduces blood flow to the clipped kidney, activating the renin-angiotensin system and causing hypertension.

  • Dietary Manipulation: To induce atherosclerosis, rats may be fed a high-cholesterol diet.[8]

  • Endothelial Injury: Some protocols include endothelial injury, for example, by using a balloon catheter in the aorta, to accelerate the development of arteriosclerotic changes.[8]

  • Histological Analysis: Aortic and renal tissues are collected for morphological studies to assess medial and intimal thickness and plaque formation.[8]

DOCA/Salt Hypertensive Rat Model

This model represents a form of salt-sensitive hypertension.

  • Procedure: Uninephrectomized rats receive subcutaneous implantation of a deoxycorticosterone acetate (DOCA) pellet and are provided with a high-salt (e.g., 1% NaCl) drinking solution.

  • Cardiovascular Assessment: At the end of the treatment period, hearts are excised and perfused in a Langendorff apparatus to measure parameters like maximal coronary flow.[9] Left ventricular weight and wall/lumen ratio are determined to assess cardiac hypertrophy.[9]

Signaling Pathways and Experimental Workflows

The antihypertensive and protective effects of manidipine are rooted in its mechanism of action at the cellular and systemic levels.

Mechanism of Action of Manidipine

Manidipine is a dihydropyridine calcium channel blocker that inhibits the influx of Ca2+ into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.[12] It blocks both L-type and T-type calcium channels.[13] The blockade of T-type calcium channels in the efferent arterioles of the glomerulus is thought to contribute to its renal-protective effects by reducing intraglomerular pressure.[14][15]

Manidipine_Mechanism Manidipine Manidipine L_type L-type Ca2+ Channels Manidipine->L_type Blocks T_type T-type Ca2+ Channels (Afferent & Efferent Arterioles) Manidipine->T_type Blocks Ca_influx Ca2+ Influx L_type->Ca_influx T_type->Ca_influx Glomerular_P Intraglomerular Pressure T_type->Glomerular_P Dilation of efferent arteriole reduces VSMC Vascular Smooth Muscle Cells Contraction Vasoconstriction VSMC->Contraction Ca_influx->VSMC triggers Dilation Vasodilation Ca_influx->Dilation Inhibition leads to BP Blood Pressure Contraction->BP Increases Dilation->BP Decreases Renoprotection Renoprotection Glomerular_P->Renoprotection Reduction leads to Experimental_Workflow Model Animal Model Selection (e.g., SHR, 2K1C) Baseline Baseline Measurements (BP, Body Weight, etc.) Model->Baseline Grouping Randomization into Groups (Control vs. Manidipine) Baseline->Grouping Treatment Chronic Drug Administration Grouping->Treatment Monitoring Regular Monitoring (BP, Urine Collection) Treatment->Monitoring Endpoint Endpoint Measurements (Organ Collection, Histology) Monitoring->Endpoint Analysis Data Analysis and Statistical Comparison Endpoint->Analysis VSMC_Signaling Manidipine Manidipine VSMC Vascular Smooth Muscle Cell Manidipine->VSMC Proliferation Cell Proliferation (DNA Synthesis) Manidipine->Proliferation Suppresses GAG Glycosaminoglycan (GAG) Synthesis Manidipine->GAG Stimulates VSMC->Proliferation VSMC->GAG Atherosclerosis Anti-arteriosclerotic Effect Proliferation->Atherosclerosis Suppression contributes to GAG->Atherosclerosis Stimulation contributes to

References

Manidipine dihydrochloride's impact on renal hemodynamics

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Impact of Manidipine Dihydrochloride on Renal Hemodynamics

Introduction

This compound is a third-generation dihydropyridine calcium channel blocker (CCB) utilized in the management of hypertension.[1] Unlike many other CCBs that primarily block L-type calcium channels, manidipine is distinguished by its dual blockade of both L-type and T-type calcium channels.[2] This unique mechanism of action confers a distinct profile of effects on renal hemodynamics, suggesting potential renoprotective benefits beyond its primary antihypertensive action.[2] This technical guide provides a comprehensive overview of the impact of manidipine on renal hemodynamics, detailing its mechanism of action, summarizing quantitative data from clinical and preclinical studies, and outlining the experimental protocols used to elucidate these effects.

Mechanism of Action

Manidipine exerts its effects by binding to and blocking voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells.[3] In the renal microvasculature, L-type calcium channels are predominantly located on the afferent arterioles, while T-type calcium channels are present on both the afferent and efferent arterioles.[4][5]

By blocking L-type channels, manidipine induces vasodilation of the afferent arteriole, which increases renal blood flow.[2] Crucially, its additional blockade of T-type channels leads to the vasodilation of the efferent arteriole.[2] This dual vasodilation helps to normalize intraglomerular pressure, a key factor in the progression of renal disease.[5] Older dihydropyridine CCBs, which only act on L-type channels, can lead to an increase in intraglomerular pressure due to the predominant vasodilation of the afferent arteriole.[4]

cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell (Afferent & Efferent Arterioles) cluster_Channels Calcium Channels cluster_RenalHemodynamics Impact on Renal Hemodynamics Manidipine Manidipine L_type L-Type Ca2+ Channel (Afferent > Efferent) Manidipine->L_type Blocks T_type T-Type Ca2+ Channel (Afferent & Efferent) Manidipine->T_type Blocks Ca_influx Reduced Intracellular Ca2+ L_type->Ca_influx T_type->Ca_influx Vasodilation Vasodilation Ca_influx->Vasodilation Afferent_Dilation Afferent Arteriole Vasodilation Vasodilation->Afferent_Dilation Efferent_Dilation Efferent Arteriole Vasodilation Vasodilation->Efferent_Dilation RBF Increased Renal Blood Flow (RBF) Afferent_Dilation->RBF RVR Decreased Renal Vascular Resistance (RVR) Afferent_Dilation->RVR Glomerular_Pressure Reduced Intraglomerular Pressure Efferent_Dilation->Glomerular_Pressure Efferent_Dilation->RVR

Manidipine's dual blockade of L- and T-type calcium channels and its effects on renal hemodynamics.

Data Presentation: Quantitative Effects on Renal Hemodynamics

The following table summarizes the quantitative impact of this compound on key renal hemodynamic parameters from various studies.

Study PopulationTreatmentDurationRenal Blood Flow (RBF) / Renal Plasma Flow (RPF)Glomerular Filtration Rate (GFR)Renal Vascular Resistance (RVR)Filtration Fraction (FF)Reference
Mild-to-moderate essential hypertension (n=10)Manidipine (5-20 mg/day)1 weekIncreased from 522 to 662 ml/min/1.48 m²Increased from 81 to 93 ml/min/1.48 m²Decreased from 1.90 to 1.33 dyn·s·cm⁻⁵/1.48 m² x 10⁴Reduced from 0.260 to 0.243[6]
Hypertensive patients with renal impairment (n=71)Manidipine (5-20 mg/day)>48 weeksNot specifiedSerum creatinine < 3 mg/dl generally stableNot specifiedNot specified
Hypertensive patients with chronic renal failure (n=101)Manidipine (20 mg/day) vs. Nifedipine (60 mg/day)3 monthsNot specifiedCreatinine clearance significantly increased with manidipineNot specifiedNot specified[7]
Mild-to-moderate essential hypertension (n=54)Manidipine (20 mg/day) vs. Amlodipine (10 mg/day)4 weeksNot specifiedNot specifiedAfferent resistance (Rₐ) reduced (p=0.018); Efferent resistance (Rₑ) increased (p=0.012)Intraglomerular pressure did not change[8][9]
Spontaneously Hypertensive Rats (SHR)Manidipine (oral)2 monthsIncreased Single-Nephron Plasma Flow (SNGPF)Unchanged Single-Nephron GFR (SNGFR)Both afferent and efferent arteriolar resistances were reducedNot specified[10]
Spontaneously Hypertensive Rats (SHR)Manidipine (10 µg/kg IV)AcuteGreater increase in RPF in SHRGFR effects observed in both SHR and WKY ratsNot specifiedDecreased only in SHR[11]

Experimental Protocols

The assessment of manidipine's impact on renal hemodynamics involves sophisticated methodologies, primarily in preclinical animal models and human clinical trials.

Preclinical Assessment in Animal Models
  • Micropuncture Technique in Spontaneously Hypertensive Rats (SHRs): This "gold standard" technique allows for the direct measurement of microvascular pressures and flows within a single nephron.

    • Animal Preparation: SHRs, a common model for essential hypertension, are anesthetized. The kidney is exposed via a flank incision to allow for micropuncture of surface glomeruli.[10]

    • Measurements:

      • Single-Nephron Glomerular Filtration Rate (SNGFR): Measured by collecting tubular fluid and analyzing the concentration of a freely filtered substance like inulin.

      • Single-Nephron Plasma Flow (SNGPF): Calculated from SNGFR and the filtration fraction.

      • Glomerular Transcapillary Hydraulic Pressure Difference (ΔP): Determined by measuring pressures in the glomerular capillaries and Bowman's space.[10]

      • Afferent and Efferent Arteriolar Resistance (Rₐ and Rₑ): Calculated using the measured pressures and flows.[10]

    • Drug Administration: Manidipine can be administered either acutely via intravenous infusion or chronically through oral dosing in the animals' diet or water.[10][12]

Clinical Assessment in Human Subjects
  • Constant-Infusion Input-Clearance Technique: This is a standard method for accurately determining GFR and RPF in humans.

    • Principle: This method relies on achieving a steady-state plasma concentration of marker substances that are cleared by the kidneys in specific ways.[13] Inulin is used for GFR as it is freely filtered but not secreted or reabsorbed.[14] Para-aminohippurate (PAH) is used for RPF as it is both filtered and almost completely secreted, clearing it from the blood in a single pass through the kidneys.[14][15]

    • Procedure:

      • A priming (bolus) dose of inulin and PAH is administered intravenously to rapidly achieve the target plasma concentration.

      • This is followed by a continuous intravenous infusion at a constant rate to maintain this steady-state concentration.

      • After an equilibration period, timed urine and blood samples are collected.

      • The concentrations of inulin and PAH in plasma and urine are measured, along with the urine flow rate.

      • GFR and RPF are calculated using standard clearance formulas.[13]

  • Calculation of Arteriolar Resistances (Gomez Model): In human studies, direct measurement of intrarenal pressures is not feasible. The Gomez equations provide a non-invasive method to estimate afferent (Rₐ) and efferent (Rₑ) arteriolar resistances, as well as intraglomerular pressure (Pglom).[8][16] This model uses the measured values of GFR, RPF, mean arterial pressure, and plasma protein concentration to calculate these parameters.[9][16]

cluster_Screening Phase 1: Screening & Baseline cluster_Randomization Phase 2: Randomization cluster_Treatment Phase 3: Treatment Period cluster_FollowUp Phase 4: Follow-up & Analysis PatientRecruitment Patient Recruitment (e.g., mild-to-moderate hypertension) InformedConsent Informed Consent PatientRecruitment->InformedConsent BaselineMeasurements Baseline Measurements - Blood Pressure - GFR & RPF (Clearance) - Blood/Urine Chemistry InformedConsent->BaselineMeasurements Randomization Randomization BaselineMeasurements->Randomization ManidipineGroup Manidipine Treatment Group (e.g., 20mg/day for 4 weeks) Randomization->ManidipineGroup Group A ControlGroup Control/Comparator Group (e.g., Amlodipine 10mg/day) Randomization->ControlGroup Group B FollowUpMeasurements Follow-up Measurements (Repeat Baseline Tests) ManidipineGroup->FollowUpMeasurements ControlGroup->FollowUpMeasurements DataAnalysis Data Analysis - Calculate changes in GFR, RPF, RVR - Gomez Model for Pglom, Ra, Re - Statistical Comparison FollowUpMeasurements->DataAnalysis

Generalized experimental workflow for a clinical trial on manidipine's renal hemodynamic effects.

Conclusion

This compound demonstrates a favorable impact on renal hemodynamics, primarily attributable to its unique dual blockade of L-type and T-type calcium channels. This mechanism leads to a balanced vasodilation of both afferent and efferent glomerular arterioles, resulting in increased renal blood flow and a reduction in renal vascular resistance, without a detrimental increase in intraglomerular pressure. The quantitative data from both human and animal studies support its potential as a renoprotective antihypertensive agent. The sophisticated experimental protocols outlined provide the basis for the continued investigation and understanding of manidipine's distinct renal effects, offering valuable insights for researchers, scientists, and drug development professionals in the field of hypertension and nephrology.

References

Unraveling the Metabolic Benefits of Manidipine: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Manidipine, a third-generation dihydropyridine calcium channel blocker, has demonstrated potential metabolic benefits beyond its primary antihypertensive effects in preclinical investigations. This technical guide provides an in-depth overview of the metabolic effects of manidipine observed in key preclinical studies. It summarizes quantitative data on insulin sensitivity, glucose metabolism, and lipid profiles from in vivo and in vitro models. Detailed experimental protocols for pivotal assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide visualizes the proposed signaling pathways and experimental workflows using Graphviz diagrams, offering a clear and concise understanding of the preclinical evidence supporting the metabolic advantages of manidipine.

Introduction

Manidipine is a well-established antihypertensive agent that distinguishes itself from other dihydropyridines through its dual blockade of L-type and T-type calcium channels. While its efficacy in blood pressure reduction is well-documented, a growing body of preclinical evidence suggests that manidipine may also confer favorable metabolic effects. These effects, including improved insulin sensitivity and modulation of adipokine secretion, are of significant interest in the context of managing hypertensive patients who often present with metabolic comorbidities such as insulin resistance and dyslipidemia. This guide delves into the core preclinical findings that illuminate the metabolic actions of manidipine, providing researchers and drug development professionals with a comprehensive resource to inform further investigation.

In Vivo Metabolic Effects of Manidipine in Spontaneously Hypertensive Rats (SHR)

Spontaneously Hypertensive Rats (SHR) are a widely used preclinical model to study hypertension and its associated metabolic disturbances. Studies investigating manidipine in this model have revealed significant improvements in metabolic parameters.

Quantitative Data Summary

The following table summarizes the key quantitative findings from a representative study in SHR treated with manidipine.

ParameterControl (SHR)Manidipine-treated (SHR)Percentage ChangeReference
Insulin Sensitivity
Insulin Sensitivity Index (x 10-4 min-1 microU-1 ml-1)3.35 ± 0.614.70 ± 1.34↑ 40.3%
Glucose Metabolism
Blood Glucose (mg/dL)152143↓ 5.9%
Adipokines
Plasma AdiponectinBaselineIncreased↑ 32.9%
Inflammatory Markers
Plasma TNF-αBaselineDecreased↓ 37.1%
Experimental Protocol: Manidipine Treatment in SHR

Animal Model: Male Spontaneously Hypertensive Rats (SHR).

Treatment:

  • Drug: Manidipine hydrochloride.

  • Dosage: Administered orally. While specific dosages can vary, a representative study might use a dose that achieves a therapeutic effect on blood pressure.

  • Duration: Treatment duration typically ranges from several weeks to months to observe significant metabolic changes.

Methodologies for Metabolic Parameter Assessment:

  • Insulin Sensitivity: The insulin sensitivity index is often determined using techniques like the euglycemic hyperinsulinemic clamp, which is the gold standard, or calculated from fasting glucose and insulin levels.

  • Blood Glucose: Measured from blood samples obtained from the tail vein using a standard glucose oxidase method.

  • Plasma Adiponectin and TNF-α: Quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits specific for rat adiponectin and TNF-α.

Experimental Workflow

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Selection Select Male Spontaneously Hypertensive Rats (SHR) Acclimatization Acclimatize rats to laboratory conditions Animal_Selection->Acclimatization Baseline_Measurements Collect baseline blood samples for glucose, insulin, adiponectin, and TNF-α Acclimatization->Baseline_Measurements Grouping Randomly assign SHR to Control and Manidipine groups Baseline_Measurements->Grouping Dosing Administer Manidipine or vehicle orally for a specified duration Grouping->Dosing Final_Samples Collect final blood samples Dosing->Final_Samples Biochemical_Assays Measure glucose, insulin, adiponectin, and TNF-α levels Final_Samples->Biochemical_Assays Insulin_Sensitivity_Calc Calculate Insulin Sensitivity Index Biochemical_Assays->Insulin_Sensitivity_Calc Statistical_Analysis Perform statistical analysis to compare between groups Insulin_Sensitivity_Calc->Statistical_Analysis cluster_pathway Proposed Signaling Pathway of Manidipine's Metabolic Effects Manidipine Manidipine PPARg PPAR-γ Manidipine->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (PPAR-responsive element) RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Adiponectin ↑ Adiponectin Secretion Gene_Transcription->Adiponectin Insulin_Sensitivity ↑ Insulin Sensitivity Adiponectin->Insulin_Sensitivity

Discovery and development history of manidipine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Development of Manidipine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This compound is a third-generation dihydropyridine calcium channel blocker renowned for its potent antihypertensive effects and favorable safety profile. Developed by Takeda Pharmaceutical Company, it was patented in 1982 and received approval for medical use in 1990[1]. This document provides a comprehensive technical overview of its discovery, synthesis, mechanism of action, and clinical development. Manidipine distinguishes itself through its dual blockade of both L-type and T-type voltage-gated calcium channels, contributing to its efficacy in lowering blood pressure and its unique renal-protective properties. Furthermore, it exhibits a lower incidence of common side effects like peripheral edema compared to earlier-generation calcium channel blockers[2][3]. This guide consolidates key quantitative data, details significant experimental protocols, and visualizes complex pathways to serve as a critical resource for professionals in pharmaceutical research and development.

Discovery and Synthesis

Manidipine (developmental code CV-4093) was discovered and developed by Takeda Pharmaceutical Co Ltd. in Japan[4][5]. The compound was first patented in 1982, marking a significant advancement in the class of dihydropyridine calcium antagonists, and was approved for clinical use in Japan in 1990[1]. The development aimed to create an antihypertensive agent with sustained efficacy over 24 hours, a high degree of vascular selectivity, and an improved safety profile, particularly concerning reflex tachycardia and peripheral edema.

Chemical Synthesis

The synthesis of this compound is a multi-step process, typically starting from N-(2-hydroxyethyl)piperazine or piperazine itself. Several patented methods exist, with the core strategy involving the construction of the dihydropyridine ring via a Hantzsch-type condensation reaction.

Experimental Protocol: Representative Synthesis of Manidipine

The following protocol is a representative summary based on published synthesis methods[1][6][7][8].

Step 1: Synthesis of 1-Benzhydryl-4-(2-hydroxyethyl)piperazine

  • Reactants: N-(2-hydroxyethyl)piperazine and Benzhydryl Bromide (or Diphenylmethyl Chloride)[1][8].

  • Procedure: N-(2-hydroxyethyl)piperazine is alkylated with benzhydryl bromide. The reaction is typically carried out in a suitable solvent with an acid scavenger (e.g., potassium carbonate) to neutralize the HBr formed[8]. After the reaction, the product is isolated through extraction and purification.

Step 2: Synthesis of 2-(4-Benzhydryl-1-piperazinyl)ethyl Acetoacetate

  • Reactants: 1-Benzhydryl-4-(2-hydroxyethyl)piperazine and Diketene[1][7].

  • Procedure: The hydroxyl group of the intermediate from Step 1 is acylated using diketene. The reaction is stirred for a specified period, and the resulting acetoacetate ester is dissolved in an appropriate solvent (e.g., alkyl acetate), washed, dried, and concentrated to yield the product[7].

Step 3: Hantzsch-type Dihydropyridine Synthesis (Cyclization)

  • Reactants: 2-(4-Benzhydryl-1-piperazinyl)ethyl acetoacetate, m-Nitrobenzaldehyde, and Methyl 3-aminocrotonate[1][6][8].

  • Procedure: The three components are dissolved in an alcohol solvent, such as isopropanol, and heated to reflux for several hours (e.g., 16 hours)[8]. This condensation reaction forms the dihydropyridine ring, resulting in the manidipine free base. The solvent is then removed under reduced pressure.

Step 4: Formation and Purification of this compound

  • Reactants: Manidipine free base and Hydrochloric Acid[7][8].

  • Procedure: The crude manidipine base is dissolved in a solvent like methanol or ethyl acetate. A solution of hydrogen chloride in an organic solvent (e.g., methanolic HCl) is then added, typically in an ice bath, to precipitate the dihydrochloride salt[6][7]. The salt is then purified by recrystallization from a suitable solvent (e.g., 95% methanol) to achieve high purity[7].

G cluster_0 Step 1: Alkylation cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization (Hantzsch Reaction) cluster_3 Step 4: Salt Formation A N-(2-hydroxyethyl)piperazine C 1-Benzhydryl-4-(2-hydroxyethyl)piperazine A->C B Benzhydryl Bromide B->C E 2-(4-Benzhydryl-1-piperazinyl)ethyl Acetoacetate C->E D Diketene D->E H Manidipine (Free Base) E->H F m-Nitrobenzaldehyde F->H G Methyl 3-aminocrotonate G->H J This compound H->J I Hydrochloric Acid I->J

Caption: Workflow for the chemical synthesis of this compound.

Mechanism of Action

Manidipine is a dihydropyridine calcium antagonist that exerts its therapeutic effect by inhibiting the influx of calcium ions through voltage-gated calcium channels in smooth muscle cells[2][3]. This action leads to systemic vasodilation and a subsequent reduction in blood pressure[2][9].

Dual Blockade of L-type and T-type Calcium Channels

Unlike first-generation dihydropyridines (e.g., nifedipine), which are highly selective for L-type calcium channels, manidipine is a third-generation agent that blocks both L-type and T-type calcium channels[9][10][11][12].

  • L-type Channels: These high-voltage-activated channels are abundant in vascular smooth muscle cells. Their blockade by manidipine is the primary mechanism for arteriolar vasodilation and blood pressure reduction[5][13].

  • T-type Channels: These low-voltage-activated channels are present in various tissues, including the efferent arterioles of the kidney glomerulus[11]. Blockade of T-type channels in these arterioles helps to reduce intraglomerular pressure, providing a renal-protective effect beyond systemic blood pressure lowering[11]. This dual action is thought to contribute to manidipine's lower incidence of peripheral edema compared to L-type selective blockers like amlodipine[14].

Signaling Pathway

The contraction of vascular smooth muscle is initiated by an increase in intracellular calcium concentration. Manidipine intervenes in this process.

  • Inhibition of Ca²⁺ Influx: Manidipine binds to voltage-dependent L-type and T-type calcium channels, preventing the influx of extracellular Ca²⁺ into the smooth muscle cell[9][10].

  • Reduced Calmodulin Activation: The resulting decrease in intracellular Ca²⁺ levels means less Ca²⁺ is available to bind to the protein calmodulin[13].

  • Inhibition of MLCK: The Ca²⁺-calmodulin complex is required to activate Myosin Light-Chain Kinase (MLCK). With lower levels of this complex, MLCK activity is reduced[13].

  • Vasodilation: MLCK is responsible for phosphorylating the myosin light chain, a critical step for the interaction of actin and myosin filaments that causes muscle contraction. Reduced MLCK activity leads to dephosphorylation of myosin, resulting in smooth muscle relaxation, vasodilation, and a decrease in peripheral vascular resistance[13].

G cluster_0 Extracellular Space cluster_1 Vascular Smooth Muscle Cell Ca_ext Ca²⁺ Ca_channel L-type & T-type Ca²⁺ Channels Ca_ext->Ca_channel Influx Ca_int Intracellular Ca²⁺ Ca_channel->Ca_int Manidipine Manidipine Manidipine->Ca_channel Blocks Relaxation Vasodilation Manidipine->Relaxation Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_int->Ca_Calmodulin Calmodulin Calmodulin Calmodulin->Ca_Calmodulin MLCK_active MLCK (Active) Ca_Calmodulin->MLCK_active MLCK_inactive MLCK (Inactive) MLCK_inactive->MLCK_active Activates Myosin_P Myosin-LC-PO₄ MLCK_active->Myosin_P Phosphorylates Myosin-LC Contraction Vasoconstriction Myosin_P->Contraction

Caption: Signaling pathway for Manidipine-induced vasodilation.

Additional Mechanisms
  • Renal Effects: Manidipine induces renal vasodilation, leading to increased natriuresis and diuresis, which further contributes to its antihypertensive effect by reducing blood volume[10][15].

  • Metabolic Effects: Some studies suggest that manidipine may improve insulin sensitivity, potentially through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ)[16].

Preclinical and Clinical Development

Manidipine has undergone extensive clinical evaluation, demonstrating its efficacy and safety in treating mild to moderate essential hypertension.

Pharmacokinetics

The pharmacokinetic profile of manidipine supports once-daily dosing, which enhances patient adherence.

Table 1: Pharmacokinetic Parameters of Manidipine

Parameter Value Source
Time to Peak (Tmax) 1.5 - 4.0 hours [10][12]
Plasma Protein Binding ~99% [9][12]
Metabolism Extensively by hepatic CYP enzymes [9][10]
Elimination Half-life Dose-dependent: • 5 mg dose: 3.94 h • 10 mg dose: 5.02 h • 20 mg dose: 7.95 h [10]
Excretion ~63% in feces, ~31% in urine (as metabolites) [10]

| Effect of Food | Increases Cmax by 1.3-1.6 fold; no change in Tmax |[9][10] |

Clinical Efficacy

Clinical trials have consistently shown that manidipine (10-20 mg/day) effectively reduces blood pressure over a 24-hour period[2][3]. Its efficacy is comparable to other standard antihypertensive agents, including amlodipine and enalapril[2][3].

Table 2: Summary of Clinical Efficacy Data

Study Population Manidipine Dose Comparator Duration Key Efficacy Outcome Source
Mild to Moderate Hypertension 10-40 mg/day Placebo 4 weeks Significantly lowered 24-hour BP vs. placebo. [2][3]
Elderly with Mild to Moderate Hypertension 10 mg/day Placebo 8 weeks Significant decrease in trough sitting SBP/DBP (16/7 mmHg). [3]
Hypertension & Type 2 Diabetes 10-20 mg/day Amlodipine, Enalapril Long-term Similar BP reduction to comparators. [2]
Isolated Systolic Hypertension Not specified Amlodipine 3 months Similar reductions in SBP (~19.5 mmHg for manidipine). [11]

| Chronic Renal Failure | 20 mg/day | Nifedipine (60 mg/day) | Not specified | Similar BP reduction; manidipine significantly improved creatinine clearance. |[17] |

Safety and Tolerability

Manidipine is generally well-tolerated. Most adverse effects are related to its vasodilatory properties and are typically mild[2][13].

  • Common Adverse Events: Ankle edema, headache, palpitations, flushing, and dizziness[2][3].

  • Peripheral Edema: A notable advantage of manidipine is a significantly lower incidence of peripheral (ankle) edema compared to amlodipine. A meta-analysis showed the relative risk for ankle edema was 0.35 for manidipine versus amlodipine[14]. This is attributed to its dual-channel blockade, which helps maintain normal glomerular pressure and fluid balance.

Key Experimental Methodologies

Protocol: Comparative Clinical Trial for Peripheral Edema

The following is a summarized protocol based on the NCT03106597 trial, designed to objectively measure peripheral edema.

  • Objective: To compare the effect of manidipine versus amlodipine on the development of peripheral edema in patients with mild to moderate essential hypertension.

  • Study Design: An 8-week, open-label, randomized, parallel-group study.

  • Participants: Patients with mild to moderate essential hypertension.

  • Intervention:

    • Run-in Period: 1-2 weeks.

    • Treatment Phase: Patients randomized to receive manidipine (20 mg/day) or amlodipine.

  • Primary Outcome Measurement: Change in peripheral edema, objectively measured using Direct Segmental Multi-Frequency Bioelectrical Impedance Analysis (DSM-BIA).

  • Other Assessments: Blood pressure, heart rate, adverse events, physical examinations, 12-lead ECG, hematology, and clinical biochemistry at specified visits.

G Start Screening of Patients (Mild-to-Moderate Hypertension) RunIn 1-2 Week Run-in Period Start->RunIn Randomize Randomization RunIn->Randomize GroupM Manidipine Group (20 mg/day) Randomize->GroupM GroupA Amlodipine Group Randomize->GroupA Treatment 8-Week Open-Label Treatment GroupM->Treatment GroupA->Treatment FollowUp Assessments at Visits: - BP, Heart Rate - Adverse Events - Physical Exam Treatment->FollowUp Final End of Study (Week 8) - Final Assessments - DSM-BIA Measurement Treatment->Final

Caption: Experimental workflow for a comparative clinical trial (e.g., NCT03106597).

Conclusion

This compound represents a significant development in the management of hypertension. Its discovery and subsequent clinical validation have established it as an effective and well-tolerated antihypertensive agent. The unique dual-blocking mechanism of action on both L-type and T-type calcium channels not only ensures potent and sustained blood pressure control but also confers additional renal-protective benefits and a superior safety profile with a reduced incidence of peripheral edema. The data and protocols summarized in this guide underscore its value in the therapeutic armamentarium and provide a foundational resource for further research and development in cardiovascular medicine.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Manidipine Dihydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of manidipine dihydrochloride in human plasma. The protocol outlines procedures for plasma sample preparation, chromatographic separation, and detection. The method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. The described methodologies are based on established and validated procedures from the scientific literature.

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. Accurate and reliable measurement of manidipine concentrations in plasma is crucial for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. This document provides a detailed protocol for an HPLC-based method, offering guidance to researchers, scientists, and drug development professionals.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Felodipine, Barnidipine, or Desipramine)

  • HPLC grade Methanol

  • HPLC grade Acetonitrile

  • Ammonium Acetate

  • Acetic Acid

  • Formic Acid

  • n-Hexane

  • Methyl-t-butyl ether

  • Human Plasma (drug-free)

  • Deionized Water

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • UV-Vis or Mass Spectrometric (MS) detector

  • Reversed-phase C18 or C8 analytical column

  • Centrifuge

  • Vortex mixer

  • Pipettes

  • Evaporator (e.g., nitrogen evaporator)

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare primary stock solutions of manidipine and the internal standard (IS) in methanol at a concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the manidipine stock solution with a suitable solvent (e.g., 50% methanol) to create working solutions for calibration curve standards and quality control samples.

  • Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to obtain a series of calibration standards and at least three levels of QC samples (low, medium, and high).

Plasma Sample Preparation

Several extraction methods can be employed. The following are three common procedures:

A. Liquid-Liquid Extraction (LLE) [1][2]

  • To 500 µL of plasma sample, add the internal standard.

  • Alkalinize the plasma with an ammonia solution.[1]

  • Add 3 mL of extraction solvent (e.g., a mixture of methyl-t-butyl ether and hexane).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the HPLC system.

B. Solid-Phase Extraction (SPE) [3][4][5]

  • Condition a C8 or C18 SPE cartridge with methanol followed by water.

  • Load the plasma sample (pre-treated as necessary) onto the cartridge.

  • Wash the cartridge with a suitable solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent.

  • Evaporate the eluate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

C. Protein Precipitation [6][7]

  • To a known volume of plasma, add a precipitating agent such as acetonitrile or methanol (typically in a 2:1 or 3:1 ratio of solvent to plasma).[6][7]

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Collect the supernatant and inject it directly or after evaporation and reconstitution.

Chromatographic Conditions

The following tables summarize typical chromatographic conditions for the analysis of manidipine in plasma.

Table 1: HPLC-UV/Electrochemical Detection Conditions

ParameterCondition 1Condition 2
Column C8 Bonded-Phase[4]Sumichiral OA-4500[3]
Mobile Phase IsocraticMethanol:Water (e.g., 80:20 v/v)[8]
Flow Rate 1.0 mL/min[8]1.0 mL/min
Detection Electrochemical at +0.7 V[4]UV at 254 nm[3]
Injection Volume 20 µL20 µL

Table 2: HPLC-MS/MS Detection Conditions

ParameterCondition 1[1]Condition 2[2]
Column Hypersil ODS2C18 (3 mm x 50 mm, 2.5 µm)
Mobile Phase Methanol:5 mM Ammonium Acetate with 0.1% Acetic Acid (85:15, v/v)Gradient of 0.05% Formic Acid (A) and Acetonitrile (B)
Flow Rate 0.8 mL/min0.4 mL/min
Ionization Electrospray Ionization (ESI), Positive ModeElectrospray Ionization (ESI), Positive Mode
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Mass Transitions Manidipine: m/z 611.4[1]Manidipine: m/z 610.98 > 166.95[2]
Internal Standard Felodipine: m/z 384.2[1]Desipramine: m/z 266.95 > 235.94[2]

Method Validation Parameters

A comprehensive validation of the method should be performed according to relevant regulatory guidelines. Key validation parameters are summarized below.

Table 3: Summary of Validation Parameters from Literature

ParameterReported Range/Value
Linearity Range 0.1 - 20 ng/mL[1][2]
Lower Limit of Quantification (LLOQ) 0.07 - 0.5 ng/mL[3][5]
Accuracy Within ±15% of nominal concentration (±20% for LLOQ)[2]
Precision (Intra- and Inter-day) Coefficient of Variation (CV) < 15% (< 20% for LLOQ)[2]
Recovery 81.52% - 99.3%[2][3]
Stability Assessed for freeze-thaw, short-term, and long-term storage[2]

Visualizations

The following diagram illustrates the general workflow for the HPLC analysis of manidipine in plasma samples.

Manidipine_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (LLE, SPE, or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18/C8 Column) Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Manidipine Analysis in Plasma.

Conclusion

The HPLC methods described provide a reliable and sensitive approach for the quantification of manidipine in human plasma. The choice of sample preparation technique and detector will depend on the specific requirements of the study, including the desired sensitivity and the available equipment. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for the Quantitative Analysis of Manidipine Dihydrochloride Using Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Manidipine dihydrochloride is a third-generation dihydropyridine-based calcium channel antagonist used in the management of hypertension.[1][2] Accurate and precise quantitative analysis of this compound in bulk drug and pharmaceutical formulations is crucial for quality control and regulatory compliance. This document provides detailed application notes and protocols for the quantitative determination of this compound using various visible spectrophotometric methods. These methods are simple, cost-effective, and suitable for routine analysis.

I. Spectrophotometric Methods Overview

Visible spectrophotometry offers a viable alternative to more complex chromatographic techniques for the quantification of this compound. The methods described herein are based on the formation of colored chromogens that can be measured in the visible region of the electromagnetic spectrum. Three primary methods involving different chromogenic reagents are presented:

  • Method A: Reaction with p-dimethylaminobenzaldehyde (PDAB).

  • Method B: Diazotization followed by coupling with N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD).

  • Method C: Reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH).

Additionally, a method based on the formation of a charge-transfer complex with iodine is also described.

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different spectrophotometric methods for the analysis of this compound.

Table 1: Summary of Validation Parameters for Visible Spectrophotometric Methods [3][4]

ParameterMethod A (PDAB)Method B (NEDD)Method C (MBTH)
λmax (nm) 436.97550.20480.21
Linearity Range (µg/mL) 25 - 12525 - 12525 - 125
Regression Equation Y = 0.002829X + 0.01319Y = 0.002325X + 0.004275Y = 0.0035X + 0.001039
Limit of Detection (LOD) (µg/mL) 1.20240.97983.672
Limit of Quantification (LOQ) (µg/mL) 1.2123.64512.969

Table 2: Summary of Validation Parameters for Charge-Transfer Complexation Method [5]

ParameterMethod (Iodine)
λmax (nm) 290 and 353
Linearity Range (µg/mL) 3 - 11
Stoichiometry (Drug:Iodine) 1:1

III. Experimental Protocols

A. Instrumentation and Reagents

  • Instrumentation: A UV/Vis spectrophotometer with 1 cm matched cuvettes is required for all absorbance measurements.[3]

  • Reagents and Chemicals: this compound (certified to be 99.0%), p-dimethylaminobenzaldehyde (PDAB), N-(1-naphthyl)ethylenediamine dihydrochloride (NEDD), 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH), ferric chloride, zinc dust, hydrochloric acid, methanol, and water (all analytical reagent grade).[3]

B. Preparation of Standard Stock Solution

  • Accurately weigh 25 mg of this compound.[3]

  • Dissolve it in 5-6 mL of methanol in a 25 mL volumetric flask.[3]

  • Make up the volume to the mark with methanol to obtain a standard stock solution.[3]

C. Protocol for Method A (PDAB Method)

  • Reduction of this compound: The nitro group of this compound needs to be reduced to a primary amino group. This is achieved by using zinc dust and 0.1 M hydrochloric acid and heating the solution at 70°C for ten minutes. The resulting solution is then filtered.[3]

  • Chromogen Formation:

    • Pipette aliquots of the reduced standard drug solution (ranging from 0.25 to 1.25 mL, corresponding to 25-125 µg/mL) into a series of 10 mL volumetric flasks.[3]

    • Add 1 mL of 1% PDAB solution and 0.5 mL of 0.1 M methanolic sulfuric acid to each flask.[3]

    • Allow the solutions to stand for three minutes.[3]

    • Make up the volume to 10 mL with methanol.[3]

  • Spectrophotometric Measurement: Measure the absorbance of the resulting green chromogen at 436.97 nm against a reagent blank.[3][4]

D. Protocol for Method B (NEDD Method)

  • Reduction of this compound: Follow the reduction procedure as described in Method A.[3]

  • Diazotization and Coupling:

    • Pipette aliquots of the reduced standard drug solution into a series of 10 mL volumetric flasks.

    • The primary amino group is diazotized, and this is followed by a coupling reaction with NEDD to form a pink chromogen.[3][4]

  • Spectrophotometric Measurement: Measure the absorbance of the resulting pink chromogen at 550.20 nm against a reagent blank.[3][4]

E. Protocol for Method C (MBTH Method)

  • Chromogen Formation:

    • Pipette aliquots of the standard drug solution into a series of 10 mL volumetric flasks.

    • Add 1 mL of 0.2% MBTH solution.[3]

    • Swirl the solutions and allow them to stand for five minutes.

    • Make up the final volume with a diluent of methanol:water (1:1).[3]

  • Spectrophotometric Measurement: Measure the absorbance of the product at 480.21 nm against the corresponding reagent blank.[3][4]

F. Protocol for Charge-Transfer Complexation Method with Iodine

  • Complex Formation: This method is based on the formation of a charge-transfer complex between this compound as an n-donor and iodine as a σ-acceptor.[5]

  • Spectrophotometric Measurement: Measure the absorbance of the resulting complex at the absorption bands of 290 nm and 353 nm.[5]

IV. Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the spectrophotometric analysis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Chromogenic Reaction cluster_measurement Measurement cluster_analysis Data Analysis stock_solution Prepare Standard Stock Solution add_reagent Add Chromogenic Reagent stock_solution->add_reagent sample_prep Prepare Sample Solution sample_prep->add_reagent incubation Incubate for Color Development add_reagent->incubation spectro_reading Measure Absorbance at λmax incubation->spectro_reading calibration_curve Construct Calibration Curve spectro_reading->calibration_curve quantification Quantify Concentration calibration_curve->quantification

Caption: General workflow for spectrophotometric analysis.

V. Validation of the Methods

As per ICH guidelines, the described methods have been validated for various parameters:

  • Linearity: The relationship between absorbance and concentration was found to be linear over the specified concentration ranges.[3][4]

  • Precision: The precision of the methods was evaluated by performing replicate analyses of samples at different concentration levels on the same day (intraday precision) and on different days (interday precision).[3]

  • Accuracy: The accuracy was determined by recovery studies using the standard addition method, where a known amount of standard drug was added to a pre-analyzed sample.[3]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters were determined to assess the sensitivity of the methods.[3][4]

The spectrophotometric methods detailed in these application notes are simple, rapid, accurate, and precise for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The choice of method may depend on the available reagents and instrumentation. These protocols provide a solid foundation for researchers and analysts involved in the quality control of this compound.

References

Application Notes and Protocols for Manidipine Dihydrochloride Assay Validation Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the validation of a stability-indicating assay for Manidipine Dihydrochloride, adhering to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The described methods are based on High-Performance Liquid Chromatography (HPLC), a robust and widely used technique in pharmaceutical analysis.[1][2][3]

Introduction

This compound is a third-generation dihydropyridine calcium channel blocker used in the management of hypertension. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a validated stability-indicating analytical method is crucial. Such a method can accurately quantify the drug in the presence of its degradation products, impurities, and excipients.[1][3] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.[4][5]

This document outlines the validation parameters as per ICH guidelines, including specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.

Experimental Workflow and Logic

The following diagrams illustrate the overall workflow for the validation of the analytical method and the logical relationship between the different validation parameters as stipulated by the ICH.

Assay_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2) cluster_2 Phase 3: Documentation MD_Start Start MD_Optimize Optimize Chromatographic Conditions MD_Start->MD_Optimize MD_SST System Suitability Testing MD_Optimize->MD_SST MD_End Developed Method MD_SST->MD_End Specificity Specificity/ Forced Degradation MD_End->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Figure 1: Experimental workflow for this compound assay validation.

ICH_Validation_Parameters cluster_core Core Validation Parameters cluster_additional Additional Validation Parameters Validation {Assay Validation (ICH Q2)|Demonstrates suitability of the analytical method for its intended purpose} Specificity Specificity Ability to assess analyte unequivocally in the presence of components which may be expected to be present. Validation->Specificity Linearity Linearity Ability to elicit test results which are directly proportional to the concentration of analyte in samples within a given range. Validation->Linearity Accuracy Accuracy Closeness of test results obtained by the method to the true value. Validation->Accuracy Precision Precision Closeness of agreement among a series of measurements from multiple sampling of the same homogeneous sample under the prescribed conditions. - Repeatability - Intermediate Precision Validation->Precision Robustness Robustness Measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. Validation->Robustness Range Range Interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy and linearity. Linearity->Range LOQ Quantitation Limit (LOQ) Lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. Precision->LOQ LOD Detection Limit (LOD) Lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. LOQ->LOD

Figure 2: Logical relationship of ICH Q2(R1) validation parameters.

Chromatographic Conditions

A stability-indicating isocratic reverse-phase HPLC method is presented.

ParameterCondition
Column Kromasil ODS C18 (100 x 4.6 mm, 5µm)[1][2] or Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile:Water (85:15 v/v)[1][2] or Phosphate buffer (pH 2.2):Acetonitrile (60:40 v/v)[3]
Flow Rate 1.0 mL/min[1][2] or 1.4 mL/min[3]
Detection Wavelength 229 nm[1] or 228 nm[3]
Injection Volume 20 µL[1] or 10 µl[3]
Column Temperature Ambient or 40°C[3]
Diluent Acetonitrile:Water (50:50 v/v)[3]

Preparation of Solutions

  • Standard Stock Solution: Accurately weigh 50 mg of this compound standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve the desired concentrations for linearity, accuracy, and precision studies.

Validation Parameters and Protocols

Specificity (Forced Degradation Studies)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6] Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.

Protocol: Subject the this compound drug substance to the following stress conditions:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1 N HCl and keep at 60°C for 5 hours. Neutralize the solution with 1 N NaOH and dilute with the mobile phase to the target concentration.[1]

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 1 N NaOH and keep at 60°C for 5 hours. Neutralize the solution with 1 N HCl and dilute with the mobile phase to the target concentration.[1]

  • Oxidative Degradation: Dissolve 10 mg of this compound in 10 mL of 30% H2O2 and keep at 60°C for 5 hours. Dilute with the mobile phase to the target concentration.[1]

  • Thermal Degradation: Keep the powdered drug in a hot air oven at 80°C for 4 hours.[1] or 100°C for 3 days[3]. Prepare a solution of the target concentration.

  • Photolytic Degradation: Expose the powdered drug to direct sunlight for 4 hours[1] or in a UV chamber for 48 hours[3]. Prepare a solution of the target concentration.

Analyze the stressed samples and compare the chromatograms with that of an unstressed sample. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks.

Results Summary: this compound has been shown to degrade under acidic and alkaline conditions.[1][2] Degradation was also observed with 30% H2O2.[3] The drug was found to be relatively stable to dry heat and photolytic degradation, although some sensitivity to light has been reported.[1]

Forced_Degradation cluster_stress Stress Conditions cluster_drug cluster_outcome Observed Degradation Acid Acid Hydrolysis (1N HCl, 60°C) Degradation_Yes Significant Degradation Acid->Degradation_Yes Base Alkaline Hydrolysis (1N NaOH, 60°C) Base->Degradation_Yes Oxidation Oxidation (30% H2O2, 60°C) Oxidation->Degradation_Yes Thermal Thermal Degradation (80°C) Degradation_No Stable Thermal->Degradation_No Photo Photolytic Degradation (Sunlight/UV) Photo->Degradation_Yes Slight Degradation MD This compound MD->Acid MD->Base MD->Oxidation MD->Thermal MD->Photo Slight Degradation

Figure 3: Forced degradation pathways for this compound.
Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[4]

Protocol: Prepare a series of at least five concentrations of this compound working standard solutions over a range of 20-150 µg/mL.[3] Inject each concentration in triplicate. Plot a calibration curve of the mean peak area against the corresponding concentration and determine the linearity by calculating the correlation coefficient (R²) and the equation of the line.

Data Summary:

ParameterResult
Linearity Range 20 - 150 µg/mL[3]
Correlation Coefficient (R²) > 0.999[3]
Regression Equation y = mx + c
Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of the analyte have been added.

Protocol: Perform recovery studies by spiking a pre-analyzed sample solution with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target assay concentration). Prepare each concentration in triplicate and calculate the percentage recovery.

Data Summary:

Concentration LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD
80%
100%
120%
Acceptance Criteria 98.0 - 102.0%[1]≤ 2.0%

Note: The recovery was found to be in the range of 99.89-100.71%.[3]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration (e.g., 100 µg/mL) on the same day, by the same analyst, and using the same equipment.[3]

  • Intermediate Precision (Inter-day Precision/Ruggedness): Analyze six replicate samples of the same concentration on different days, by different analysts, or using different equipment.

Calculate the percentage Relative Standard Deviation (%RSD) for the assay results.

Data Summary:

Precision LevelParameter% RSD
Repeatability Assay of 6 replicates< 2.0%
Intermediate Precision Assay of 6 replicates (different day/analyst)< 2.0%
Acceptance Criteria ≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S) Where σ is the standard deviation of the response (e.g., standard deviation of the y-intercepts of regression lines) and S is the slope of the calibration curve.

Data Summary:

ParameterResult
LOD 0.48 µg/mL[3]
LOQ 1.47 µg/mL[3]
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: Introduce small, deliberate changes to the chromatographic conditions and observe the effect on the results. Examples of variations include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Mobile phase composition (e.g., ± 2% organic phase)

  • Column temperature (e.g., ± 5°C)

  • Detection wavelength (e.g., ± 2 nm)

The system suitability parameters (e.g., peak asymmetry, theoretical plates) should be monitored, and the %RSD of the assay results should be calculated.

Data Summary: The method is considered robust if the %RSD of the assay results under the varied conditions is within acceptable limits (typically ≤ 2.0%) and the system suitability parameters remain within the predefined criteria. Low RSD values indicate the ruggedness of the method.[1]

System Suitability

Before starting the validation experiments, the suitability of the chromatographic system should be verified.

Protocol: Inject a standard solution five times and evaluate the following parameters.

Data Summary:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas ≤ 2.0%

Conclusion

The described HPLC method for the assay of this compound is specific, linear, accurate, precise, and robust. It can be used as a stability-indicating method for the routine quality control analysis of this compound in bulk drug and pharmaceutical formulations. The validation data demonstrates that the method is suitable for its intended purpose and meets the requirements of the ICH guidelines.[1][2]

References

Application Notes and Protocols for Manidipine Dihydrochloride Stability Testing

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive protocol for the stability testing of Manidipine Dihydrochloride in pharmaceutical formulations. The described methodologies are essential for researchers, scientists, and drug development professionals to ensure the quality, efficacy, and safety of this compound drug products by establishing a re-test period or shelf life and recommended storage conditions.[1] The protocols adhere to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[2][3]

Overview of Stability Testing

Stability testing of a drug substance is a critical component of the drug development process. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] For this compound, a dihydropyridine calcium channel blocker, it is crucial to perform forced degradation studies to identify potential degradation products and to develop a stability-indicating analytical method capable of separating and quantifying the intact drug from its degradants.[2]

Analytical Methodology

A validated stability-indicating analytical method is paramount for accurate stability assessment. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for the analysis of this compound due to its specificity, precision, and accuracy.[2][4] High-Performance Thin-Layer Chromatography (HPTLC) has also been utilized.[3]

Recommended HPLC Method Parameters
ParameterRecommended Conditions
Column Kromasil ODS C18 (100 x 4.6 mm, 5µm) or Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v) or Phosphate buffer (pH 2.2):Acetonitrile (60:40, v/v)
Flow Rate 1.0 - 1.4 mL/min
Detection Wavelength 228 nm or 229.36 nm
Column Temperature Ambient or 40°C
Injection Volume 10 - 20 µL
Recommended HPTLC Method Parameters
ParameterRecommended Conditions
Stationary Phase Aluminium backed silica gel 60 F254 plates
Mobile Phase Methanol:Water (8.5:1.5, v/v)
Detection Wavelength 230 nm
RF Value ~0.75

Forced Degradation Studies (Stress Testing)

Forced degradation studies are performed to identify the likely degradation products of this compound and to demonstrate the specificity of the analytical method. These studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Summary of Forced Degradation Conditions and Results

The following table summarizes the typical conditions for forced degradation studies and the observed degradation of this compound.

Stress ConditionReagent/ConditionTemperatureDurationObserved Degradation (%)
Acid Hydrolysis 1N HCl60°C3 - 5 hoursSusceptible
Alkaline Hydrolysis 1N NaOH60°C3 - 5 hoursSusceptible (Major degradation)
Oxidative Degradation 30% H2O260°C3 - 5 hoursStable or Susceptible
Thermal Degradation Dry Heat80°C - 100°C4 hours - 3 daysStable
Photolytic Degradation UV light (254 nm) / SunlightAmbient3 - 4 hoursSusceptible

Note: The extent of degradation can vary depending on the exact experimental conditions and the formulation.

Experimental Protocols

Protocol for Forced Degradation Studies

4.1.1. Preparation of Stock Solution: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of 1 mg/mL.

4.1.2. Acid Hydrolysis:

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1N HCl.

  • Keep the flask at 60°C for 5 hours.[2]

  • After the incubation period, neutralize the solution with 1N NaOH.

  • Dilute to the mark with the mobile phase.

4.1.3. Alkaline Hydrolysis:

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 1N NaOH.

  • Keep the flask at 60°C for 5 hours.[2]

  • After the incubation period, neutralize the solution with 1N HCl.

  • Dilute to the mark with the mobile phase.

4.1.4. Oxidative Degradation:

  • Transfer 1 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1 mL of 30% v/v H2O2 solution.

  • Keep the flask at 60°C for 5 hours.[2]

  • Dilute to the mark with the mobile phase.

4.1.5. Thermal Degradation:

  • Accurately weigh 10 mg of this compound powder.

  • Place the powder in a hot air oven at 80°C for 4 hours.[2]

  • After exposure, allow the powder to cool to room temperature.

  • Prepare a solution of the stressed sample in the mobile phase at a suitable concentration.

4.1.6. Photolytic Degradation:

  • Accurately weigh 10 mg of this compound powder.

  • Expose the powder to direct sunlight for 4 hours or under a UV lamp at 254 nm for 3 hours.[2][5]

  • After exposure, prepare a solution of the stressed sample in the mobile phase at a suitable concentration.

Protocol for Stability-Indicating HPLC Analysis
  • System Preparation: Set up the HPLC system according to the parameters specified in Table 2.1.

  • System Suitability: Inject a standard solution of this compound multiple times to ensure the system is performing adequately (check for parameters like theoretical plates, tailing factor, and reproducibility of peak areas and retention times).

  • Sample Analysis:

    • Inject a blank (mobile phase).

    • Inject the standard solution of this compound.

    • Inject the solutions from the forced degradation studies.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time from the standard injection.

    • Identify the peaks for the degradation products.

    • Calculate the percentage of degradation for each stress condition using the following formula: % Degradation = [(Areaunstressed - Areastressed) / Areaunstressed] x 100

Visualization of Workflows and Pathways

Experimental Workflow for Stability Testing

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Evaluation A This compound Stock Solution B Acid Hydrolysis (1N HCl, 60°C) A->B C Alkaline Hydrolysis (1N NaOH, 60°C) A->C D Oxidative Degradation (30% H2O2, 60°C) A->D E Thermal Degradation (80°C) A->E F Photolytic Degradation (UV/Sunlight) A->F G HPLC/HPTLC Analysis B->G C->G D->G E->G F->G H Quantification of Manidipine & Degradants G->H I Method Validation H->I J Stability Profile Establishment I->J

Caption: Workflow for forced degradation and stability analysis of this compound.

Proposed Photodegradation Pathway of Manidipine

Recent studies have identified the main photodegradation products of manidipine.[4][6] The primary degradation pathway involves the oxidation of the dihydropyridine ring to its corresponding pyridine analogue. Further degradation can lead to the formation of benzophenone and a hydrolysate.[4][6]

G Manidipine Manidipine PyridineAnalog Pyridine Analogue (Oxidation Product) Manidipine->PyridineAnalog UV Light Benzophenone Benzophenone PyridineAnalog->Benzophenone Further Oxidation & Cleavage Hydrolysate Hydrolysate PyridineAnalog->Hydrolysate Ester Bond Cleavage

Caption: Proposed photodegradation pathway of Manidipine.

References

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Manidipine in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis involved in pharmacokinetic, bioequivalence, or therapeutic drug monitoring studies of manidipine.

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1][2] To accurately assess its pharmacokinetic profile and ensure the bioequivalence of generic formulations, a highly sensitive, selective, and robust analytical method is required for its quantification in biological matrices.[1] Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred technique due to its superior sensitivity and specificity over other methods like HPLC-UV.[1]

This application note provides a detailed protocol for the quantification of manidipine in human plasma using LC-MS/MS. The method is suitable for high-throughput analysis and has been validated according to regulatory guidelines.

Principle

The method involves the extraction of manidipine and an internal standard (IS) from a biological matrix, followed by separation using reverse-phase liquid chromatography. The analytes are then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The use of a stable, co-extractable internal standard ensures accuracy and precision by correcting for variations during sample processing and instrument analysis.

Materials and Reagents

  • Standards: Manidipine hydrochloride (Reference Standard), Felodipine or Desipramine (Internal Standard).

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Methyl-tert-butyl ether (MTBE, HPLC Grade), n-Hexane (HPLC Grade).

  • Reagents: Formic acid (LC-MS Grade), Ammonium acetate (LC-MS Grade), Ammonia solution.

  • Biological Matrix: Drug-free human plasma.

  • Consumables: Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB), 96-well plates, autosampler vials.

Instrumentation

  • Liquid Chromatography: A UPLC or HPLC system capable of delivering accurate gradients (e.g., Waters Acquity UPLC, Sciex ExionLC).

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex API 4000, Waters Xevo TQ-S).

  • Data System: Software for instrument control, data acquisition, and processing (e.g., Analyst, MassLynx).

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Separately weigh and dissolve manidipine and the internal standard (e.g., felodipine) in methanol to obtain a final concentration of 1 mg/mL.[3] Store at 2-8°C. All samples should be protected from light.[1]

  • Working Solutions: Prepare serial dilutions of the manidipine stock solution with 50% methanol to create working solutions for calibration standards and quality control samples.[1]

  • Internal Standard (IS) Working Solution: Dilute the IS stock solution with 50% methanol to a final concentration (e.g., 100 ng/mL).

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples
  • Spike appropriate volumes of the manidipine working solutions into drug-free human plasma to prepare CC standards. A typical concentration range is 0.1 ng/mL to 20 ng/mL.[1][4]

  • Prepare QC samples in plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).[3]

General Experimental Workflow

The overall process from sample receipt to final data analysis follows a structured path to ensure reproducibility and accuracy.

G General Workflow for Manidipine Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Plasma Sample Collection B Addition of Internal Standard (IS) A->B C Extraction (LLE, SPE, or PPT) B->C D LC Separation C->D E MS/MS Detection (MRM) D->E F Peak Integration & Quantification E->F G Pharmacokinetic Analysis F->G G Liquid-Liquid Extraction (LLE) Workflow A Start: 200 µL Plasma Sample + IS Working Solution B Add 1 mL Extraction Solvent (e.g., MTBE:Hexane 4:1 v/v) A->B C Vortex for 5 minutes B->C D Centrifuge at 4000 rpm for 10 min C->D E Transfer Supernatant (Organic Layer) D->E F Evaporate to Dryness under Nitrogen E->F G Reconstitute in 200 µL Mobile Phase F->G H Inject into LC-MS/MS System G->H G Solid-Phase Extraction (SPE) Workflow A Start: Plasma Sample + IS B Condition SPE Plate (Methanol then Water) A->B C Load Sample onto SPE Plate B->C D Wash Plate to Remove Interferences (e.g., with Water) C->D E Elute Manidipine & IS (e.g., with Acetonitrile) D->E F Evaporate Eluate to Dryness E->F G Reconstitute in Mobile Phase F->G H Inject into LC-MS/MS System G->H

References

Application Notes and Protocols: Preparing Manidipine Dihydrochloride Stock Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Manidipine dihydrochloride is a third-generation dihydropyridine calcium channel antagonist known for its high vasoselectivity and lipophilicity.[1] It functions by inhibiting the influx of Ca2+ ions through L-type and T-type voltage-gated calcium channels, making it a potent antihypertensive agent.[2][3][4] In in vitro research, manidipine is utilized to study calcium signaling pathways, cardiovascular conditions, and its potential anti-inflammatory and antiviral activities.[1] Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This compound is classified as a BCS Class II drug, characterized by low aqueous solubility and high permeability.[5][6] This application note provides a detailed protocol for the preparation, storage, and use of this compound stock solutions for in vitro applications.

Physicochemical and Solubility Data

Proper solvent selection is crucial due to the low aqueous solubility of this compound.[5][7] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for biological experiments.[8][9][10]

Table 1: Solubility of this compound

SolventSolubility (mg/mL)Molar Solubility (mM)Notes
DMSO 21 - 13730.7 - 200.4Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[8][9][10]
Water Insoluble / <1~ <1.46Not suitable for preparing stock solutions.[2][8]
Ethanol Insoluble-Not a suitable solvent.[8]
Methanol Soluble-Primarily used for analytical chemistry purposes, not recommended for cell culture.[6][11]

Molecular Weight of this compound: 683.62 g/mol .[9]

Experimental Protocols

Materials and Equipment
  • This compound powder (CAS: 89226-75-5)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile 0.2 µm syringe filter (optional, for sterilization of stock solution)

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution. It is recommended to prepare a volume sufficient for multiple experiments to ensure consistency.

  • Pre-Weighing Preparation: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Calculation: Determine the mass of this compound needed. To prepare 1 mL of a 20 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 20 mmol/L x 0.001 L x 683.62 g/mol = 13.67 mg

  • Weighing: Carefully weigh 13.67 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Solubilization: Add 1 mL of anhydrous DMSO to the tube.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. The solution should be clear and free of particulates.

  • Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.[8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

The high-concentration DMSO stock solution must be diluted to a final working concentration in the cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Intermediate Dilution: To minimize precipitation when diluting the lipophilic compound into an aqueous medium, perform a serial dilution. For example, to achieve a 10 µM final concentration from a 20 mM stock:

    • Dilute the 20 mM stock solution 1:100 in fresh, sterile DMSO to create a 200 µM intermediate stock. (e.g., 2 µL of 20 mM stock + 198 µL of DMSO).

  • Final Dilution: Add the intermediate stock to the pre-warmed (37°C) cell culture medium to achieve the final concentration. To avoid precipitation, add the diluted drug to the medium while gently vortexing or swirling.[12]

    • To prepare 2 mL of 10 µM working solution from the 200 µM intermediate stock, add 100 µL of the intermediate stock to 1.9 mL of culture medium.

    • Final DMSO concentration = (100 µL / 2000 µL) x (concentration of DMSO in intermediate stock) = 5% x (DMSO) - this is too high. Let's recalculate.

    • Correct Final Dilution: It is recommended to dilute the stock solution at least 1:1000 into the final medium.[12] To achieve a 10 µM working solution from a 20 mM stock (a 1:2000 dilution):

    • Add 1 µL of the 20 mM stock solution to 1999 µL of pre-warmed cell culture medium.

    • Final DMSO concentration = 1 µL / 2000 µL = 0.05%. This is a generally safe level for most cell lines.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.05%) to the cell culture medium without the drug. This is essential to distinguish the effects of the drug from the effects of the solvent.

  • Application: Immediately add the working solution (or vehicle control) to your cell cultures.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Table 2: Storage and Stability Recommendations

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, dark place.[8]
DMSO Stock Solution -80°C1 yearRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[8]
DMSO Stock Solution -20°C1 monthSuitable for short-term storage.[8]
Aqueous Working Solution 2-8°CUse immediatelyDue to low aqueous solubility and stability, working solutions in culture media should be prepared fresh for each experiment.

Visualizations

Experimental Workflow

G cluster_prep Stock Solution Preparation (20 mM) cluster_dilution Working Solution Preparation (e.g., 10 µM) weigh 1. Weigh 13.67 mg This compound add_dmso 2. Add 1 mL anhydrous DMSO weigh->add_dmso dissolve 3. Vortex until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use vials dissolve->aliquot store 5. Store at -80°C aliquot->store thaw A. Thaw one aliquot of 20 mM stock store->thaw For each experiment dilute B. Dilute 1:2000 into pre-warmed culture medium (e.g., 1 µL stock in 1999 µL media) thaw->dilute mix C. Mix gently and thoroughly dilute->mix use D. Use immediately in experiment mix->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway

G extracellular Extracellular Space membrane Plasma Membrane intracellular Intracellular Space manidipine Manidipine ca_channel L-type / T-type Voltage-Gated Ca²⁺ Channel manidipine->ca_channel Inhibits ca_ion_in Ca²⁺ ca_channel->ca_ion_in contraction Smooth Muscle Contraction ca_ion_out Ca²⁺ ca_ion_out->ca_channel Influx calmodulin Calmodulin ca_ion_in->calmodulin Activates calmodulin->contraction Leads to vasodilation Vasodilation (Relaxation)

Caption: Mechanism of action of manidipine as a calcium channel blocker.

References

Application Notes and Protocols for Oral Administration of Manidipine Dihydrochloride in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and oral administration of Manidipine dihydrochloride in animal studies. This compound, a dihydropyridine calcium channel blocker, is characterized by its poor water solubility, which presents challenges for achieving adequate oral bioavailability in preclinical research.[1][2] The following sections detail formulation strategies to enhance solubility, pharmacokinetic data from animal studies, and standardized protocols for oral administration.

Overview of this compound

Manidipine is a third-generation calcium channel blocker that inhibits both L-type and T-type voltage-gated Ca2+ channels.[3] This dual blockade contributes to its potent antihypertensive effects. In animal models, particularly spontaneously hypertensive rats (SHRs), manidipine has been shown to decrease systemic blood pressure, reduce renal vascular resistance, and increase renal blood flow.[3] Its low water solubility necessitates the use of advanced formulation techniques to improve absorption and bioavailability following oral administration.[1]

Formulation Strategies for Enhanced Oral Bioavailability

The poor aqueous solubility of this compound is a significant hurdle in preclinical oral dosing. To address this, various formulation approaches can be employed to enhance its dissolution and subsequent absorption. Two effective methods are the preparation of solid dispersions and self-nanoemulsifying drug delivery systems (SNEDDS).

Ternary Solid Dispersion (tSD)

Solid dispersion technology improves the dissolution rate of poorly water-soluble drugs by dispersing the active pharmaceutical ingredient (API) in a hydrophilic carrier matrix at a molecular level. A ternary solid dispersion incorporates a surfactant or a third component to further enhance solubility and stability.

Table 1: Example of a Ternary Solid Dispersion Formulation for Manidipine

ComponentRoleExample Ratio (by weight)
This compoundAPI1
D-α-tocopherol polyethylene glycol 1000 succinate (TPGS)Carrier/Surfactant2
Copovidone (Kollidon VA 64)Carrier/Polymer7
Self-Nanoemulsifying Drug Delivery System (SNEDDS)

SNEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water nanoemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This nanoemulsion facilitates the dissolution and absorption of lipophilic drugs.

Table 2: Example of a SNEDDS Formulation for Manidipine

ComponentRoleExample Formulation (F14)[4]
Capmul MCMOil Phase20% (v/v)
Transcutol PSurfactant40% (v/v)
Lutrol L 300Co-surfactant40% (v/v)

Pharmacokinetic Parameters in Animal Models

The choice of formulation significantly impacts the pharmacokinetic profile of this compound. The following table summarizes pharmacokinetic data from studies in Wistar rats, comparing a pure drug suspension to an optimized SNEDDS formulation.

Table 3: Pharmacokinetic Parameters of Manidipine Formulations in Wistar Rats Following Oral Administration [4]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC0-∞ (ng·h/mL)Relative Bioavailability (%)
Pure Drug Suspension52.19 ± 0.321.00 ± 0.047.45 ± 2.24100 (Reference)
SNEDDS (F14)53.42 ± 0.462.00 ± 0.0511.25 ± 3.45~151

Experimental Protocols

Protocol for Preparation of Ternary Solid Dispersion (Melting Method)

This protocol is based on the methodology described for enhancing the solubility of manidipine.[1]

Materials:

  • This compound

  • D-α-tocopherol polyethylene glycol 1000 succinate (TPGS)

  • Copovidone

  • Water bath

  • Ice-water bath

  • Mortar and pestle

  • Sieve (e.g., 80 mesh)

  • Vacuum drying oven

Procedure:

  • Accurately weigh the carrier materials (TPGS and copovidone) according to the desired ratio.

  • Heat the carrier materials in a water bath at 50-80°C until completely melted.

  • Accurately weigh the this compound. A small amount of an organic solvent like ethanol or methanol can be used to pre-dissolve the drug before adding it to the molten carrier.[5]

  • Add the this compound (or its solution) to the molten carrier mixture while stirring continuously to ensure a homogenous dispersion.

  • Immediately place the container in an ice-water bath and continue vigorous stirring until the mixture solidifies completely.

  • Place the solidified mass in a refrigerator for 2-5 hours to ensure complete hardening.

  • Transfer the hardened solid dispersion to a vacuum drying oven and dry at a low temperature (e.g., 25-30°C) for 12-24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the resulting powder through an 80-mesh sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator in the dark until use.

Protocol for Preparation of Self-Nanoemulsifying Drug Delivery System (SNEDDS)

This protocol is adapted from a study that developed a manidipine SNEDDS formulation.[4]

Materials:

  • This compound

  • Capmul MCM (oil)

  • Transcutol P (surfactant)

  • Lutrol L 300 (co-surfactant)

  • Vortex mixer

  • Water bath (optional)

Procedure:

  • Accurately measure the required volumes of Capmul MCM, Transcutol P, and Lutrol L 300 based on the desired formulation ratio (e.g., 20:40:40 v/v).

  • Combine the components in a clear glass vial.

  • Vortex the mixture for 5-10 minutes until a clear and homogenous solution is formed. Gentle warming in a water bath (30-40°C) may be used to facilitate mixing if necessary.

  • Accurately weigh the required amount of this compound to achieve the desired final concentration.

  • Add the this compound to the vehicle mixture.

  • Vortex the mixture until the drug is completely dissolved. The resulting solution should be a clear, pale yellowish liquid.

  • Store the prepared SNEDDS formulation in a tightly sealed container at room temperature, protected from light.

Protocol for Oral Administration (Gavage) in Rats

This is a general protocol for oral gavage in rats and should be performed by trained personnel in accordance with institutional animal care and use committee (IACUC) guidelines.[6][7][8]

Materials:

  • Prepared this compound formulation

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge, 2-3 inches long with a rounded tip for rats)[7][8]

  • Syringe

  • Animal scale

Procedure:

  • Animal Preparation:

    • Weigh the rat to determine the precise dosing volume. The maximum recommended dosing volume for rats is typically 10-20 mL/kg.[7] For safety, lower volumes (e.g., 5 mL/kg) are often preferred.[8]

    • Ensure the animal is properly restrained to minimize stress and prevent injury. A firm but gentle manual restraint immobilizing the head is necessary.[6]

  • Gavage Needle Preparation:

    • Measure the appropriate length for gavage needle insertion by holding the needle alongside the rat, with the tip at the corner of the mouth and the end at the last rib or xiphoid process. Mark the needle to ensure it is not inserted too far.[6]

    • Fill the syringe with the calculated volume of the this compound formulation and attach the gavage needle.

  • Administration:

    • Gently extend the rat's head and neck to straighten the esophagus.[6]

    • Introduce the gavage needle into the mouth, slightly off-center, and advance it along the roof of the mouth towards the esophagus.[6]

    • The needle should pass smoothly with minimal resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle.

    • Once the needle is in the stomach (to the pre-measured mark), slowly administer the formulation.

    • Gently withdraw the needle along the same path of insertion.

  • Post-Administration Monitoring:

    • Return the animal to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental administration into the trachea.[6]

Visualization of Manidipine's Mechanism of Action

The primary mechanism of action of Manidipine is the blockade of voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure.

Manidipine_Mechanism cluster_ecf Extracellular Fluid cluster_cell Vascular Smooth Muscle Cell Ca2+_ecf Ca²⁺ L_channel L-type Ca²⁺ Channel Ca2+_ecf->L_channel Influx T_channel T-type Ca²⁺ Channel Ca2+_ecf->T_channel Influx Ca2+_icf Ca²⁺ L_channel->Ca2+_icf T_channel->Ca2+_icf Contraction Muscle Contraction Ca2+_icf->Contraction Stimulates Vasodilation Vasodilation Contraction->Vasodilation Inhibition leads to Manidipine Manidipine Manidipine->L_channel Blocks Manidipine->T_channel Blocks

Caption: Mechanism of action of Manidipine in vascular smooth muscle cells.

Experimental_Workflow Formulation Formulation Preparation (e.g., SNEDDS or Solid Dispersion) Animal_Dosing Animal Weighing and Dose Calculation Formulation->Animal_Dosing Gavage Oral Gavage Administration Animal_Dosing->Gavage Sampling Blood Sampling at Predetermined Time Points Gavage->Sampling Analysis Plasma Sample Processing and Bioanalysis (e.g., HPLC) Sampling->Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Analysis->PK_Analysis

Caption: General experimental workflow for pharmacokinetic studies.

References

Application Notes and Protocols for In Vivo Efficacy Studies of Manidipine in Rats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo experimental studies to evaluate the efficacy of manidipine in rat models of hypertension and associated cardiovascular complications.

Introduction and Mechanism of Action

Manidipine is a third-generation dihydropyridine calcium channel blocker (CCB) used as an antihypertensive agent.[1] Its primary mechanism of action involves the inhibition of calcium ion influx through voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells and cardiac myocytes.[1][2][3][4] This blockage prevents the cellular contraction mechanism, leading to vasodilation, particularly in the arterioles, which reduces peripheral vascular resistance and consequently lowers blood pressure.[2][3] Manidipine also exhibits selectivity for renal arteries, promoting renal vasodilation and natriuresis, which further contributes to its antihypertensive effect by reducing blood volume.[3][4][5] Unlike older CCBs that primarily block L-type channels, manidipine's dual blockade of L- and T-type channels in the glomerular arterioles may offer enhanced renal protection.[6]

Manidipine_Mechanism_of_Action

Recommended In Vivo Rat Models for Efficacy Studies

The selection of an appropriate animal model is critical for evaluating the antihypertensive efficacy of manidipine. Several well-established rat models of hypertension are available, each with distinct characteristics.[7][8][9]

Rat Model Induction Method Key Characteristics Relevance for Manidipine Studies
Spontaneously Hypertensive Rat (SHR) Genetically predisposedDevelops hypertension at 5-6 weeks of age. Exhibits vascular and cardiac hypertrophy.[10]Ideal for studying essential hypertension and effects on cardiac remodeling and renal hemodynamics.[11][12][13]
DOCA-Salt Hypertensive Rat Uninephrectomy followed by deoxycorticosterone acetate (DOCA) administration and high-salt diet.[9][14]Mimics mineralocorticoid excess and salt-sensitive hypertension.[14]Suitable for investigating manidipine's effects on cardiac hypertrophy and impaired coronary circulation.[15]
Two-Kidney, One-Clip (2K1C) Goldblatt Rat Constriction of one renal artery, leaving the other kidney untouched.Renovascular hypertension model.Useful for studying manidipine's impact on hypertension and atherosclerosis progression.[16]
Isoproterenol-Induced Cardiac Hypertrophy Continuous infusion of isoproterenol via an osmotic minipump.[17]Induces cardiac hypertrophy without a significant increase in blood pressure.[17]Allows for the specific evaluation of manidipine's direct effects on cardiac remodeling.[17]

Experimental Design and Workflow

A robust experimental design is essential for obtaining reliable and reproducible data. The following workflow outlines a typical efficacy study of manidipine in a hypertensive rat model.

Experimental_Workflow cluster_setup Phase 1: Setup & Acclimatization cluster_induction Phase 2: Model Induction & Treatment cluster_analysis Phase 3: Endpoint Analysis cluster_data Phase 4: Data Interpretation Acclimatization Animal Acclimatization (1 week) Baseline Baseline Measurements (e.g., Blood Pressure, Body Weight) Acclimatization->Baseline Grouping Randomization into Groups (Control, Vehicle, Manidipine Doses) Baseline->Grouping Induction Hypertension Induction (e.g., DOCA-Salt, SHR development) Grouping->Induction Treatment Manidipine Administration (e.g., Oral Gavage, Medicated Food) (3-8 weeks) Induction->Treatment Monitoring Weekly Monitoring (Blood Pressure, Body Weight, Clinical Signs) Treatment->Monitoring Terminal_BP Final Blood Pressure Measurement (Invasive/Non-invasive) Monitoring->Terminal_BP Sacrifice Euthanasia & Sample Collection (Heart, Kidneys, Blood) Terminal_BP->Sacrifice Organ_Weight Organ Weight Analysis (Heart/Body Weight Ratio) Sacrifice->Organ_Weight Histo Histopathology (Cardiac & Renal Tissue) Sacrifice->Histo Biochem Biochemical Analysis (Plasma/Urine Markers) Sacrifice->Biochem Data_Analysis Statistical Analysis Biochem->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Detailed Experimental Protocols

Protocol 1: Induction of DOCA-Salt Hypertension
  • Animals: Use male Sprague-Dawley or Wistar rats (250-300g).

  • Anesthesia: Anesthetize rats using an appropriate anesthetic agent (e.g., isoflurane).

  • Surgery (Uninephrectomy): Perform a left flank incision to expose the kidney. Ligate the renal artery, vein, and ureter, and remove the left kidney. Suture the incision.

  • Recovery: Allow a one-week recovery period post-surgery.

  • DOCA Administration: Implant a subcutaneous pellet of deoxycorticosterone acetate (or administer via injection).

  • Diet: Provide the rats with drinking water containing 1% NaCl and 0.2% KCl.

  • Confirmation: Hypertension typically develops over 3-4 weeks. Monitor blood pressure weekly.

Protocol 2: Manidipine Administration
  • Route of Administration: Manidipine can be administered orally via gavage or mixed into the food.[13][15] Oral gavage ensures accurate dosing.

  • Dosage: Effective doses in rat studies have ranged from 3 mg/kg/day to 40 mg/day.[11][17] It is recommended to test at least two different doses.

  • Vehicle Control: The control group should receive the vehicle used to dissolve or suspend manidipine.

  • Duration: Treatment duration typically ranges from 3 to 8 weeks, depending on the study endpoints.[11][15]

Protocol 3: Blood Pressure Measurement

A. Non-Invasive Method (Tail-Cuff Plethysmography)

  • Acclimatization: Acclimate the conscious rats to the restraining device and procedure for several days before recording measurements to minimize stress-induced fluctuations.[10][18]

  • Procedure: Place the rat in a restrainer, often on a warming platform (32-34°C) to facilitate detection of tail pulses.[10]

  • Measurement: Use a programmed electrosphygmomanometer to measure systolic blood pressure.[19]

  • Readings: Obtain at least 5-6 consecutive readings and calculate the mean for each rat per session.[19][20] Measurements are typically taken once or twice a week.[19]

B. Invasive Method (Intra-arterial Catheterization) This is considered the gold standard for accurate blood pressure measurement but is a terminal procedure.[21]

  • Anesthesia: Anesthetize the rat (e.g., urethane or pentobarbitone).[21]

  • Cannulation: Cannulate the carotid or femoral artery with a saline-filled catheter connected to a pressure transducer.[21]

  • Stabilization: Allow the animal to stabilize for 10-20 minutes before recording.[21]

  • Recording: Record systolic, diastolic, and mean arterial pressure using a data acquisition system.[21]

Protocol 4: Assessment of Cardiac Hypertrophy and Remodeling
  • Euthanasia and Heart Excision: At the end of the study, euthanize the rats and carefully excise the heart.

  • Organ Weight: Blot the heart dry and weigh it. Calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy.[15]

  • Histopathology:

    • Fix the heart tissue (or a portion of it) in 10% neutral buffered formalin.

    • Process the tissue and embed it in paraffin.

    • Section the tissue (e.g., 4-5 μm thickness) and mount on slides.[22]

    • Stain with Hematoxylin and Eosin (H&E) to assess myocyte size, necrosis, and inflammatory cell infiltration.[23][24]

    • Use Masson's trichrome stain to visualize and quantify collagen deposition (fibrosis).

  • Molecular Analysis:

    • Snap-freeze a portion of the ventricular tissue in liquid nitrogen for RNA or protein extraction.

    • Analyze the expression of hypertrophy and fibrosis markers (e.g., ANP, TGF-β1, collagen types I and III) using techniques like qPCR or Western blotting.[17]

Summary of Quantitative Data from Preclinical Studies

The following tables summarize the reported effects of manidipine in various rat models.

Table 1: Effects of Manidipine on Blood Pressure in Hypertensive Rats

Rat Model Manidipine Dose Treatment Duration Effect on Systolic Blood Pressure (SBP) Reference
Salt-loaded SHR40 mg daily (oral)4 weeksPrevented the increase from 167 mmHg to 221 mmHg seen in untreated rats.[11]
DOCA-salt0.05% in food3 weeksSignificantly reduced elevated blood pressure.[15]
SHR10 µg/kg (IV)AcuteReduced blood pressure.[12]
Endothelium-injured 2K1C200 or 500 mg/kg (in diet)Not specifiedDose-dependent inhibition of blood pressure elevation.[16]

Table 2: Effects of Manidipine on Cardiac and Renal Parameters in Rats

Rat Model Manidipine Dose Parameter Observed Effect Reference
Isoproterenol-induced hypertrophy3 mg/kg (once daily)Left Ventricular Weight/Body WeightPrevented isoproterenol-induced increase (2.26 g/kg vs 2.40 g/kg in untreated).[17]
Isoproterenol-induced hypertrophy3 mg/kg (once daily)ANP, Collagen I & III mRNAPrevented isoproterenol-induced increases in gene expression.[17]
DOCA-salt0.05% in foodLeft Ventricular Weight/Body WeightSignificantly reduced compared to untreated hypertensive rats.[15]
DOCA-salt0.05% in foodCoronary Artery Wall/Lumen RatioReduced the increased ratio seen in hypertensive rats.[15]
Salt-loaded SHR40 mg daily (oral)Sodium ExcretionImproved the pressure-natriuresis relationship.[11]
SHRChronic oral administrationGlomerular Capillary PressureSignificantly reduced.[13]
Uninephrectomized SHRNot specifiedProteinuria & GlomerulosclerosisAttenuated the development of renal injury.[25]

References

Application Notes and Protocols: Investigating the Cellular Effects of Manidipine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for studying the effects of manidipine, a dihydropyridine calcium channel blocker, on various cell lines. The methodologies outlined below cover the assessment of cytotoxicity, apoptosis, cell cycle progression, and the analysis of key signaling pathways.

Data Presentation: Quantitative Effects of Manidipine on Cell Lines

The following tables summarize the quantitative data on the effects of manidipine, including its intrinsic cytotoxicity and its ability to sensitize multidrug-resistant cancer cells to chemotherapeutic agents.

Table 1: Intrinsic Cytotoxicity of Manidipine

Cell LineCell TypeIC50 (µM)Reference
A549Human Non-Small Cell Lung Carcinoma11.13[1]
A549/T (Paclitaxel-Resistant)Human Non-Small Cell Lung Carcinoma8.04[1]
HCT-8Human Colorectal Adenocarcinoma22.05[1]
HCT-8/T (Paclitaxel-Resistant)Human Colorectal Adenocarcinoma12.67[1]
Rat Aortic Vascular Smooth Muscle CellsVascular Smooth MuscleIC50 for DNA synthesis inhibition: ~0.1 µM; IC50 for protein synthesis inhibition: ~0.01 µM[2]

Table 2: Manidipine-Induced Sensitization of Multidrug-Resistant (MDR) Cancer Cells to Paclitaxel (PTX)

Cell LineManidipine Concentration (µM)Fold Reduction in PTX IC50Reference
A549/T0.66.43[1]
1.859.27[1]
5.4449.47[1]
HCT-8/T0.610.44[1]
1.865.24[1]
5.41328.91[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques and can be adapted for specific research needs.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of manidipine and its effect on cell viability.

Materials:

  • Specific cell lines (e.g., A549, HCT-8)

  • Complete cell culture medium

  • Manidipine dihydrochloride

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Drug Treatment: Prepare serial dilutions of manidipine in complete culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of medium containing various concentrations of manidipine. Include a vehicle control (medium with the same concentration of DMSO used to dissolve manidipine).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of manidipine concentration to determine the IC50 value using a suitable software.

Protocol 2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with manidipine.

Materials:

  • Specific cell lines

  • Manidipine

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of manidipine for 48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin-EDTA to detach them.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine the effect of manidipine on cell cycle distribution.

Materials:

  • Specific cell lines

  • Manidipine

  • 70% ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with manidipine for the desired time period (e.g., 48 hours).

  • Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.

Protocol 4: Western Blot Analysis of Signaling Proteins

Objective: To investigate the effect of manidipine on the expression and phosphorylation of proteins in specific signaling pathways (e.g., NFAT, MAPK).

Materials:

  • Specific cell lines

  • Manidipine

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-NFATc1, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with manidipine for the desired duration. Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE: Denature the protein samples and separate them by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system. The intensity of the bands can be quantified using densitometry software.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by manidipine and a typical experimental workflow.

Manidipine_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Manidipine Manidipine LTCC L-type Ca²⁺ Channels Manidipine->LTCC Inhibits TTCC T-type Ca²⁺ Channels Manidipine->TTCC Inhibits Pgp P-glycoprotein Manidipine->Pgp Inhibits Efflux Ca_ion Intracellular Ca²⁺ LTCC->Ca_ion Ca²⁺ influx TTCC->Ca_ion Ca²⁺ influx Calmodulin Calmodulin Ca_ion->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT_P NFAT (phosphorylated) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (dephosphorylated) NFAT_P->NFAT NFAT_n NFAT NFAT->NFAT_n Translocation Chemo_drug Chemotherapeutic Drug Chemo_drug->Pgp Efflux Gene_exp Gene Expression (e.g., MDR-related) NFAT_n->Gene_exp Regulates Experimental_Workflow start Start: Cell Culture treatment Manidipine Treatment (Varying Concentrations & Times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein_extraction Protein Extraction treatment->protein_extraction data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot Western Blot Analysis (e.g., NFAT, p-ERK) protein_extraction->western_blot western_blot->data_analysis MAPK_Pathway_Inhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation ERK->Proliferation Promotes Manidipine Manidipine Manidipine->MEK Potential Inhibition Manidipine->ERK Potential Inhibition

References

Application Notes and Protocols for the Identification of Manidipine Degradation Products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the analytical techniques and protocols for the identification and characterization of degradation products of manidipine, a third-generation dihydropyridine calcium channel blocker. Understanding the degradation pathways of manidipine is crucial for ensuring the quality, safety, and efficacy of its pharmaceutical formulations.

Introduction

Manidipine is susceptible to degradation under various stress conditions, including acidic, alkaline, and photolytic environments.[1][2] The primary degradation products often involve the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative.[2] This document outlines the methodologies for conducting forced degradation studies and the analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Mass Spectrometry (MS), for the separation and identification of these degradants.

Forced Degradation Studies

Forced degradation studies are essential for establishing the stability-indicating nature of analytical methods and for elucidating the degradation pathways of a drug substance. These studies involve subjecting the drug to a variety of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow Acid Acid Hydrolysis (e.g., 1N HCl, 60°C, 3h) HPLC HPLC-UV/PDA Analysis Acid->HPLC Base Alkaline Hydrolysis (e.g., 1N NaOH, 60°C, 3h) Base->HPLC Oxidation Oxidative Degradation (e.g., 30% H2O2, 60°C, 3h) Oxidation->HPLC Photo Photolytic Degradation (UV light, 254 nm, 3h) Photo->HPLC Thermal Thermal Degradation (60°C, 3h) Thermal->HPLC SamplePrep Sample Preparation (Initial conc. 0.1 mg/mL) SamplePrep->Acid SamplePrep->Base SamplePrep->Oxidation SamplePrep->Photo SamplePrep->Thermal LCMS LC-MS/MS Characterization HPLC->LCMS Data Data Analysis & Structure Elucidation LCMS->Data Manidipine Manidipine Drug Substance/ Product Manidipine->SamplePrep

Caption: Workflow for forced degradation of manidipine and subsequent analysis.

Protocols for Forced Degradation

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve manidipine hydrochloride in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[2]

  • For analysis, dilute the stock solution with the appropriate solvent to a working concentration (e.g., 0.1 mg/mL).[2]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the drug solution with an equal volume of 1N HCl and heat at 60°C for 3 hours.[2]

  • Alkaline Hydrolysis: Mix the drug solution with an equal volume of 1N NaOH and heat at 60°C for 3 hours.[2]

  • Oxidative Degradation: Mix the drug solution with an equal volume of 30% H₂O₂ and heat at 60°C for 3 hours.[2]

  • Photolytic Degradation: Expose the drug solution to UV light at 254 nm for 3 hours.[2]

  • Thermal Degradation: Keep the drug solution at 60°C for 3 hours.[2]

Note: The duration and temperature of stress conditions may need to be optimized to achieve a target degradation of 10-30%.

3. Sample Neutralization:

  • After the specified stress period, cool the acidic and alkaline samples to room temperature and neutralize them with an appropriate volume of NaOH or HCl, respectively.

Analytical Techniques

High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying manidipine and its degradation products. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred technique.

HPLC-UV Method for Quantification

Chromatographic Conditions:

ParameterCondition
Column Symmetry C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase 45:55 (v/v) mixture of 25 mM ammonium formate buffer (pH 3.1) and acetonitrile
Flow Rate 0.7 mL/min
Column Temperature 30°C
Detection UV at 230 nm
Injection Volume 10 µL

Source: Adapted from a study on HPLC determination of Manidipine hydrochloride in tablets.[2]

LC-MS/MS Method for Identification and Characterization

Liquid Chromatography Conditions:

ParameterCondition
Column Luna C8 (50 x 3.0 mm i.d., 3 µm) or equivalent
Mobile Phase Methanol and 10 mmol L⁻¹ ammonium acetate (90:10, v/v)
Flow Rate 0.25 mL/min

Source: Adapted from a study on the simultaneous analysis of delapril and manidipine.[3]

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Manidipine: m/z 611.1 → 167.0
Nitrophenylpyridine derivative: m/z 609
Nitrozophenylpyridine derivative: m/z 597

Source: Adapted from multiple studies.[2][3]

Manidipine Degradation Pathway

The primary degradation pathway for manidipine, particularly under photolytic stress, involves the aromatization of the dihydropyridine ring.

Degradation_Pathway Manidipine Manidipine (m/z 611) Nitro Nitrophenylpyridine Derivative (m/z 609) Manidipine->Nitro Oxidation (Photolysis) Nitroso Nitrozophenylpyridine Derivative (m/z 597) Nitro->Nitroso Reduction

Caption: Proposed degradation pathway of manidipine under photolytic conditions.

Data Presentation

The following tables summarize the key findings from forced degradation studies on manidipine.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagents and ConditionsObservation
Acidic 1N HCl, 60°C, 3hSignificant degradation observed.[1][2]
Alkaline 1N NaOH, 60°C, 3hSignificant degradation observed.[1][2]
Oxidative 30% H₂O₂, 60°C, 3hManidipine is relatively stable.[1][2]
Photolytic UV light (254 nm), 3hSignificant degradation leading to pyridine derivatives.[2]
Thermal 60°C, 3hManidipine is relatively stable.[1][2]

Table 2: Identified Degradation Products of Manidipine

Degradation ProductStress Conditionm/z (Observed)Proposed Structure
Manidipine -611.1C₃₅H₃₈N₄O₆
Nitrophenylpyridine Derivative Photolytic609Aromatized dihydropyridine ring.[2]
Nitrozophenylpyridine Derivative Photolytic597Reduction of the nitro group to a nitroso group.[2]

Conclusion

The analytical methods described in these application notes provide a robust framework for the identification and characterization of manidipine degradation products. The use of forced degradation studies in conjunction with HPLC-UV and LC-MS/MS is essential for ensuring the stability and quality of manidipine formulations. The primary degradation pathway involves the oxidation of the dihydropyridine ring, particularly under photolytic stress. Further studies can focus on the isolation and definitive structural elucidation of these and other potential degradation products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Application Notes and Protocols for the Formulation and Preparation of Manidipine Hydrochloride Tablets

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Manidipine hydrochloride is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] As a Biopharmaceutics Classification System (BCS) Class II drug, it exhibits low solubility and high permeability, which can negatively impact its dissolution and bioavailability.[3] Consequently, the formulation of manidipine hydrochloride tablets requires specific strategies to enhance its solubility and ensure consistent drug release. These application notes provide a comprehensive overview of various formulation approaches, detailed manufacturing processes, and quality control protocols for manidipine hydrochloride tablets, intended for researchers, scientists, and drug development professionals.

Formulation Strategies and Composition

Several formulation strategies have been developed to address the poor solubility of manidipine hydrochloride. These include wet granulation, solid dispersion, and the use of hydrophilic carriers and solubilizing agents.

Wet Granulation

Wet granulation is a common method used to improve the flowability and compressibility of the powder mixture, as well as to enhance drug dissolution. A typical wet granulation formulation for manidipine hydrochloride tablets is detailed in Table 1. This method involves the use of a binder solution to agglomerate the powder particles.

Table 1: Example Formulation of Manidipine Hydrochloride Tablets by Wet Granulation

Component Function Percentage (% w/w)
Manidipine HydrochlorideActive Pharmaceutical Ingredient3% - 25%[4]
Lactose MonohydrateDiluentq.s.
Colloidal SilicaDissolution Enhancer5% - 25%[4]
Binder (e.g., HPMC)BinderAs required
Disintegrant (e.g., Croscarmellose Sodium)DisintegrantAs required
RiboflavinStabilizerAs required[4]
Magnesium StearateLubricant0.5% - 5%[4]

HPMC: Hydroxypropyl Methylcellulose q.s.: quantity sufficient

Solid Dispersion by Melt Granulation

Solid dispersion is a technique used to disperse the drug in a hydrophilic carrier at a molecular level, thereby increasing its surface area and dissolution rate.[5] Melt granulation is one method to prepare solid dispersions.

Table 2: Example Formulation using Melt Granulation

Component Function Parts by Weight
Manidipine HydrochlorideActive Pharmaceutical Ingredient8 - 10[6]
Polyethylene Glycol (PEG) 6000Hydrophilic Carrier25 - 30[6]
Sodium Dodecyl SulfateSolubilizing Agent0.2 - 5[6]
LactoseDiluent50 - 80[6]
Magnesium StearateLubricant0.5 - 2[6]
Formulation with Hydrophilic Polymers

The use of hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) and poloxamers can also improve the dissolution of manidipine hydrochloride.[1]

Table 3: Example Formulation with Hydrophilic Polymers

Component Function
Manidipine HydrochlorideActive Pharmaceutical Ingredient
LactoseDiluent
Hydroxypropyl MethylcelluloseHydrophilic Polymer
Poloxamer (e.g., Poloxamer 188)Surfactant/Solubilizer
Lubricant (e.g., Magnesium Stearate)Lubricant

Experimental Protocols

Preparation of Manidipine Hydrochloride Tablets by Wet Granulation

This protocol describes a typical wet granulation process for the formulation outlined in Table 1.

Workflow: Wet Granulation Process

Wet Granulation Process start Start dispensing Dispensing of API and Excipients start->dispensing mixing Dry Mixing dispensing->mixing granulation Wet Granulation (with binder solution) mixing->granulation drying Drying of Granules granulation->drying sizing Sizing of Dried Granules drying->sizing lubrication Lubrication sizing->lubrication compression Tablet Compression lubrication->compression end_product Manidipine HCl Tablets compression->end_product

Caption: Workflow for the wet granulation of manidipine hydrochloride tablets.

Protocol:

  • Dispensing and Blending: Weigh and dispense manidipine hydrochloride, lactose, colloidal silica, and a portion of the disintegrant. Mix the ingredients in a suitable blender for 15-20 minutes to ensure uniformity.

  • Binder Preparation: Prepare the binder solution by dissolving the binder (e.g., HPMC) in purified water.

  • Granulation: Transfer the powder blend to a granulator. Add the binder solution slowly while mixing to form wet granules of appropriate consistency.

  • Drying: Dry the wet granules in a fluid bed dryer or a tray dryer at 50-60°C until the moisture content is within the specified limits (typically 1-2%).

  • Sizing: Pass the dried granules through a suitable sieve (e.g., 20 mesh) to obtain uniform granule size.

  • Lubrication: Add the remaining portion of the disintegrant and the lubricant (magnesium stearate) to the sized granules and blend for 3-5 minutes.

  • Compression: Compress the lubricated granules into tablets using a rotary tablet press with appropriate tooling.

Preparation of Manidipine Hydrochloride Tablets by Melt Granulation

This protocol is for the formulation described in Table 2.

Protocol:

  • Melting: Melt the polyethylene glycol 6000 in a suitable vessel.[6]

  • Mixing: Pulverize manidipine hydrochloride, sodium dodecyl sulfate, and lactose. Add the powder mix to the molten PEG 6000.[6]

  • Heating and Stirring: Heat the mixture to 120-150°C and stir at a high speed (e.g., 280 rpm) for 1-2 minutes.[6]

  • Cooling and Lubrication: Cool the mixture to 75-85°C, add magnesium stearate, and stir for 30 minutes.[6]

  • Drying and Tabletting: Transfer the material to a drying oven, dry, and then compress the dried material into tablets.[6]

Quality Control Protocols

a) Dissolution Testing

The dissolution test is crucial for assessing the in-vitro performance of manidipine hydrochloride tablets.

Workflow: Dissolution Testing Protocol

Dissolution Testing Protocol start Start apparatus_prep Prepare USP Apparatus 2 (Paddle) start->apparatus_prep medium_prep Prepare Dissolution Medium (e.g., 900 mL Citrate Buffer pH 3.2) apparatus_prep->medium_prep tablet_intro Introduce Tablet medium_prep->tablet_intro sampling Withdraw Samples at Pre-determined Time Points tablet_intro->sampling analysis Analyze Samples by HPLC sampling->analysis result Calculate % Drug Dissolved analysis->result

Caption: General workflow for the dissolution testing of manidipine hydrochloride tablets.

Protocol:

  • Apparatus: USP Apparatus 2 (Paddle)

  • Dissolution Medium: 900 mL of citrate buffer pH 3.2[7][8]

  • Temperature: 37 ± 0.5°C[7]

  • Paddle Speed: 75 rpm[7][8]

  • Procedure:

    • Place one tablet in each dissolution vessel.

    • Withdraw samples at specified time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Filter the samples promptly.

    • Analyze the samples for manidipine hydrochloride content using a validated HPLC method.

b) High-Performance Liquid Chromatography (HPLC) for Assay and Impurities

A validated HPLC method is essential for determining the potency and purity of manidipine hydrochloride tablets.

Table 4: Example HPLC Method Parameters

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)[9]
Mobile Phase Ammonium formate buffer (25 mM, pH 3.1) and Acetonitrile mixture (e.g., 45:55 v/v)[9]
Flow Rate 0.7 mL/min[9]
Column Temperature 30°C[9]
Detection Wavelength 230 nm[9]
Injection Volume 20 µL

Mechanism of Action: Signaling Pathway

Manidipine is a dihydropyridine calcium channel blocker that inhibits the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1] This leads to vasodilation and a subsequent reduction in blood pressure.

Signaling Pathway: Manidipine Action

Manidipine Mechanism of Action Manidipine Manidipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle Cell) Manidipine->L_type_Ca_Channel Inhibits Ca_Influx Calcium Ion Influx L_type_Ca_Channel->Ca_Influx Mediates Vasodilation Vasodilation Ca_Influx->Vasodilation Leads to Blood_Pressure Decreased Blood Pressure Vasodilation->Blood_Pressure Results in

Caption: Simplified signaling pathway of manidipine's antihypertensive effect.

Conclusion

The formulation and preparation of manidipine hydrochloride tablets require careful consideration of its physicochemical properties, particularly its low solubility. The methods described, including wet granulation and solid dispersion, along with the use of appropriate excipients, are effective in producing tablets with enhanced dissolution and stable characteristics. The provided protocols for manufacturing and quality control serve as a valuable resource for the development of robust and effective manidipine hydrochloride tablet formulations. Adherence to these detailed procedures is critical for ensuring the quality, safety, and efficacy of the final drug product.

References

Application Note: High-Throughput UPLC-MS/MS for Bioequivalence Studies of Manidipine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence studies. This application note describes a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of manidipine in human plasma, suitable for such studies. The method is characterized by a simple sample preparation procedure, rapid analysis time, and high sensitivity, meeting the stringent requirements of regulatory guidelines.

Experimental Protocols

Sample Preparation

A rapid and efficient solid-phase extraction (SPE) method is employed for the extraction of manidipine and an internal standard (IS), such as felodipine or desipramine, from human plasma.[1][2][3]

Materials:

  • Human plasma samples

  • Manidipine and Internal Standard (e.g., Felodipine) stock solutions

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • 96-well solid-phase extraction (SPE) plates (e.g., Oasis HLB)[2]

  • Plate shaker/vortexer

  • Centrifuge

Protocol:

  • Spiking: To 100 µL of human plasma in a 96-well plate, add the internal standard solution. For calibration standards and quality control (QC) samples, add the appropriate concentrations of manidipine working solutions.

  • Dilution: Dilute the plasma samples with 250 µL of water.[2]

  • SPE Plate Conditioning: Condition the wells of the 96-well SPE plate with 200 µL of methanol followed by 200 µL of water.[2]

  • Loading: Load the diluted plasma samples onto the conditioned SPE plate.

  • Washing: Wash each well with 200 µL of water and air-dry for approximately 30 seconds.[2]

  • Elution: Elute the analytes twice with 20 µL of the UPLC mobile phase into a clean 96-well collection plate.[1]

  • Injection: Inject a portion of the eluate (e.g., 10 µL) into the UPLC-MS/MS system for analysis.[1]

UPLC-MS/MS Analysis

The chromatographic separation is achieved on a UPLC system coupled to a tandem mass spectrometer.

Instrumentation:

  • UPLC System (e.g., Waters ACQUITY UPLC)

  • Tandem Mass Spectrometer (e.g., Thermo Finnigan LCQ ion-trap MS or SCIEX QTRAP)[1][4]

Chromatographic Conditions:

ParameterValue
Column ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[5]
Mobile Phase Methanol:Water (90:10, v/v) with 0.05% Formic Acid[1][2]
Flow Rate 120 µL/min[1][2]
Column Temperature 40°C[1][2]
Injection Volume 10 µL[1]
Run Time Approximately 2 minutes[1]

Mass Spectrometric Conditions:

The mass spectrometer is operated in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 5.3 kV[1][2]
Source Temperature 280°C[1][2]
Desolvation Temperature 350°C[3]
Sheath Gas Flow 6 (arbitrary units)[1][2]
Auxiliary Gas Flow 2 (arbitrary units)[1][2]
MRM Transitions Manidipine: m/z 611.3 → 167.1[1][6]; Felodipine (IS): m/z 384.1 → 352.0[1]
Collision Energy Optimized for specific instrument

Data Presentation

The following tables summarize the quantitative data from a representative bioequivalence study of manidipine.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 0.1 - 20 ng/mL[3][7]
Correlation Coefficient (r²) > 0.995[3]
Lower Limit of Quantification (LLOQ) 0.07 ng/mL[1][8][9]
Limit of Detection (LOD) 0.03 ng/mL[1][8][9]
Intra-day Precision (%CV) < 3%[1][8]
Inter-day Precision (%CV) < 3%[1][8]
Accuracy (%) 93.6 - 98.3%[1][8][9]
Recovery (Manidipine) 97.5 ± 2.1%[1][2]
Recovery (Felodipine IS) 95.6 ± 2.5%[1][2]

Table 2: Pharmacokinetic Parameters from a Bioequivalence Study

ParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)
Cmax (ng/mL) 5.64 ± 1.87[1][2]5.78 ± 1.95[1][2]
Tmax (h) 2.31 ± 0.55[1][2]2.26 ± 0.61[1][2]
AUC₀₋₁₂ (ng·h/mL) 21.37 ± 7.42[1][2]20.82 ± 6.98[1][2]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the UPLC-MS/MS bioequivalence study of manidipine.

Manidipine_BE_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma Human Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Dilute Dilute with Water Spike_IS->Dilute Load_Sample Load Sample onto SPE Plate Dilute->Load_Sample Condition_SPE Condition SPE Plate (Methanol, Water) Condition_SPE->Load_Sample Wash_SPE Wash SPE Plate (Water) Load_Sample->Wash_SPE Elute Elute with Mobile Phase Wash_SPE->Elute UPLC UPLC Separation (C18 Column) Elute->UPLC MSMS Tandem MS Detection (ESI+, MRM) UPLC->MSMS Quantification Quantification MSMS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis BE_Assessment Bioequivalence Assessment PK_Analysis->BE_Assessment

Caption: Experimental workflow for manidipine bioequivalence study.

References

Manidipine in Diabetic Nephropathy: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of manidipine in preclinical and clinical studies of diabetic nephropathy. The information is intended to guide researchers in designing experiments and interpreting data related to the therapeutic potential of manidipine in this complex disease.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. Manidipine, a third-generation dihydropyridine calcium channel blocker, has demonstrated significant promise in the management of diabetic nephropathy, exhibiting beneficial effects beyond its primary antihypertensive action. Its unique pharmacological profile, characterized by the dual blockade of L-type and T-type calcium channels, offers a multi-faceted approach to mitigating renal damage in diabetic patients.[1][2][3][4] This document summarizes key findings from various studies, presents quantitative data in a structured format, details experimental protocols, and visualizes the proposed mechanisms of action.

Quantitative Data from Clinical Studies

The following tables summarize the key quantitative outcomes from clinical trials investigating the efficacy of manidipine in patients with diabetic nephropathy.

Table 1: Effects of Manidipine on Urinary Albumin Excretion (UAE) and Blood Pressure (BP) in Hypertensive Patients with Type 2 Diabetes and Microalbuminuria

StudyTreatment GroupsDurationChange in UAEChange in Systolic BP (mmHg)Change in Diastolic BP (mmHg)Reference(s)
AMANDHA StudyManidipine (20 mg/day) + RAS Blocker6 months-65.5%Similar to AmlodipineSimilar to Amlodipine[5][6]
Amlodipine (10 mg/day) + RAS Blocker6 months-20.0%Similar to ManidipineSimilar to Manidipine[5][6]
Martinez-Martin et al. (2005)Manidipine (20 mg/day) + RAS Blocker24 weeks-65.5%-19.1-7.7[7]
Amlodipine (10 mg/day) + RAS Blocker24 weeks-20.0%-12.7-10.9[7]
Unnamed StudyManidipine (10 mg/day)48 weeksSignificant Decrease (108.5±51.0 to 96.4±53.5 mg/g Cr)-3.7-2.2[8]
Delapril (30 mg/day)48 weeksSignificant Decrease (112.0±60.9 to 95.3±64.9 mg/g Cr)Not SignificantNot Significant[8]
Martinez-Martin et al. (2007)Candesartan + Manidipine (10 mg/day)Not Specified-55.4 mg/24h (from baseline)-28-21[9]
Candesartan + HCTZ (12.5 mg/day)Not SpecifiedNo Significant Change-28-20[9]

Table 2: Comparative Effects of Manidipine on Metabolic and Hemodynamic Parameters

StudyParameterManidipineAmlodipinep-valueReference(s)
Martinez-Martin et al. (2005)Heart Rate (bpm)-1.2+5.60.011[7]
Ankle Edema (%)3.326.70.002[7]
AMANDHA StudyInsulin Resistance (HOMA-IR)Significantly ReducedNot Significantly Changed<0.05[1][10]
MARIMBA StudyInsulin SensitivityIncreasedNo Change<0.01[2]
Plasma AdiponectinIncreasedNo Change0.01[2]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a framework for reproducible research.

Clinical Trial Protocol: The AMANDHA Study
  • Objective: To compare the efficacy and safety of adding manidipine versus amlodipine to the treatment of diabetic patients with uncontrolled hypertension and microalbuminuria despite full-dose treatment with a renin-angiotensin system (RAS) blocker.[5][6]

  • Study Design: A prospective, randomized, open-label, blinded-endpoint (PROBE) study.[3]

  • Patient Population: 91 patients with type 2 diabetes, hypertension, and persistent microalbuminuria, who were already receiving a full-dose RAS blocker for at least 6 months.[5][6]

  • Intervention:

    • Group 1 (n=61): Manidipine 20 mg/day added to existing RAS blocker therapy.[5]

    • Group 2 (n=30): Amlodipine 10 mg/day added to existing RAS blocker therapy.[5]

  • Duration: 6 months, with an 18-month extension phase.[6]

  • Primary Outcome: Change in urinary albumin excretion (UAE).[5]

  • Secondary Outcomes: Blood pressure control, changes in metabolic parameters (e.g., insulin resistance), and incidence of adverse events.[1][10]

  • Measurement of UAE: 24-hour urinary albumin excretion was measured at baseline, 6 months, and at the end of the extension phase.

  • Statistical Analysis: Comparison of changes in UAE and other parameters between the two groups using appropriate statistical tests (e.g., t-test, ANOVA).

In Vitro Adipocyte Differentiation Assay
  • Objective: To investigate the effect of manidipine on peroxisome proliferator-activated receptor-gamma (PPAR-γ) activation.

  • Cell Line: 3T3-L1 preadipocyte cells.[1]

  • Protocol:

    • Culture 3T3-L1 cells in DMEM supplemented with 10% fetal bovine serum.

    • Induce differentiation by treating confluent cells with a differentiation cocktail (e.g., insulin, dexamethasone, and isobutylmethylxanthine).

    • Treat the differentiating cells with manidipine (or other compounds like amlodipine and lercanidipine as controls) at various concentrations.

    • After several days of treatment, assess adipocyte differentiation by:

      • Oil Red O Staining: To visualize lipid accumulation in mature adipocytes.

      • Gene Expression Analysis (RT-qPCR): To measure the mRNA levels of adipocyte-specific genes, such as adipocyte protein 2 (aP2) and PPAR-γ.[1]

  • Expected Outcome: Manidipine treatment is expected to increase the expression of PPAR-γ and its target genes, promoting adipocyte differentiation, an effect not observed with amlodipine or lercanidipine.[1]

Animal Model of Diabetic Nephropathy
  • Objective: To evaluate the renal-protective effects of manidipine in an in vivo model of diabetes.

  • Animal Model: Streptozotocin (STZ)-induced diabetic rats.

  • Protocol:

    • Induce diabetes in male Sprague-Dawley rats with a single intraperitoneal injection of STZ.

    • Divide the diabetic rats into treatment groups:

      • Vehicle control

      • Manidipine-treated

      • Positive control (e.g., an ACE inhibitor)

    • Administer the treatments daily via oral gavage for a specified period (e.g., 8-12 weeks).

    • Monitor key parameters throughout the study:

      • Blood glucose levels

      • Blood pressure (using tail-cuff method)

      • Urinary albumin excretion (using metabolic cages)

    • At the end of the study, sacrifice the animals and collect kidney tissues for:

      • Histological analysis: To assess glomerular and tubulointerstitial changes (e.g., mesangial expansion, fibrosis).

      • Immunohistochemistry/Western Blotting: To measure the expression of key proteins involved in signaling pathways (e.g., TGF-β, ROCK, eNOS).

  • Expected Outcome: Manidipine treatment is expected to reduce albuminuria, ameliorate histological damage, and modulate the expression of key signaling molecules compared to the vehicle control group.

Signaling Pathways and Mechanisms of Action

Manidipine exerts its renal-protective effects through several interconnected pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Glomerular Hemodynamics

Manidipine's unique ability to block both L-type and T-type calcium channels leads to a more balanced vasodilation of both afferent and efferent glomerular arterioles. This dual action helps to reduce intraglomerular pressure, a key factor in the progression of diabetic nephropathy.[1][3][10]

Manidipine Manidipine L_type L-type Ca2+ Channels (Afferent Arteriole) Manidipine->L_type Blocks T_type T-type Ca2+ Channels (Efferent Arteriole) Manidipine->T_type Blocks Afferent_Vaso Afferent Arteriole Vasodilation L_type->Afferent_Vaso Leads to Efferent_Vaso Efferent Arteriole Vasodilation T_type->Efferent_Vaso Leads to Intraglomerular_P Reduced Intraglomerular Pressure Afferent_Vaso->Intraglomerular_P Efferent_Vaso->Intraglomerular_P Albuminuria Decreased Albuminuria Intraglomerular_P->Albuminuria

Manidipine's effect on glomerular hemodynamics.
Endothelial Function and Oxidative Stress

Manidipine has been shown to improve endothelial function by increasing the expression of endothelial nitric oxide synthase (eNOS), which leads to increased nitric oxide (NO) bioavailability.[1] This, in turn, can counteract the detrimental effects of oxidative stress prevalent in diabetic nephropathy.

Manidipine Manidipine eNOS eNOS Expression Manidipine->eNOS Increases NO Nitric Oxide (NO) Bioavailability eNOS->NO Leads to Increased Oxidative_Stress Oxidative Stress NO->Oxidative_Stress Reduces Endothelial_Dysfunction Endothelial Dysfunction NO->Endothelial_Dysfunction Ameliorates Renal_Protection Renal Protection NO->Renal_Protection Oxidative_Stress->Endothelial_Dysfunction Causes Manidipine Manidipine PPARg PPAR-γ Activation Manidipine->PPARg Activates Adiponectin Increased Adiponectin PPARg->Adiponectin Leads to Insulin_Sensitivity Improved Insulin Sensitivity PPARg->Insulin_Sensitivity Adiponectin->Insulin_Sensitivity Insulin_Resistance Reduced Insulin Resistance Insulin_Sensitivity->Insulin_Resistance Results in Renal_Benefit Metabolic and Renal Benefits Insulin_Sensitivity->Renal_Benefit Manidipine Manidipine ROCK ROCK Pathway Manidipine->ROCK Potentially Inhibits TGFb TGF-β Pathway Manidipine->TGFb Potentially Inhibits Renal_Protection Renal Protection Manidipine->Renal_Protection Podocyte_Injury Podocyte Injury ROCK->Podocyte_Injury Promotes Fibrosis Renal Fibrosis TGFb->Fibrosis Promotes Start Start: Induction of Diabetic Nephropathy Model Treatment Treatment Allocation: - Vehicle - Manidipine - Positive Control Start->Treatment Monitoring In-life Monitoring: - Blood Glucose - Blood Pressure - Albuminuria Treatment->Monitoring Endpoint Endpoint: Tissue Collection Monitoring->Endpoint Histo Histopathology Endpoint->Histo MolBio Molecular Biology: - Western Blot - RT-qPCR Endpoint->MolBio Analysis Data Analysis and Interpretation Histo->Analysis MolBio->Analysis

References

Application of Manidipine in Cardiovascular Outcome Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical application of manidipine in cardiovascular outcome trials. The information is intended to guide researchers, scientists, and drug development professionals in understanding the therapeutic potential and experimental considerations of manidipine, a third-generation dihydropyridine calcium channel blocker.

Mechanism of Action

Manidipine exerts its antihypertensive effects primarily by blocking voltage-dependent L-type and T-type calcium channels in vascular smooth muscle cells.[1][2] This dual blockade leads to vasodilation of both afferent and efferent arterioles in the glomeruli, contributing to its nephroprotective effects.[2][3] The inhibition of calcium influx prevents the activation of calmodulin and myosin light-chain kinase, resulting in smooth muscle relaxation and a subsequent reduction in blood pressure.[4]

Beyond its direct vasodilatory action, manidipine has been suggested to modulate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathway, which may contribute to its beneficial metabolic effects.[5][6]

Signaling Pathway of Manidipine's Action

Manidipine_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Manidipine Manidipine L_type_Ca_Channel L-type Ca2+ Channel Manidipine->L_type_Ca_Channel blocks T_type_Ca_Channel T-type Ca2+ Channel Manidipine->T_type_Ca_Channel blocks PPARg PPAR-γ Activation Manidipine->PPARg potentially modulates Ca_influx Ca2+ Influx Calmodulin Calmodulin Ca_influx->Calmodulin activates MLCK Myosin Light-Chain Kinase (MLCK) Calmodulin->MLCK activates Contraction Smooth Muscle Contraction MLCK->Contraction leads to Vasodilation Vasodilation & Reduced Blood Pressure

Manidipine's dual blockade of calcium channels and potential PPAR-γ modulation.

Summary of Key Cardiovascular Outcome Trials

The following tables summarize the quantitative data from key clinical trials investigating the efficacy and safety of manidipine.

Table 1: Manidipine Monotherapy Trials
TrialPatient PopulationNTreatment ArmsDurationKey Efficacy OutcomesKey Safety Outcomes
MAISH Study [7][8]Elderly (≥60 years) with Isolated Systolic Hypertension (ISH)1951. Manidipine 10-20 mg/day2. Amlodipine 5-10 mg/day12 weeks- SBP reduction: -19.5 mmHg (Manidipine) vs. -18.4 mmHg (Amlodipine) (p=NS)- Ankle edema: 4% (Manidipine) vs. 9% (Amlodipine)
Long-term Efficacy Study [4]Mild to moderate hypertension1831. Manidipine 10 mg/day2. Manidipine 20 mg/day1 year- Success rate (DBP ≤90 mmHg or ≥10 mmHg reduction): 96.1% (10 mg) vs. 94.5% (20 mg)- Ankle edema: 4.9%- Headache: 3.8%- Palpitation: 2.7%
Table 2: Manidipine Add-on and Combination Therapy Trials
TrialPatient PopulationNTreatment ArmsDurationKey Efficacy OutcomesKey Safety Outcomes
AMANDHA Study [8][9][10]Type 2 diabetes with uncontrolled hypertension and microalbuminuria on RAS blocker911. Add-on Manidipine 20 mg/day2. Add-on Amlodipine 10 mg/day6 months + 18-month extension- Urinary albumin excretion reduction (6 months): 65.5% (Manidipine) vs. 20% (Amlodipine) (p<0.01)- Ankle edema significantly lower with Manidipine
DEMAND Study [11][12]Hypertensive type 2 diabetics with albuminuria <200 mg/min3801. Manidipine 10 mg/delapril 30 mg2. Delapril 30 mg3. Placebo3 years- Hazard ratio for major CV events (combination vs. placebo): 0.17 (p=0.023)- Treatment was well-tolerated
Manidipine/Delapril Combination [13]Mild to moderate hypertension400Factorial design: Manidipine 5/10 mg, Delapril 15/30 mg, Placebo6 weeks- SBP/DBP reduction (10 mg/30 mg combo): -15/-13 mmHg- Ankle edema incidence reduced with combination therapy

Experimental Protocols of Key Clinical Trials

MAISH (Manidipine vs. Amlodipine in Isolated Systolic Hypertension) Study Protocol[7]
  • Study Design: European, randomized, double-blind, multicenter, parallel-group study.

  • Patient Population:

    • Inclusion Criteria: Aged ≥60 years with Isolated Systolic Hypertension (office sitting SBP 160-219 mmHg and DBP <95 mmHg).

    • Exclusion Criteria: Secondary hypertension, recent major cardiovascular event.

  • Treatment Protocol:

    • 2-week single-blind placebo run-in period.

    • Randomization to either manidipine 10 mg/day or amlodipine 5 mg/day.

    • After 4 weeks, non-responders (sitting SBP ≥140 mmHg) were up-titrated to manidipine 20 mg/day or amlodipine 10 mg/day.

    • Chlortalidone 25 mg/day could be added if blood pressure remained uncontrolled.

  • Efficacy and Safety Assessments:

    • Primary Efficacy Parameter: Proportion of patients with a reduction in office sitting SBP of ≥15 mmHg at the final visit.

    • Secondary Efficacy Parameters: Proportion of patients with normalized sitting SBP (<140 mmHg), change in mean office trough sitting SBP.

    • Safety Assessments: Monitoring of adverse events, ECG, and laboratory tests.

AMANDHA (Add-on Manidipine vs. Amlodipine in Diabetic Hypertensives with Microalbuminuria) Study Protocol[9][10]
  • Study Design: Prospective, randomized, open-label with blinded endpoint evaluation (PROBE).

  • Patient Population:

    • Inclusion Criteria: Patients with type 2 diabetes, uncontrolled hypertension, and persistent microalbuminuria despite full-dose treatment with a renin-angiotensin system (RAS) blocker for at least 6 months.

    • Exclusion Criteria: Serum creatinine >1.5 mg/dL for men or >1.4 mg/dL for women.

  • Treatment Protocol:

    • Patients were randomized (2:1 ratio) to receive either add-on manidipine 20 mg/day or add-on amlodipine 10 mg/day.

    • The initial study duration was 6 months, with an 18-month extension phase.

  • Efficacy and Safety Assessments:

    • Primary Efficacy Parameter: Change in urinary albumin excretion rate.

    • Secondary Efficacy Parameters: Changes in blood pressure, heart rate, and metabolic parameters.

    • Safety Assessments: Recording of all adverse events.

DEMAND (Delapril and Manidipine for Nephroprotection in Diabetes) Study Protocol[11][12][14]
  • Study Design: Multicenter, prospective, randomized, double-blind, placebo-controlled trial.

  • Patient Population:

    • Inclusion Criteria: Hypertensive patients with type 2 diabetes and normo- or micro-albuminuria (urinary albumin excretion <200 mg/min).

  • Treatment Protocol:

    • Randomization to one of three arms:

      • Manidipine 10 mg/day plus delapril 30 mg/day.

      • Delapril 30 mg/day.

      • Placebo.

    • Treatment duration of 3 years.

    • Blood pressure was maintained at ≤120/80 mmHg in all groups with the addition of other antihypertensive agents if needed.

  • Efficacy and Safety Assessments:

    • Primary Outcome: Rate of glomerular filtration rate (GFR) decline, measured by iohexol plasma clearance.

    • Secondary Outcomes: Incidence of major cardiovascular events (myocardial infarction, stroke, heart failure, revascularization, amputation, cardiovascular mortality), retinopathy, and neuropathy.

Experimental Workflow and Logical Relationships

Manidipine Clinical Trial Workflow

Clinical_Trial_Workflow cluster_planning Trial Planning & Design cluster_execution Trial Execution cluster_analysis Data Analysis & Reporting Define_Population Define Patient Population (e.g., Hypertension, Diabetes) Set_Criteria Set Inclusion/Exclusion Criteria Define_Population->Set_Criteria Define_Endpoints Define Primary & Secondary Endpoints Set_Criteria->Define_Endpoints Screening Patient Screening & Placebo Run-in Define_Endpoints->Screening Randomization Randomization to Treatment Arms Screening->Randomization Treatment Drug Administration (Manidipine vs. Comparator) Randomization->Treatment Follow_up Follow-up Visits & Data Collection Treatment->Follow_up Efficacy_Analysis Efficacy Analysis (BP, CV Events, etc.) Follow_up->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) Follow_up->Safety_Analysis Reporting Reporting of Results Efficacy_Analysis->Reporting Safety_Analysis->Reporting

A generalized workflow for cardiovascular outcome trials involving manidipine.

Conclusion

Manidipine has demonstrated significant antihypertensive efficacy in various patient populations, including the elderly with isolated systolic hypertension and individuals with type 2 diabetes and microalbuminuria.[7][8][9] Head-to-head trials suggest that manidipine has a comparable blood pressure-lowering effect to amlodipine but with a more favorable safety profile, particularly a lower incidence of ankle edema.[14] Its dual L/T-type calcium channel blockade offers potential advantages, including nephroprotection, that extend beyond systemic blood pressure reduction.[2][3] The combination of manidipine with a RAS inhibitor, such as delapril, has shown additive antihypertensive effects and favorable cardiovascular outcomes.[11][13] These findings position manidipine as a valuable therapeutic option in the management of hypertension and related cardiovascular and renal comorbidities. Further research is warranted to fully elucidate its long-term impact on cardiovascular morbidity and mortality.

References

Troubleshooting & Optimization

Troubleshooting poor peak resolution in manidipine HPLC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of manidipine, with a focus on resolving poor peak resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Why are my manidipine peaks broad and poorly resolved?

Broad and poorly resolved peaks can stem from several factors related to your mobile phase, column, or overall system. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Steps:

  • Mobile Phase Composition: The ratio of your organic solvent to aqueous buffer is critical. For manidipine analysis, a common mobile phase is a mixture of acetonitrile (ACN) and water or a buffer.[1]

    • Action: If you are using an ACN:Water mixture, try adjusting the ratio. For instance, a mobile phase of ACN:Water (85:15 v/v) has been shown to produce sharp, well-resolved peaks for manidipine.[1] Using a lower percentage of the aqueous phase can sometimes lead to peak tailing.[1]

    • Pro-Tip: Ensure your mobile phase is freshly prepared and properly degassed to prevent baseline noise and pump issues that can affect peak shape.[2]

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the peak shape of ionizable compounds like manidipine.

    • Action: If you are not using a buffer, consider incorporating one. For manidipine hydrochloride, an acidic pH is often preferred. For example, a mobile phase consisting of an ammonium formate buffer (25 mM, pH 3.1) mixed with an organic solvent has been used successfully.[3] Adjusting the pH can alter the retention and improve the symmetry of the peak.

  • Flow Rate: The flow rate of the mobile phase through the column affects the time analytes have to interact with the stationary phase.

    • Action: A typical flow rate for manidipine analysis is 1.0 ml/min.[1] If your peaks are broad, consider decreasing the flow rate (e.g., to 0.7 ml/min or 0.5 ml/min) to allow for better separation.[3][4] Conversely, a flow rate that is too low can lead to excessive diffusion and broader peaks.

  • Column Condition: A contaminated or old column can lead to significant peak broadening.

    • Action:

      • Flush the column with a strong solvent to remove any contaminants.

      • If the column has been used extensively, it may be time to replace it. A common column choice for manidipine analysis is a C18 column.[1][3]

Issue 2: My manidipine peak is showing tailing. What should I do?

Peak tailing, where the latter half of the peak is drawn out, is a common issue that can affect resolution and integration.

Troubleshooting Steps:

  • Mobile Phase pH and Buffering: Tailing is often caused by unwanted interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support.

    • Action: Adjusting the mobile phase pH can suppress the ionization of manidipine and minimize these secondary interactions. Using a buffer, such as a phosphate or formate buffer, at a low pH (e.g., around 3) is often effective.[3][5]

  • Mobile Phase Composition: The choice and ratio of solvents can influence peak shape.

    • Action: In some cases, using methanol instead of acetonitrile in the mobile phase can reduce tailing, although this may also affect selectivity. One study noted that a mobile phase of Methanol:Buffer pH 6.5 resulted in tailing, while an ACN:Water mixture provided a sharp peak.[1]

  • Sample Overload: Injecting too much sample can saturate the column, leading to peak tailing.

    • Action: Try diluting your sample and injecting a smaller volume.

  • Column Contamination: Active sites on the column can be created by strongly retained impurities from previous injections.

    • Action: Clean your column with a strong solvent wash. Consider using a guard column to protect the analytical column from contaminants.[2]

Issue 3: I am seeing co-elution or overlapping peaks with manidipine. How can I improve the separation?

Co-elution occurs when two or more compounds are not adequately separated by the chromatographic system.

Troubleshooting Steps:

  • Optimize Mobile Phase Selectivity: Changing the mobile phase composition is one of the most powerful ways to alter selectivity.

    • Action:

      • Solvent Ratio: Systematically vary the ratio of your organic solvent (e.g., ACN) to the aqueous phase.

      • Solvent Type: Try a different organic solvent. For example, if you are using acetonitrile, consider trying methanol, or a ternary mixture of ACN, methanol, and water/buffer.

      • pH: Adjusting the pH of the mobile phase can change the retention times of ionizable compounds, potentially resolving co-eluting peaks.

  • Adjust the Flow Rate: Lowering the flow rate can increase the column efficiency and provide more time for the separation to occur.[4]

    • Action: Decrease the flow rate in small increments (e.g., from 1.0 ml/min to 0.8 ml/min) and observe the effect on resolution.

  • Change the Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation.

    • Action: Increasing the column temperature (e.g., to 30°C) can sometimes improve peak shape and resolution.[3] However, be mindful that high temperatures can degrade sensitive analytes.

  • Consider a Different Column: If optimizing the mobile phase and other parameters does not resolve the issue, you may need a column with a different selectivity.

    • Action:

      • Stationary Phase: If you are using a C18 column, consider trying a C8 or a phenyl-hexyl column.

      • Particle Size: A column with smaller particles (e.g., 3.5 µm instead of 5 µm) will provide higher efficiency and may improve resolution.[3]

      • Column Length: A longer column will also increase the number of theoretical plates and can lead to better separation, although it will also increase the analysis time and backpressure.

Quantitative Data Summary

The following tables summarize typical parameters used in validated HPLC methods for manidipine analysis, which can serve as a starting point for your method development and troubleshooting.

Table 1: Mobile Phase Compositions for Manidipine HPLC Analysis

Organic SolventAqueous Phase/BufferRatio (v/v)pHReference
AcetonitrileWater85:15Not specified[1]
AcetonitrilePhosphate Buffer60:402.2[5]
Not specifiedAmmonium Formate Buffer (25 mM)45:553.1[3]
Methanol5 mM Ammonium Acetate with 0.1% Acetic Acid85:15Not specified[6]

Table 2: Chromatographic Conditions for Manidipine HPLC Analysis

ParameterTypical ValueReference(s)
Column C18 (e.g., Kromasil, Symmetry)[1][3]
Column Dimensions 100 x 4.6 mm, 150 x 4.6 mm[1][3]
Particle Size 3.5 µm, 5 µm[1][3]
Flow Rate 0.7 - 1.0 ml/min[1][3]
Detection Wavelength 228 - 230 nm[3][5]
Column Temperature Ambient or 30°C[1][3]

Experimental Protocols

Protocol 1: Standard Solution Preparation for Manidipine Hydrochloride

  • Accurately weigh 10 mg of Manidipine Hydrochloride reference standard.

  • Transfer the standard to a 10 ml volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water, or the mobile phase). This provides a stock solution of 1000 µg/ml.[7]

  • Further dilute the stock solution with the mobile phase to achieve the desired working concentrations (e.g., for a calibration curve ranging from 20-150 µg/ml).[5]

Protocol 2: Mobile Phase Preparation (Example: ACN:Phosphate Buffer)

  • Phosphate Buffer Preparation (pH 2.2):

    • Prepare a solution of potassium dihydrogen phosphate in water.

    • Adjust the pH to 2.2 using phosphoric acid.

  • Mobile Phase Mixture:

    • Mix acetonitrile and the prepared phosphate buffer in the desired ratio (e.g., 60:40 v/v).[5]

  • Degassing:

    • Filter the mobile phase through a 0.45 µm membrane filter.

    • Degas the mobile phase using a sonicator for at least 15 minutes or by vacuum filtration.

Visual Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting poor peak resolution in manidipine HPLC analysis.

PoorPeakResolution start Poor Peak Resolution (Broad Peaks) mobile_phase Check Mobile Phase start->mobile_phase column Check Column start->column instrument Check Instrument Parameters start->instrument mp_composition Adjust ACN:Water Ratio (e.g., 85:15) mobile_phase->mp_composition mp_ph Incorporate/Adjust Buffer pH (e.g., pH 3.1) mobile_phase->mp_ph mp_prep Prepare Fresh & Degas mobile_phase->mp_prep col_flush Flush with Strong Solvent column->col_flush col_replace Replace Column column->col_replace inst_flow Decrease Flow Rate (e.g., to 0.7 ml/min) instrument->inst_flow inst_temp Adjust Column Temperature (e.g., 30°C) instrument->inst_temp end Resolution Improved mp_composition->end mp_ph->end mp_prep->end col_flush->end col_replace->end inst_flow->end inst_temp->end

Caption: Troubleshooting workflow for broad peaks in manidipine HPLC.

PeakTailing start Peak Tailing Observed mobile_phase Modify Mobile Phase start->mobile_phase sample Check Sample start->sample column Evaluate Column start->column mp_ph Adjust pH to Suppress Ionization (e.g., use acidic buffer) mobile_phase->mp_ph sample_conc Dilute Sample to Avoid Overload sample->sample_conc col_contam Clean Column / Use Guard Column column->col_contam end Symmetrical Peak Achieved mp_ph->end sample_conc->end col_contam->end

Caption: Troubleshooting guide for manidipine peak tailing.

CoElution start Co-elution / Overlapping Peaks optimize_mp Optimize Mobile Phase Selectivity start->optimize_mp adjust_params Adjust Instrument Parameters optimize_mp->adjust_params If resolution is still poor sub_mp_ratio Vary Organic:Aqueous Ratio optimize_mp->sub_mp_ratio sub_mp_solvent Try Different Organic Solvent (e.g., MeOH instead of ACN) optimize_mp->sub_mp_solvent sub_mp_ph Adjust pH optimize_mp->sub_mp_ph change_column Change Column adjust_params->change_column If resolution is still poor sub_param_flow Decrease Flow Rate adjust_params->sub_param_flow sub_param_temp Adjust Temperature adjust_params->sub_param_temp sub_col_phase Different Stationary Phase (e.g., C8, Phenyl) change_column->sub_col_phase sub_col_dims Smaller Particle Size or Longer Column change_column->sub_col_dims end Baseline Resolution Achieved sub_mp_ratio->end sub_mp_solvent->end sub_mp_ph->end sub_param_flow->end sub_param_temp->end sub_col_phase->end sub_col_dims->end

Caption: Stepwise approach to resolving co-eluting peaks.

References

Overcoming matrix effects in LC-MS/MS analysis of manidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of manidipine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my manidipine analysis?

A1: Matrix effects in LC-MS/MS are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2][3][4] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of manidipine.[1][2][5] Phospholipids are a common cause of matrix effects in plasma samples.[6]

Q2: What are the common sample preparation techniques to minimize matrix effects for manidipine analysis?

A2: The most common and effective techniques are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).[6][7][8] LLE, using solvents like a mixture of methyl-t-butyl ether and hexane, is a cost-effective method for sample cleanup.[7] SPE, although potentially more expensive and time-consuming, can provide a cleaner extract and high recovery rates.[8][9][10][11]

Q3: Which internal standard (IS) is recommended for manidipine analysis?

A3: Several internal standards have been successfully used. A stable isotope-labeled manidipine would be ideal to compensate for matrix effects. However, structurally similar compounds like desipramine or felodipine have also been effectively used.[7][9][10][11][12] The choice of IS should be guided by its ability to mimic the chromatographic and mass spectrometric behavior of manidipine.

Q4: What are the typical LC and MS parameters for manidipine analysis?

A4: A C18 column is commonly used for chromatographic separation with a gradient elution using a mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous solution with additives like formic acid or ammonium acetate.[7][8][13] For mass spectrometry, electrospray ionization (ESI) in positive ion mode is typically used, with multiple reaction monitoring (MRM) for quantification.[7][8][13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure manidipine is in a consistent ionic state.
Column degradation.Replace the analytical column.
Low Analyte Recovery Inefficient extraction.Optimize the LLE solvent composition and pH or consider switching to an SPE method.[7][8]
Analyte instability.Investigate the stability of manidipine under the storage and experimental conditions.[8]
High Signal Variability (Poor Precision) Inconsistent sample preparation.Ensure precise and consistent execution of the sample preparation protocol.
Significant matrix effects.Improve sample cleanup by optimizing the LLE or SPE method.[4][6] Consider using a stable isotope-labeled internal standard.[8]
Ion Suppression or Enhancement Co-eluting matrix components.Optimize the chromatographic gradient to separate manidipine from interfering matrix components.[14]
Inadequate sample cleanup.Implement a more rigorous sample preparation method such as SPE or a more selective LLE.[9][10][11]

Experimental Protocols

Method 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated method for the quantification of manidipine in human plasma.[7]

  • Sample Preparation:

    • To 500 µL of human plasma, add the internal standard (desipramine).

    • Add 200 µL of 0.1 M NaOH.

    • Add 3 mL of extraction solvent (methyl-t-butyl ether and hexane, 4:1 v/v).

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18, 3 mm x 50 mm, 2.5 µm particle size.[7]

    • Mobile Phase: (A) 0.05% formic acid in water, (B) acetonitrile.[7]

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

    • Ionization: ESI Positive.[7]

    • MRM Transitions: Manidipine: m/z 610.98 > 166.95; Desipramine (IS): m/z 266.95 > 235.94.[7]

Method 2: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for the enantioselective determination of manidipine.[8]

  • Sample Preparation:

    • Condition an SPE cartridge with methanol followed by water.

    • Load the plasma sample (pre-treated as necessary).

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute manidipine and the IS with a suitable organic solvent (e.g., acetonitrile).

    • Evaporate the eluate to dryness.

    • Reconstitute in the mobile phase.

  • LC-MS/MS Conditions:

    • Column: Chiralpack IC-3 C18.[8]

    • Mobile Phase: Isocratic mixture of 2 mM ammonium bicarbonate and acetonitrile (15:85, v/v).[8]

    • Ionization: ESI Positive.

    • MRM Transitions: Monitored in positive ionization mode.[8]

Quantitative Data Summary

Parameter LLE Method[7] SPE Method[8] UPLC-MS/MS (SPE)[9][10][11]
Linearity Range 0.1 - 20 ng/mL0.05 - 10.2 ng/mL0.07 - (not specified) ng/mL
LLOQ 0.1 ng/mL0.05 ng/mL0.07 ng/mL
Extraction Recovery Not explicitly stated>80%Manidipine: 97.5 ± 2.1%
Internal Standard DesipramineIsotope-labeled manidipineFelodipine

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE or SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc Injection ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data

Caption: General workflow for LC-MS/MS analysis of manidipine.

Troubleshooting start Inaccurate Results? check_recovery Check Analyte Recovery start->check_recovery check_is Evaluate Internal Standard Performance start->check_is optimize_prep Optimize Sample Prep (LLE/SPE) check_recovery->optimize_prep Low Recovery optimize_lc Optimize LC Gradient check_is->optimize_lc Co-elution with Interferences use_stable_is Use Stable Isotope Labeled IS check_is->use_stable_is Poor Tracking end Accurate Results optimize_prep->end optimize_lc->end use_stable_is->end

Caption: Decision tree for troubleshooting matrix effects.

References

Manidipine dihydrochloride degradation under acidic and alkaline conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with manidipine dihydrochloride. The focus is on its degradation under acidic and alkaline conditions, a critical aspect of stability testing and formulation development.

Frequently Asked Questions (FAQs)

Q1: Is this compound susceptible to degradation in acidic and alkaline conditions?

A1: Yes, this compound is known to be labile in both acidic and alkaline environments.[1][2] Forced degradation studies consistently show significant degradation when the drug is exposed to acidic and basic solutions, particularly at elevated temperatures.

Q2: What is the primary degradation pathway for this compound under stress conditions?

A2: The most common degradation pathway for manidipine, a dihydropyridine derivative, involves the oxidation of the dihydropyridine ring to form its pyridine analogue.[3] This aromatization of the dihydropyridine system leads to the formation of a nitrophenylpyridine derivative, which is a major degradation product observed in forced degradation studies.[3]

Q3: What are the typical conditions for conducting forced degradation studies of this compound in acidic and alkaline media?

A3: Based on published literature, typical conditions for forced degradation studies are:

  • Acidic Hydrolysis: 1 N HCl at 60°C for a period of 3 to 5 hours.[1][3]

  • Alkaline Hydrolysis: 1 N NaOH at 60°C for a period of 3 to 5 hours.[1][3]

It is important to note that these conditions may need to be optimized based on the specific formulation and the desired extent of degradation.

Q4: Are there any other stress conditions that this compound is particularly sensitive to?

A4: Besides acidic and alkaline hydrolysis, this compound has also been shown to be susceptible to photodegradation.[4] Therefore, it is crucial to protect the drug substance and its formulations from light. It has been reported to be relatively stable under oxidative and dry heat conditions.[1][2]

Troubleshooting Guides

HPLC Analysis Issues

Problem: Poor peak shape (tailing or fronting) for manidipine or its degradation products.

  • Possible Cause 1: Inappropriate mobile phase pH.

    • Solution: Manidipine is a basic compound. Ensure the mobile phase pH is optimized to maintain a consistent ionization state. A pH around 3 has been shown to be effective.[5]

  • Possible Cause 2: Secondary interactions with the stationary phase.

    • Solution: Use a high-quality, end-capped C18 column. The addition of a competitive amine, such as triethylamine, to the mobile phase can sometimes mitigate tailing.

  • Possible Cause 3: Column overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

Problem: Inconsistent retention times.

  • Possible Cause 1: Inadequate column equilibration.

    • Solution: Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.

  • Possible Cause 2: Fluctuations in mobile phase composition or temperature.

    • Solution: Use a reliable HPLC pump and a column thermostat to maintain consistent conditions. Premixing the mobile phase can also help.

  • Possible Cause 3: Column degradation.

    • Solution: If the problem persists, the column may be nearing the end of its lifespan and may need to be replaced.

Problem: Co-elution of degradation products with the parent drug peak.

  • Possible Cause 1: Insufficient chromatographic resolution.

    • Solution: Optimize the mobile phase composition. A gradient elution method may be necessary to achieve adequate separation of all components. Adjusting the organic modifier (e.g., acetonitrile, methanol) content and the pH of the aqueous phase can significantly impact resolution.

  • Possible Cause 2: Inappropriate stationary phase.

    • Solution: Consider using a column with a different selectivity, such as a phenyl-hexyl or a different C18 phase.

Data Presentation

Table 1: Summary of this compound Degradation under Acidic and Alkaline Conditions

Stress ConditionReagent ConcentrationTemperatureDurationDegradation (%)Key Degradation ProductsReference
Acidic Hydrolysis1 N HCl60°C5 hoursNot specified, but degradation observedPyridine derivative[1]
Alkaline Hydrolysis1 N NaOH60°C5 hoursNot specified, but degradation observedPyridine derivative[1]
Acidic Hydrolysis1 N HCl60°C3 hoursNot specified, but degradation observedNitrophenylpyridine derivative[3]
Alkaline Hydrolysis1 N NaOH60°C3 hoursNot specified, but degradation observedNitrophenylpyridine derivative[3]
Alkaline Hydrolysis0.1 M NaOHNot specifiedNot specifiedMajor degradation observedNot specified[6]

Experimental Protocols

Protocol 1: Forced Degradation by Acidic Hydrolysis
  • Preparation of Stock Solution: Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., methanol).

  • Stress Condition: Transfer a known volume of the stock solution to a reaction vessel and add an equal volume of 1 N HCl.

  • Incubation: Place the vessel in a water bath or oven maintained at 60°C for 5 hours.[1]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N NaOH.

  • Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the prepared sample into a validated stability-indicating HPLC system.

Protocol 2: Forced Degradation by Alkaline Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound as described in Protocol 1.

  • Stress Condition: Transfer a known volume of the stock solution to a reaction vessel and add an equal volume of 1 N NaOH.

  • Incubation: Place the vessel in a water bath or oven maintained at 60°C for 5 hours.[1]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate volume of 1 N HCl.

  • Sample Preparation for HPLC: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.

  • Analysis: Inject the prepared sample into a validated stability-indicating HPLC system.

Visualizations

G cluster_acid Acidic Degradation Pathway cluster_alkaline Alkaline Degradation Pathway Manidipine_acid This compound DP_acid Pyridine Derivative Manidipine_acid->DP_acid Oxidation of Dihydropyridine Ring Manidipine_alkaline This compound DP_alkaline Pyridine Derivative Manidipine_alkaline->DP_alkaline Oxidation of Dihydropyridine Ring

Caption: this compound Degradation Pathways.

G Start Start: Manidipine Sample Prep Prepare Stock Solution Start->Prep Stress Add Acid/Base & Incubate (e.g., 1N HCl/NaOH, 60°C, 5h) Prep->Stress Neutralize Neutralize Solution Stress->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Inject Inject into HPLC Dilute->Inject Analyze Analyze Data (Peak Purity, % Degradation) Inject->Analyze End End: Report Results Analyze->End

Caption: Experimental Workflow for Forced Degradation.

G cluster_peak Peak Shape Solutions cluster_rt Retention Time Solutions cluster_coelution Co-elution Solutions Issue HPLC Troubleshooting PoorPeak Poor Peak Shape? Issue->PoorPeak InconsistentRT Inconsistent RT? Issue->InconsistentRT Coelution Co-elution? Issue->Coelution AdjustpH Optimize Mobile Phase pH PoorPeak->AdjustpH Yes ChangeColumn Use High-Quality Column PoorPeak->ChangeColumn Yes ReduceConc Reduce Sample Concentration PoorPeak->ReduceConc Yes Equilibrate Ensure Proper Equilibration InconsistentRT->Equilibrate Yes ControlTemp Use Column Thermostat InconsistentRT->ControlTemp Yes ReplaceColumn Replace Old Column InconsistentRT->ReplaceColumn Yes OptimizeGradient Optimize Gradient Elution Coelution->OptimizeGradient Yes ChangeSelectivity Try Different Column Chemistry Coelution->ChangeSelectivity Yes

Caption: HPLC Troubleshooting Logic.

References

Technical Support Center: Enhancing the Dissolution Rate of Manidipine Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the dissolution rate of the poorly soluble drug, manidipine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating manidipine hydrochloride?

Manidipine hydrochloride is classified as a Biopharmaceutics Classification System (BCS) Class II drug.[1][2][3] This means it possesses high permeability but suffers from low aqueous solubility, which presents significant challenges for oral formulation and can lead to poor bioavailability.[1][2][4] Its hydrophobic nature makes it difficult to dissolve in gastrointestinal fluids, which can limit its therapeutic efficacy.[1][2][3]

Q2: What are the most effective strategies for improving the dissolution rate of manidipine hydrochloride?

Several techniques have been successfully employed to enhance the dissolution rate of manidipine hydrochloride. The most commonly reported and effective methods include:

  • Solid Dispersions: This technique involves dispersing manidipine hydrochloride in a hydrophilic carrier matrix.[5][6] The drug can exist in an amorphous state within the dispersion, which increases its surface area and wettability, leading to faster dissolution.[5][7]

  • Nanocrystal Formulation: Reducing the particle size of manidipine hydrochloride to the nanometer range significantly increases the surface area-to-volume ratio.[1][2][8] This enhanced surface area leads to improved solubility and a faster dissolution rate.[1][2][8]

Q3: How do solid dispersions improve the dissolution of manidipine hydrochloride?

Solid dispersions enhance the dissolution of manidipine hydrochloride through several mechanisms:

  • Particle Size Reduction: The drug is molecularly dispersed within the carrier, effectively reducing its particle size to a minimum.[9]

  • Increased Wettability: The hydrophilic carrier improves the wetting of the hydrophobic drug particles by the dissolution medium.

  • Amorphous State: The drug is often converted from a crystalline to a higher-energy amorphous form, which is more soluble.[5][7]

  • Hydrogen Bonding: Interactions, such as hydrogen bonding between the drug and the carrier, can further improve solubility.[4][9]

Q4: What is the principle behind using nanocrystals to enhance dissolution?

The principle behind using nanocrystals lies in the Noyes-Whitney equation, which describes the rate of dissolution. By reducing the particle size to the nanoscale, the surface area of the drug available for dissolution is dramatically increased.[1][2][8] This larger surface area leads to a more rapid dissolution process.

Troubleshooting Guides

Solid Dispersion Formulation Issues
Problem Possible Cause Troubleshooting Steps
Low drug content in the final solid dispersion. Incomplete dissolution of the drug in the solvent during preparation (solvent evaporation method). Phase separation during solvent evaporation or cooling (melting method).Ensure complete dissolution of the drug and carrier in the selected solvent. Optimize the solvent system or increase the solvent volume. For the melting method, ensure miscibility of the drug and carrier in the molten state and consider rapid cooling to prevent phase separation.
The solid dispersion is not amorphous; crystalline peaks are still present in PXRD analysis. Insufficient amount of carrier. Slow solvent evaporation or cooling rate, allowing for recrystallization. Incompatible drug-carrier system.Increase the drug-to-carrier ratio. Use a faster solvent evaporation method (e.g., spray drying) or rapid cooling (e.g., quench cooling on an ice bath). Screen for more suitable carriers that show good interaction with manidipine hydrochloride.[4]
Poor dissolution improvement despite forming a solid dispersion. The chosen carrier is not sufficiently hydrophilic. The solid dispersion has not been properly formulated into a final dosage form (e.g., tablets, capsules).Select a more hydrophilic carrier or a combination of carriers.[5] Ensure proper incorporation of disintegrants and other excipients in the final dosage form to facilitate the rapid breakdown of the solid dispersion and release of the drug.
The solid dispersion is unstable and recrystallizes over time. The formulation is in a thermodynamically unstable amorphous state. Absorption of moisture.Incorporate a stabilizing polymer in the formulation. Store the solid dispersion under controlled temperature and humidity conditions in airtight containers.[4]
Nanocrystal Formulation Issues
Problem Possible Cause Troubleshooting Steps
Broad particle size distribution (high polydispersity index - PDI). Inefficient homogenization or milling process. Agglomeration of nanoparticles.Optimize the parameters of the preparation method (e.g., homogenization pressure and cycles, milling time and speed). Use an appropriate stabilizer or surfactant to prevent particle aggregation.[8]
Particle aggregation and settling of the nanosuspension. Insufficient surface stabilization. Inappropriate choice or concentration of stabilizer.Screen different stabilizers (e.g., polymers, surfactants) and optimize their concentration. The zeta potential of the nanosuspension should be sufficiently high (typically > ±25 mV) to ensure electrostatic stabilization.[8]
Difficulty in converting the nanosuspension to a solid dosage form. Aggregation of nanoparticles during drying. Poor redispersibility of the dried nanocrystals.Employ techniques like spray drying or lyophilization with appropriate cryoprotectants or matrix-forming agents (e.g., mannitol, trehalose) to maintain the particle size and allow for easy redispersion upon contact with aqueous media.[1][2][8]

Data Presentation

Table 1: Comparison of Dissolution Enhancement Techniques for Manidipine Hydrochloride

TechniqueKey ParametersResultsReference
Solid Dispersion (Solvent Evaporation) Carrier: Kolliwax GMS II and SLS99.41% drug release in 90 minutes.[5]
Ternary Solid Dispersion (Melting) Carriers: TPGS and copovidone4.39-fold increase in oral bioavailability in fasted rats compared to pure drug.[4]
Nanocrystals (Spray Drying) Initial Particle Size: 2 micronsFinal Particle Size: 183-391 nm. Significant improvement in aqueous solubility and dissolution rate.[8]

Experimental Protocols

Protocol 1: Preparation of Manidipine Hydrochloride Solid Dispersion by Solvent Evaporation Method
  • Materials: Manidipine hydrochloride, Kolliwax GMS II, Sodium Lauryl Sulfate (SLS), Methanol.

  • Procedure:

    • Accurately weigh manidipine hydrochloride and the carrier(s) (e.g., Kolliwax GMS II and SLS) in the desired ratio.[5]

    • Dissolve the drug and carrier(s) in a suitable volume of methanol with continuous stirring until a clear solution is obtained.

    • Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).

    • Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.

    • Pulverize the dried solid dispersion and pass it through a sieve of appropriate mesh size.

    • Store the prepared solid dispersion in a desiccator until further characterization.

Protocol 2: Preparation of Manidipine Hydrochloride Nanocrystals by Spray Drying
  • Materials: Manidipine hydrochloride, Stabilizer (e.g., a suitable polymer or surfactant), Ethanol.

  • Procedure:

    • Dissolve manidipine hydrochloride and the chosen stabilizer in ethanol.[8]

    • Optimize the formulation by adjusting the drug and stabilizer concentrations.

    • Set the parameters of the spray dryer (e.g., inlet temperature, feed rate, atomization pressure).

    • Spray dry the solution to obtain a fine powder of manidipine hydrochloride nanocrystals.[1][2][8]

    • Collect the dried nanocrystals from the cyclone separator.

    • Characterize the resulting nanocrystals for particle size, morphology, and dissolution behavior.[1][2][8]

Protocol 3: In Vitro Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 2 (Paddle type) is commonly used.[10]

  • Dissolution Medium: The choice of medium depends on the purpose of the test. For quality control, a medium that provides sink conditions is necessary.[11] For in-vitro in-vivo correlation (IVIVC) studies, biorelevant media simulating fasted or fed states are preferred.[11] A common medium is 900 mL of 0.1 N HCl or a buffer within the physiological pH range (1.2-6.8).[10][11]

  • Procedure:

    • Fill the dissolution vessels with the specified volume of dissolution medium and equilibrate to 37 ± 0.5°C.

    • Place a known amount of the manidipine hydrochloride formulation (pure drug, solid dispersion, or nanocrystals) in each vessel.

    • Start the apparatus at a specified paddle speed (e.g., 50 or 75 rpm).

    • Withdraw aliquots of the dissolution medium at predetermined time intervals.

    • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of manidipine hydrochloride using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_char Characterization weigh Weigh Drug & Carrier dissolve Dissolve in Solvent weigh->dissolve evaporate Solvent Evaporation dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize & Sieve dry->pulverize pxrd PXRD pulverize->pxrd dsc DSC pulverize->dsc sem SEM pulverize->sem dissolution Dissolution Testing pulverize->dissolution

Caption: Experimental workflow for the preparation and characterization of solid dispersions.

experimental_workflow_nanocrystals cluster_prep Preparation cluster_char Characterization dissolve Dissolve Drug & Stabilizer in Solvent spray_dry Spray Drying dissolve->spray_dry collect Collect Nanocrystals spray_dry->collect particle_size Particle Size Analysis collect->particle_size zeta Zeta Potential collect->zeta sem SEM collect->sem dissolution Dissolution Testing collect->dissolution

Caption: Experimental workflow for the preparation and characterization of nanocrystals.

logical_relationship_dissolution cluster_problem Core Problem cluster_strategies Enhancement Strategies cluster_mechanisms Mechanisms of Action cluster_outcome Desired Outcome problem Poor Aqueous Solubility of Manidipine Hydrochloride sd Solid Dispersion problem->sd nano Nanocrystals problem->nano amorphous Amorphous State sd->amorphous wettability Increased Wettability sd->wettability particle_size_sd Reduced Particle Size sd->particle_size_sd surface_area Increased Surface Area nano->surface_area outcome Improved Dissolution Rate & Bioavailability amorphous->outcome wettability->outcome particle_size_sd->outcome surface_area->outcome

Caption: Logical relationship between the problem, strategies, mechanisms, and outcome.

References

Addressing interference in spectrophotometric assays for manidipine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with spectrophotometric assays of manidipine.

Frequently Asked Questions (FAQs)

Q1: What are the common spectrophotometric methods for the quantitative analysis of manidipine?

A1: Several visible spectrophotometric methods have been developed for the quantification of manidipine in bulk and synthetic mixtures. These methods are based on the reaction of manidipine with different chromogenic reagents to form a colored product that can be measured at a specific wavelength. Three common methods include:

  • Method A: Reaction with para-dimethylaminobenzaldehyde (PDAB) in the presence of methanolic sulfuric acid to form a green chromogen, measured at approximately 437 nm.[1][2]

  • Method B: Reaction of the diazotized drug with N-napthylethylenediamine dihydrochloride (NEDD) to produce a pink chromogen, measured at about 550 nm.[1][2]

  • Method C: Reaction with 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH) in the presence of ferric chloride to form a product measured at around 480 nm.[1][2]

  • Charge-Transfer Complex Formation: A method based on the formation of a charge-transfer complex between manidipine and iodine, with absorption bands at 290 nm and 353 nm.[3]

Q2: What are the potential sources of interference in manidipine spectrophotometric assays?

A2: Interference in spectrophotometric assays for manidipine can arise from several sources:

  • Excipients: Pharmaceutical formulations of manidipine contain various excipients that may interfere with the assay. Common excipients include lactose, starch, talc, and magnesium stearate.[1][2] It's crucial to assess the potential interference from these components.

  • Degradation Products: Manidipine can degrade under certain conditions, such as in acidic or alkaline environments.[4][5] These degradation products may absorb at the same wavelength as the analyte, leading to inaccurate results.

  • Lipemia: In biological samples, high levels of lipids (lipemia) can cause turbidity, which scatters light and interferes with spectrophotometric measurements, particularly at lower wavelengths.[6][7]

  • Other Drugs: If analyzing a combination therapy, the other active pharmaceutical ingredients (APIs) may have overlapping absorption spectra with manidipine or its colored complex. For instance, methods have been developed for the simultaneous determination of manidipine with delapril.[8]

  • Reagent Impurities: Impurities in the reagents used for the color-forming reactions can also lead to interference.[9]

Q3: How can I validate my spectrophotometric method for manidipine analysis?

A3: Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines. Key validation parameters include:

  • Specificity: The ability of the method to measure the analyte accurately in the presence of other components like excipients and degradation products.[1][10]

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[1][2]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking a known amount of standard into a sample matrix.[1][4]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[1][2]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectrophotometric analysis of manidipine.

Problem Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible absorbance readings 1. Instrument instability.1. Allow the spectrophotometer to warm up and stabilize. Perform a system suitability test.
2. Fluctuations in temperature or reaction time.2. Ensure a constant temperature bath and precise timing for all reactions.[1]
3. Improper mixing of solutions.3. Ensure thorough mixing of all solutions before measurement.
4. Cuvette mismatch or contamination.4. Use matched cuvettes and clean them thoroughly between measurements.
Shift in the wavelength of maximum absorbance (λmax) 1. Change in solvent polarity or pH.1. Verify the composition and pH of the solvent/reaction medium.
2. Interaction with interfering substances.2. Analyze a blank containing all components except manidipine to check for interfering peaks.
3. Formation of a different complex or degradation product.3. Re-evaluate the reaction conditions and check for drug degradation.
Poor linearity in the calibration curve 1. Concentration range is too high or too low.1. Prepare a new set of standards within the recommended linear range for the specific method.[1][2]
2. Inaccurate preparation of standard solutions.2. Carefully prepare fresh standard solutions and verify their concentrations.
3. Reagent concentration is not optimal.3. Optimize the concentration of the chromogenic reagent.[1]
4. Spectrophotometer is not functioning correctly at the chosen wavelength.4. Calibrate the spectrophotometer and verify its performance.
High background absorbance or baseline noise 1. Turbidity in the sample solution due to insoluble excipients or lipemia.1. Filter or centrifuge the sample to remove particulate matter.[10][11] For lipemic samples, consider a sample pretreatment step.
2. Contaminated reagents or solvent.2. Use high-purity reagents and solvents. Prepare fresh solutions.
3. Interference from the sample matrix.3. Perform a matrix blank analysis and consider a sample cleanup or extraction procedure.
Low recovery in accuracy studies 1. Incomplete reaction between manidipine and the chromogenic reagent.1. Ensure optimal reaction time, temperature, and reagent concentrations.[1]
2. Degradation of manidipine during sample preparation.2. Investigate the stability of manidipine under the experimental conditions. Manidipine is known to degrade in acidic and alkaline conditions.[4]
3. Loss of analyte during extraction or filtration steps.3. Validate the extraction and filtration procedures to ensure no significant loss of manidipine.
4. Negative interference from excipients or other sample components.4. Analyze spiked placebo samples to confirm excipient interference.[10]

Quantitative Data Summary

Table 1: Comparison of Visible Spectrophotometric Methods for Manidipine Analysis

Parameter Method A (PDAB) Method B (NEDD) Method C (MBTH)
Chromogenic Reagent p-dimethylaminobenzaldehydeN-napthylethylenediamine dihydrochloride3-methyl-2-benzothiazoniumhydrazone hydrochloride
Color of Chromogen GreenPinkNot specified, product measured
λmax (nm) 436.97550.20480.21
Linearity Range (µg/mL) 25 - 12525 - 12525 - 125
Linear Regression Equation Y = 0.002829X + 0.01319Y = 0.002325X + 0.004275Y = 0.0035X + 0.001039
Limit of Detection (LOD) (µg/mL) 1.20240.97981.212
Limit of Quantification (LOQ) (µg/mL) 3.64512.9693.672
Optimum Reaction Time (minutes) 15105
Data sourced from[1][2]

Experimental Protocols

Protocol 1: General Preparation of Standard Stock Solution
  • Accurately weigh 25 mg of manidipine dihydrochloride.

  • Dissolve the weighed manidipine in 5-6 mL of methanol in a 25 mL volumetric flask.

  • Dilute the solution to the mark with methanol to obtain a standard stock solution.[1]

Protocol 2: Spectrophotometric Analysis using Method A (PDAB)
  • To a series of 10 mL volumetric flasks, add aliquots of the standard drug solution to achieve final concentrations in the range of 25-125 µg/mL.

  • Add 1 mL of 1% para-dimethylaminobenzaldehyde (PDAB) solution.

  • Add 1 mL of methanolic sulfuric acid.

  • Allow the reaction to proceed for 15 minutes at room temperature.[1]

  • Make up the volume to 10 mL with methanol.

  • Measure the absorbance of the resulting green chromogen at 436.97 nm against a reagent blank.[1][2]

Protocol 3: Specificity Study for Excipient Interference
  • Prepare a placebo mixture containing common excipients in their usual concentrations (e.g., lactose: 100 mg, starch: 40 mg, talc: 240 mg, magnesium stearate: 120 µg).[1][2]

  • Prepare a sample of the placebo mixture without manidipine, following the same procedure as for the drug samples.

  • Analyze the placebo sample using the chosen spectrophotometric method.

  • The absence of any significant absorbance at the analytical wavelength of manidipine confirms the non-interference of the excipients.[10]

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_reaction Chromogenic Reaction cluster_analysis Spectrophotometric Analysis start Weigh Manidipine Standard/Sample dissolve Dissolve in Methanol start->dissolve dilute Prepare Serial Dilutions dissolve->dilute add_reagent Add Chromogenic Reagent (e.g., PDAB) dilute->add_reagent incubate Incubate for Optimized Time add_reagent->incubate dilute_final Dilute to Final Volume incubate->dilute_final measure_abs Measure Absorbance at λmax dilute_final->measure_abs plot_cal Plot Calibration Curve measure_abs->plot_cal calc_conc Calculate Sample Concentration plot_cal->calc_conc end Report Results calc_conc->end

Caption: General workflow for the spectrophotometric analysis of manidipine.

troubleshooting_workflow cluster_instrument Instrument Checks cluster_reagents Reagent & Standard Checks cluster_procedure Procedural Checks start Inconsistent/Inaccurate Results? check_instrument start->check_instrument Yes check_reagents start->check_reagents Yes check_procedure start->check_procedure Yes check_warmup Spectrophotometer Warm-up & Stability check_cal Wavelength & Absorbance Calibration check_warmup->check_cal check_cuvettes Clean & Matched Cuvettes check_cal->check_cuvettes end Re-analyze Samples check_cuvettes->end check_prep Accurate Standard Preparation check_purity Reagent Purity & Freshness check_prep->check_purity check_conc Optimal Reagent Concentration check_purity->check_conc check_conc->end check_time Precise Reaction Time & Temperature check_mixing Thorough Mixing check_time->check_mixing check_matrix Matrix Interference (Blank Analysis) check_mixing->check_matrix check_matrix->end

References

Best practices for handling and storage of manidipine dihydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing manidipine dihydrochloride, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments.

Troubleshooting Guides

Issue: Solubility Problems

This compound is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high lipophilicity.[1][2][3] This can present challenges in preparing solutions for in vitro and in vivo experiments.

Troubleshooting Steps:

  • Solvent Selection: If you are experiencing difficulty dissolving this compound, consult the solubility data in the table below. Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[4][5]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

  • Warming: Gentle warming of the solution may improve solubility, but be cautious as this compound is sensitive to heat under certain conditions.[6][7]

  • pH Adjustment: Avoid acidic or alkaline conditions as this compound degrades in these environments.[6][7]

  • Fresh Solvent: Ensure you are using fresh, high-purity solvents. Moisture-absorbing solvents like DMSO should be handled properly to maintain their solvating capacity.[5]

Issue: Compound Degradation

This compound is susceptible to degradation under specific conditions, which can impact experimental results.

Preventative Measures:

  • Light Protection: The compound is sensitive to light and should be stored in a light-protected container.[6] Powdered API should not be exposed to direct sunlight.[6]

  • pH Control: Maintain a neutral pH for your solutions, as the compound degrades in acidic and alkaline environments.[6][7]

  • Temperature Control: While stable under dry heat for short periods[6][7], prolonged exposure to high temperatures should be avoided. For long-term storage of solutions, refer to the recommended storage conditions.

  • Oxidative Stress: The drug is stable under oxidative conditions with hydrogen peroxide.[6]

Quantitative Data Summary

The following table summarizes the stability of this compound under various stress conditions.

Stress ConditionReagent/ConditionDurationTemperatureObservation
Acidic 1 N HCl--Degradation observed[6]
Alkaline 1 N NaOH--Degradation observed[6]
Oxidative 30% Hydrogen Peroxide--Stable, no degradation observed[6]
Thermal Dry Heat4 hours80°CStable, no degradation observed[6]
Photolytic Direct Sunlight4 hours-Sensitive, degradation observed[6]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, light-protecting microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 ml of a 10 mM stock solution, weigh 6.836 mg (Molar Mass: 683.6 g/mol [8]).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the powder.

  • Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store at -20°C for up to one month or -80°C for up to six months.[9] Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[10] A recommended storage temperature is 4°C for sealed storage.[9][10]

Q2: What personal protective equipment (PPE) should be used when handling this compound powder?

A2: It is recommended to use a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10] Handling should be done in a well-ventilated area or under a chemical fume hood to avoid inhalation of the dust.[10][11]

Q3: How should I dispose of this compound waste?

A3: Disposal of this compound should be in accordance with local, state, and federal regulations.[10] It should not be released into the environment.[12]

Q4: Is this compound soluble in water?

A4: this compound has very low solubility in water.[1][2][3] It is a hydrophobic compound.[1] For experimental purposes, organic solvents like DMSO are typically used to prepare stock solutions.[4][5]

Q5: What should I do in case of accidental exposure (e.g., skin contact, inhalation)?

A5:

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[13]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[10][11]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[10][11]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11][14]

Visualizations

Manidipine_Solubility_Troubleshooting Troubleshooting Workflow for this compound Solubility Issues start Start: Dissolution Issue with This compound check_solvent Step 1: Verify Solvent Choice (e.g., Anhydrous DMSO) start->check_solvent use_mechanical_aid Step 2: Apply Mechanical Agitation (Vortexing, Sonication) check_solvent->use_mechanical_aid Solvent is appropriate success Successful Dissolution check_solvent->success Dissolved gentle_warming Step 3: Gentle Warming (Use with Caution) use_mechanical_aid->gentle_warming Still not dissolved use_mechanical_aid->success Dissolved check_purity Step 4: Assess Compound/Solvent Purity (Use fresh, high-quality materials) gentle_warming->check_purity Still not dissolved gentle_warming->success Dissolved consult_sds Consult Safety Data Sheet (SDS) and literature for further guidance. check_purity->consult_sds Issue persists check_purity->success Dissolved

References

Optimizing extraction of manidipine from plasma for pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extraction of manidipine from plasma for pharmacokinetic studies. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate accurate and reproducible results.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction of manidipine from plasma.

Problem Potential Cause Recommended Solution
Low Analyte Recovery Incomplete LLE Extraction: Inappropriate solvent polarity, insufficient mixing, or incorrect pH. Manidipine is a lipophilic compound.Ensure the extraction solvent is sufficiently non-polar (e.g., n-hexane, or a mixture of methyl-t-butyl ether and hexane).[1][2] Increase vortexing time to ensure thorough mixing. Adjust the plasma pH to a basic level (e.g., by adding ammonia) to ensure manidipine is in its non-ionized, more extractable form.[2]
Inefficient SPE Elution: Elution solvent is too weak to displace manidipine from the sorbent.Increase the strength of the elution solvent. For reversed-phase SPE, this typically means increasing the percentage of the organic component (e.g., methanol or acetonitrile).
Analyte Degradation: Manidipine is sensitive to light and can degrade under certain pH conditions.[3][4][5]Protect samples from light at all stages of the extraction process by using amber vials and minimizing exposure to ambient light.[1] Avoid strongly acidic or alkaline conditions for prolonged periods.
Precipitation with Proteins: Manidipine may co-precipitate with plasma proteins, especially if a protein precipitation step is performed before extraction.Optimize the protein precipitation step by using a suitable organic solvent (e.g., acetonitrile) and ensuring complete protein removal by centrifugation.
High Matrix Effects (Ion Suppression/Enhancement in LC-MS/MS) Co-elution of Endogenous Plasma Components: Phospholipids and other matrix components can interfere with the ionization of manidipine.Optimize Chromatographic Separation: Adjust the mobile phase composition and gradient to better separate manidipine from interfering matrix components.
Improve Sample Cleanup: Incorporate a more rigorous washing step in the SPE protocol to remove interfering substances. For LLE, consider a back-extraction step.
Use a Suitable Internal Standard: A stable isotope-labeled internal standard is ideal for compensating for matrix effects.[6] If unavailable, a structurally similar analog can be used.[2][7]
Poor Chromatographic Peak Shape (Tailing or Fronting) Secondary Interactions with Stationary Phase: Residual silanol groups on C18 columns can interact with the basic nitrogen in manidipine's structure, causing peak tailing.Use a column with end-capping to minimize silanol interactions. Add a small amount of a competing base (e.g., triethylamine) or an acidic modifier (e.g., formic acid) to the mobile phase to improve peak shape.
Column Overload: Injecting too much analyte can lead to peak fronting.Dilute the sample or reduce the injection volume.
Extra-column Volume: Excessive tubing length or dead volume in the HPLC system can cause peak broadening.Minimize the length and diameter of tubing between the injector, column, and detector.
Inconsistent or Irreproducible Results Variability in Manual Extraction Procedure: Inconsistent timing, volumes, or mixing can introduce variability.Automate the extraction process if possible. If manual, use calibrated pipettes and be consistent with all steps, especially vortexing time and phase separation.
Sample Quality Issues: Use of hemolyzed or lipemic plasma can affect extraction efficiency and introduce interferences.Whenever possible, use fresh, high-quality plasma. If using hemolyzed samples, be aware that the release of intracellular components can alter the matrix and potentially the measured concentration of drugs that partition into red blood cells.[8][9]
Analyte Instability: Manidipine may degrade in plasma samples if not stored properly.Store plasma samples at -70°C or lower and protect from light until analysis.[1] Conduct stability studies to determine the acceptable storage duration.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for manidipine from plasma: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?

Both LLE and SPE can be effectively used for manidipine extraction. The choice depends on the specific requirements of the study.

  • LLE is often simpler and more cost-effective for a smaller number of samples. It can provide high recovery with appropriate solvent selection and pH adjustment.[1][2]

  • SPE is generally more amenable to automation and high-throughput screening. It can offer cleaner extracts, potentially reducing matrix effects.[7]

Q2: What should I consider when selecting an internal standard (IS) for manidipine analysis?

The ideal internal standard is a stable isotope-labeled version of manidipine (e.g., manidipine-d4).[6] This is because it has nearly identical chemical and physical properties to the analyte, ensuring similar extraction recovery and ionization efficiency, which helps to correct for matrix effects and variability. If a stable isotope-labeled IS is not available, a structural analog, such as felodipine or desipramine, can be used.[1][2][7] The chosen analog should have similar chromatographic behavior and extraction characteristics to manidipine.

Q3: How can I minimize the degradation of manidipine during sample collection and processing?

Manidipine is known to be sensitive to light.[3][4] Therefore, it is crucial to protect all samples from light exposure. Use amber collection tubes and vials for all steps, from blood collection to final analysis. Minimize the time samples are exposed to ambient light during processing.

Q4: What are the expected recovery rates for manidipine extraction?

With optimized methods, recovery rates for manidipine are typically high.

  • LLE: Recoveries can be in the range of 80-95%.

  • SPE: High recoveries of over 80% and even up to 97.5% have been reported.[6][7] It is important to validate the recovery of your specific method to ensure it is consistent and reproducible.

Q5: Can I use hemolyzed plasma samples for manidipine analysis?

The use of hemolyzed plasma is generally discouraged as it can introduce interferences and affect the accuracy of the results.[8][9] The release of intracellular components alters the plasma matrix. If unavoidable, the potential impact of hemolysis on the assay should be thoroughly investigated during method validation.

Data Presentation

The following tables summarize quantitative data from various manidipine extraction protocols.

Table 1: Comparison of Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) Methods for Manidipine.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Typical Solvents/Sorbents n-hexane, methyl-t-butyl ether/hexane mixture[1][2]C18, Polymeric Sorbents[6]
Reported Recovery ~80-95%>80% up to 97.5%[6][7]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[1][2]0.07 ng/mL[7]
Linearity Range 0.1 - 20.0 ng/mL[1]0.07 - 10.0 ng/mL
Advantages Cost-effective, simple for small batches.High-throughput, cleaner extracts.
Disadvantages Can be labor-intensive, may form emulsions.Higher cost per sample, requires method development.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is based on a validated LC-MS/MS method.[1]

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add 25 µL of the internal standard working solution (e.g., desipramine in 50% methanol).

    • Vortex for 10 seconds.

  • Extraction:

    • Add 1 mL of the extraction solvent (a mixture of methyl-t-butyl ether and hexane, 4:1 v/v).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Vortex for 30 seconds.

  • Analysis:

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

This protocol is a general procedure based on common SPE practices for dihydropyridines.

  • Conditioning:

    • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid.

    • Vortex and centrifuge to precipitate proteins.

    • Load the supernatant onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove polar interferences.

    • Wash with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute manidipine with 1 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Transfer to an autosampler vial for LC-MS/MS analysis.

Mandatory Visualization

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_evap Evaporation & Reconstitution cluster_analysis Analysis plasma Plasma Sample (200 µL) add_is Add Internal Standard plasma->add_is vortex1 Vortex add_is->vortex1 add_solvent Add Extraction Solvent (MTBE/Hexane) vortex1->add_solvent vortex2 Vortex (5 min) add_solvent->vortex2 centrifuge1 Centrifuge (10,000 rpm) vortex2->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute centrifuge2 Centrifuge reconstitute->centrifuge2 inject Inject into LC-MS/MS centrifuge2->inject

Caption: Liquid-Liquid Extraction (LLE) workflow for manidipine.

SPE_Workflow cluster_conditioning Cartridge Conditioning cluster_loading Sample Loading cluster_washing Washing cluster_elution Elution & Post-processing condition_methanol Condition with Methanol condition_water Equilibrate with Water condition_methanol->condition_water pretreat Pre-treat Plasma condition_water->pretreat load_sample Load Sample pretreat->load_sample wash_water Wash with Water load_sample->wash_water wash_organic Wash with Weak Organic wash_water->wash_organic elute Elute Manidipine wash_organic->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction (SPE) workflow for manidipine.

References

Technical Support Center: Managing Manidipine's Susceptibility to Hydrolysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the hydrolytic instability of manidipine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is manidipine and why is its stability a concern?

A1: Manidipine is a third-generation dihydropyridine calcium channel blocker used as an antihypertensive agent.[1] Its chemical structure contains ester functional groups, which are susceptible to hydrolysis, and a dihydropyridine ring that is sensitive to oxidation, particularly when exposed to light. This instability can lead to the degradation of the active pharmaceutical ingredient (API), resulting in a loss of potency and the formation of potentially undesirable degradation products.

Q2: Which functional groups in the manidipine molecule are prone to hydrolysis?

A2: The primary sites of hydrolytic susceptibility in the manidipine molecule are the two ester linkages. These ester groups can be cleaved under both acidic and basic conditions, leading to the formation of corresponding carboxylic acid and alcohol degradation products.

Q3: What are the main factors that accelerate manidipine hydrolysis?

A3: The primary factors that accelerate manidipine degradation are:

  • pH: Manidipine is known to degrade in both acidic and alkaline conditions.[2] Forced degradation studies show significant degradation in the presence of acids (like HCl) and bases (like NaOH).[3][4]

  • Light: Manidipine is photosensitive. Exposure to ultraviolet (UV) light can cause oxidation of the dihydropyridine ring, leading to the formation of pyridine derivatives.[5][6]

  • Temperature: Elevated temperatures can increase the rate of both hydrolysis and oxidation.[7]

Q4: What are the known degradation products of manidipine?

A4: Under photolytic conditions, the main degradation products identified are a pyridine analogue (resulting from the oxidation of the dihydropyridine ring), benzophenone, and a hydrolysate from the cleavage of an ester bond.[8] Under hydrolytic stress (acidic and basic conditions), the primary degradation involves the cleavage of the ester bonds.

Q5: How can I monitor the degradation of manidipine in my experiments?

A5: The most common and reliable method for monitoring manidipine and its degradation products is High-Performance Liquid Chromatography (HPLC).[2][4][9] A stability-indicating HPLC method can separate the intact manidipine from its various degradation products, allowing for accurate quantification of the remaining active drug.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Yellowing of manidipine solution Formation of colored degradation products, often due to light exposure or pH stress.1. Protect from Light: Prepare and store manidipine solutions in amber-colored vials or wrap containers in aluminum foil.[7] 2. Control pH: Ensure the pH of your solution is within a stable range for manidipine (ideally near neutral, but specific stability studies for your formulation are recommended). 3. Use Fresh Solutions: Prepare solutions fresh before use whenever possible.
Unexpected peaks in HPLC chromatogram Manidipine degradation has occurred.1. Verify Peak Identity: If possible, use a mass spectrometer (LC-MS) to identify the molecular weights of the unexpected peaks and compare them to known degradation products.[6][10] 2. Review Experimental Conditions: Check the pH, temperature, and light exposure of your samples. 3. Implement Preventative Measures: Refer to the solutions for "Yellowing of manidipine solution" to minimize further degradation.
Loss of manidipine potency over time Hydrolysis or photodegradation of the active compound.1. Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C) and protected from light.[5] 2. Formulation Strategy: For longer-term experiments, consider formulation strategies that enhance stability, such as the use of solid dispersions or nanocrystal formulations which can improve stability in the solid state.[11][12][13] 3. pH Buffering: Use a suitable buffer system to maintain a pH where manidipine is most stable.
Inconsistent results between experimental batches Variable degradation of manidipine due to inconsistent handling.1. Standardize Protocols: Ensure all experimental parameters (e.g., solution preparation, storage, handling) are consistent across all batches. 2. Use a Stability-Indicating Method: Employ a validated HPLC method to quantify the actual concentration of manidipine in your solutions at the time of the experiment.

Data Presentation: Manidipine Stability Under Stress Conditions

The following table summarizes the degradation of manidipine under various forced degradation conditions as reported in the literature. This data highlights the susceptibility of manidipine to hydrolytic and photolytic stress.

Stress Condition Reagents and Conditions Observed Degradation (%) Reference
Acid Hydrolysis 1 N HCl at 60°C for 5 hoursDegradation Observed[3]
Alkaline Hydrolysis 1 N NaOH at 60°C for 5 hoursDegradation Observed[3]
Oxidative Degradation 30% v/v H₂O₂ at 60°C for 5 hoursNo significant degradation[3]
Photodegradation Exposure to UV lightSignificant degradation[5][6]

Note: The exact percentages of degradation can vary depending on the specific experimental setup.

Experimental Protocols

Protocol 1: Forced Degradation Study of Manidipine

This protocol outlines a general procedure for conducting a forced degradation study of manidipine to assess its stability under various stress conditions.

1. Materials:

  • Manidipine hydrochloride

  • 1 N Hydrochloric acid (HCl)

  • 1 N Sodium hydroxide (NaOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Methanol or other suitable organic solvent

  • HPLC grade water

  • pH meter

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Water bath or oven

  • UV chamber

2. Stock Solution Preparation:

  • Accurately weigh 10 mg of manidipine hydrochloride and transfer it to a 10 mL volumetric flask.

  • Dissolve the manidipine in a suitable solvent (e.g., methanol) and make up the volume to obtain a 1 mg/mL stock solution.

3. Stress Conditions:

  • Acid Hydrolysis:

    • To a 10 mL volumetric flask, add 1 mL of the manidipine stock solution and 1 mL of 1 N HCl.

    • Keep the flask at 60°C in a water bath for 5 hours.[3]

    • After the incubation period, cool the solution to room temperature and neutralize it with 1 N NaOH.

    • Dilute to the final volume with the mobile phase.

  • Alkaline Hydrolysis:

    • To a 10 mL volumetric flask, add 1 mL of the manidipine stock solution and 1 mL of 1 N NaOH.

    • Keep the flask at 60°C in a water bath for 5 hours.[3]

    • After the incubation period, cool the solution to room temperature and neutralize it with 1 N HCl.

    • Dilute to the final volume with the mobile phase.

  • Oxidative Degradation:

    • To a 10 mL volumetric flask, add 1 mL of the manidipine stock solution and 1 mL of 30% H₂O₂.

    • Keep the flask at 60°C in a water bath for 5 hours.[3]

    • After the incubation period, cool the solution and dilute it to the final volume with the mobile phase.

  • Photodegradation:

    • Expose a solution of manidipine to UV light in a photostability chamber for a defined period.

    • Simultaneously, keep a control sample protected from light.

4. HPLC Analysis:

  • Analyze all the stressed samples and a non-stressed control sample by a validated stability-indicating HPLC method.

  • The mobile phase and column specifications should be optimized to achieve good separation between manidipine and its degradation products. A common starting point is a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and a buffer.[2][4]

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent manidipine peak.

Visualizations

Hydrolysis_Pathway Manidipine Manidipine (Ester Linkages) Hydrolysis_Products Hydrolysis Products (Carboxylic Acid + Alcohol) Manidipine->Hydrolysis_Products Hydrolysis Acid Acidic Conditions (H+) Acid->Manidipine Base Basic Conditions (OH-) Base->Manidipine Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep_Stock Prepare Manidipine Stock Solution Acid_Stress Acid Hydrolysis Prep_Stock->Acid_Stress Base_Stress Alkaline Hydrolysis Prep_Stock->Base_Stress Oxidative_Stress Oxidative Stress Prep_Stock->Oxidative_Stress Photo_Stress Photolytic Stress Prep_Stock->Photo_Stress HPLC_Analysis HPLC Analysis Acid_Stress->HPLC_Analysis Base_Stress->HPLC_Analysis Oxidative_Stress->HPLC_Analysis Photo_Stress->HPLC_Analysis Data_Interpretation Data Interpretation (Quantify Degradation) HPLC_Analysis->Data_Interpretation

References

Technical Support Center: Refinement of Manidipine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of manidipine. The focus is on refining the synthesis process to reduce impurities and enhance product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered in manidipine synthesis?

A1: During the synthesis of manidipine, several types of impurities can arise. These are broadly categorized as:

  • Process-Related Impurities: These are byproducts formed during the chemical reactions. A primary example is the pyridine analogue of manidipine, formed by the oxidation of the dihydropyridine ring. Other examples include unreacted starting materials or intermediates.

  • Degradation Products: Manidipine can degrade under certain conditions, such as exposure to acid, light, or heat, leading to the formation of degradation impurities.

  • Stereoisomers: As manidipine is a chiral molecule, its opposite enantiomer, (R)-Manidipine, can be present as an impurity.[1]

Q2: How does the refined synthesis protocol reduce the need for purification methods like column chromatography?

A2: Traditional synthesis routes for manidipine often result in impurity profiles that necessitate purification by column chromatography to meet pharmacopoeial standards. A refined synthesis protocol, particularly in the work-up and crystallization stages, can significantly reduce the levels of key impurities in the crude product.[2] By carefully controlling the reaction conditions and using a specific mixed-solvent system for crystallization, impurities can be selectively kept in the mother liquor, allowing for the isolation of high-purity manidipine hydrochloride through simple filtration.[2]

Q3: What is the primary mechanism for the formation of the pyridine analogue impurity?

A3: The dihydropyridine ring in the manidipine structure is susceptible to oxidation, which leads to the formation of the corresponding pyridine derivative. This can occur due to exposure to air (oxygen), especially at elevated temperatures or in the presence of certain reagents. This oxidation process results in the aromatization of the dihydropyridine ring.

Q4: What analytical techniques are recommended for monitoring manidipine purity and impurity profiles?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for monitoring the purity of manidipine and quantifying impurities.[3][4] A well-developed, stability-indicating HPLC method can separate manidipine from its various process-related and degradation impurities.[3] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of the pyridine analogue impurity 1. Prolonged reaction time or excessive temperature during the Hantzsch reaction. 2. Exposure of the reaction mixture or isolated product to air/oxygen for extended periods. 3. Inefficient inert atmosphere during the reaction and work-up.1. Optimize the reaction time and temperature to ensure complete conversion of starting materials without promoting oxidation. 2. Conduct the reaction and subsequent work-up steps under an inert atmosphere (e.g., nitrogen or argon). 3. Minimize the exposure of the product to air and light during drying and storage.
Presence of unreacted intermediates 1. Incomplete reaction due to insufficient reaction time or non-optimal temperature. 2. Improper stoichiometry of reactants.1. Ensure the reaction is monitored to completion (e.g., by TLC or HPLC). 2. Carefully control the molar ratios of the reactants as specified in the optimized protocol.
Product fails to crystallize effectively 1. Presence of excess impurities inhibiting crystal formation. 2. Incorrect solvent system or ratios for crystallization.1. Perform an initial purification step, such as a solvent wash, to remove some of the more soluble impurities. 2. Strictly adhere to the recommended mixed-solvent system and ratios for crystallization. Ensure slow cooling to promote the formation of well-defined crystals.
Final product has a low purity (<99.5%) after crystallization 1. Suboptimal crystallization conditions (e.g., cooling too quickly). 2. Inefficient removal of the mother liquor during filtration.1. Review and optimize the crystallization procedure, including solvent volumes, temperature profile, and stirring rate. 2. Ensure the filter cake is washed thoroughly with the appropriate solvent to remove residual mother liquor containing dissolved impurities.

Data on Impurity Reduction

The following table provides a representative comparison of impurity profiles between a standard synthesis method (often requiring column chromatography) and a refined synthesis method with an optimized crystallization procedure.

Impurity Typical Level in Standard Synthesis (Crude Product) Level in Refined Synthesis (After Optimized Crystallization)
Manidipine Pyridine Analogue 0.5 - 1.5%< 0.1%
Unreacted Intermediates 0.2 - 0.8%< 0.05%
Other Unknown Impurities (single) up to 0.5%< 0.1%
Total Impurities 1.5 - 3.0%< 0.5%
Manidipine Purity 97.0 - 98.5%> 99.5%

Note: These values are illustrative and can vary based on specific experimental conditions.

Experimental Protocols

Refined Synthesis of Manidipine Hydrochloride

This protocol is based on an improved method that aims to minimize impurities and avoid the need for column chromatography.[2]

Step 1: Synthesis of 2-(4-diphenylmethyl-1-piperazinyl) ethyl acetoacetate

  • To a reaction flask, add 1-diphenylmethyl-4-(2-hydroxyethyl) piperazine.

  • Heat the reactant to 70-75 °C.

  • Slowly add diketene while stirring, maintaining the temperature.

  • After the addition is complete, continue stirring at 70-80 °C for 2 hours.

  • After the reaction, dissolve the resulting oil in ethyl acetate, wash with water, dry the organic phase, and concentrate to obtain the product as an oily substance.

Step 2: Synthesis of Manidipine Free Base (Hantzsch Reaction)

  • In a reaction flask, dissolve the oily product from Step 1, methyl 3-aminocrotonate, and m-nitrobenzaldehyde in isopropanol.

  • Heat the mixture to reflux and maintain for approximately 7 hours.

  • Distill off the isopropanol.

  • Dissolve the residue in ethyl acetate and wash with water.

  • Separate and concentrate the organic phase.

  • Dissolve the concentrated residue in a mixed solvent system (e.g., ethyl acetate:isopropyl ether:n-hexane) and stir to induce crystallization.

  • Filter the crystals and dry to obtain Manidipine free base with a purity of >99%.

Step 3: Formation of Manidipine Hydrochloride

  • Dissolve the purified Manidipine free base from Step 2 in a hydrochloric acid/methanol solution.

  • Stir to induce crystallization of the hydrochloride salt.

  • Filter the product.

  • Recrystallize the filtered product from 95% methanol by heating to dissolve and then cooling to room temperature.

  • Filter the purified crystals and dry to obtain Manidipine Hydrochloride with a purity of >99.7% and single impurities below 0.1%.[2]

Visualizations

Workflow for Refined Manidipine Synthesis

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hantzsch Reaction & Purification cluster_2 Step 3: Salt Formation & Final Purification A 1-diphenylmethyl-4- (2-hydroxyethyl) piperazine C Reaction at 70-80°C A->C B Diketene B->C D Work-up (Ethyl Acetate Extraction & Wash) C->D E Intermediate: 2-(4-diphenylmethyl-1-piperazinyl) ethyl acetoacetate D->E G Hantzsch Reaction (Isopropanol, Reflux) E->G F Methyl 3-aminocrotonate & m-nitrobenzaldehyde F->G H Work-up & Solvent Exchange G->H I Crystallization (Mixed Solvent System) H->I J Manidipine Free Base (>99% Purity) I->J L Salt Formation J->L K HCl / Methanol K->L M Recrystallization (95% Methanol) L->M N Final Product: Manidipine HCl (>99.7%) M->N

Caption: Workflow for the refined synthesis of Manidipine HCl.

Formation of Pyridine Analogue Impurity

G Manidipine Manidipine (1,4-Dihydropyridine Ring) Oxidation Oxidation (Loss of 2H) Manidipine->Oxidation Impurity Pyridine Analogue Impurity (Aromatic Pyridine Ring) Oxidation->Impurity Conditions Contributing Factors: - High Temperature - Oxygen (Air) - Extended Reaction Time Conditions->Oxidation

Caption: Logical diagram of the formation of the main oxidation impurity.

References

Validation & Comparative

Manidipine Dihydrochloride vs. Amlodipine: A Comparative Guide to Renal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the nuanced differences between antihypertensive agents in protecting renal function is paramount. This guide provides a detailed, evidence-based comparison of manidipine dihydrochloride and amlodipine, focusing on their differential effects on renal hemodynamics and proteinuria.

Executive Summary

Clinical and preclinical studies demonstrate that while both manidipine and amlodipine effectively lower blood pressure, manidipine exhibits superior renal protective effects. This is primarily attributed to its unique mechanism of action, which involves the blockade of both L-type and T-type calcium channels, leading to a more favorable intrarenal hemodynamic profile. Specifically, manidipine has been shown to reduce urinary albumin excretion and preserve glomerular filtration rate more effectively than amlodipine.

Quantitative Data Comparison

The following tables summarize key quantitative data from comparative studies.

Table 1: Effects on Urinary Albumin Excretion (UAE) in Patients with Type 2 Diabetes, Hypertension, and Microalbuminuria (AMANDHA Study) [1][2][3][4][5]

ParameterManidipine (20 mg/day)Amlodipine (10 mg/day)p-value
Baseline UAE (mg/24h)125.4 ± 68.7135.5 ± 75.4NS
UAE Reduction at 6 Months-65.5%-20.0%< 0.01
UAE Reduction at 24 Months-62.7%-16.6%< 0.01

Table 2: Effects on Glomerular Filtration Rate (GFR) in Patients with Type 2 Diabetes, Hypertension, and Microalbuminuria (Post-hoc analysis of AMANDHA Study) [6][7]

ParameterManidipine (20 mg/day)Amlodipine (10 mg/day)p-value
Baseline GFR (ml/min/1.73m²)67.3 ± 5.270.2 ± 5.0NS
GFR at 24 Months (ml/min/1.73m²)66.9 ± 4.765.5 ± 5.0NS
GFR Loss over 24 Months (ml/min/1.73m²)-0.4 ± 3.9-4.7 ± 5.20.032

Table 3: Effects on Intrarenal Hemodynamics in Hypertensive Patients [8][9]

ParameterManidipine (20 mg/day)Amlodipine (10 mg/day)p-value
Change in Intraglomerular Pressure (Pglom)No significant changeSignificant increase0.042 (between groups)
Change in Afferent Arteriolar Resistance (RA)Significant reductionMore pronounced reduction< 0.001 (between groups)
Change in Efferent Arteriolar Resistance (RE)No significant difference between groupsNo significant difference between groupsNS

Experimental Protocols

AMANDHA Study

The Add-on Manidipine Versus Amlodipine in Diabetic Patients with Hypertension and Microalbuminuria (AMANDHA) study was a prospective, randomized, open-label, parallel-group study with a PROBE (prospective, randomized, open-label, blinded-endpoint) design.[1][2][3][4][5]

  • Participants: Patients with type 2 diabetes, uncontrolled hypertension, and persistent microalbuminuria who were already receiving a full dose of a renin-angiotensin system (RAS) blocker.

  • Intervention: Patients were randomized to receive either manidipine (20 mg/day) or amlodipine (10 mg/day) as add-on therapy for 24 months.

  • Primary Endpoint: Change in urinary albumin excretion (UAE).

  • Data Collection: UAE was measured from 24-hour urine collections. GFR was estimated using the Modification of Diet in Renal Disease (MDRD-4) equation in a post-hoc analysis.[6][7]

Intrarenal Hemodynamics Study

This was a randomized, double-blind, parallel-group study investigating the effects of manidipine and amlodipine on intrarenal hemodynamics in patients with essential hypertension.

  • Participants: Patients with essential hypertension.

  • Intervention: Patients were randomized to receive either manidipine (20 mg/day) or amlodipine (10 mg/day) for 4 weeks.

  • Methodology: Renal blood flow and glomerular filtration rate were measured using para-aminohippurate (PAH) and inulin clearance techniques, respectively. Intraglomerular pressure and afferent and efferent arteriolar resistances were calculated using the Gomez' model.[1][10][6][11] This model uses the measured GFR, renal blood flow, hematocrit, and plasma protein concentration to estimate these intrarenal hemodynamic parameters.

Signaling Pathways and Mechanisms of Action

The differential effects of manidipine and amlodipine on renal protection are rooted in their distinct interactions with calcium channels in the renal microvasculature.

cluster_manidipine Manidipine cluster_amlodipine Amlodipine Manidipine Manidipine L_type_M L-type Ca²⁺ Channel (Afferent Arteriole) Manidipine->L_type_M Blocks T_type_M T-type Ca²⁺ Channel (Efferent Arteriole) Manidipine->T_type_M Blocks Afferent_Vaso_M Afferent Arteriole Vasodilation L_type_M->Afferent_Vaso_M Leads to Efferent_Vaso_M Efferent Arteriole Vasodilation T_type_M->Efferent_Vaso_M Leads to Pglom_M Reduced Intraglomerular Pressure Afferent_Vaso_M->Pglom_M Efferent_Vaso_M->Pglom_M Albuminuria_M Decreased Albuminuria Pglom_M->Albuminuria_M Results in Amlodipine Amlodipine L_type_A L-type Ca²⁺ Channel (Afferent Arteriole) Amlodipine->L_type_A Primarily Blocks Afferent_Vaso_A Preferential Afferent Arteriole Vasodilation L_type_A->Afferent_Vaso_A Leads to Pglom_A Increased or Unchanged Intraglomerular Pressure Afferent_Vaso_A->Pglom_A Albuminuria_A Less Reduction in Albuminuria Pglom_A->Albuminuria_A Results in cluster_workflow Comparative Clinical Trial Workflow Patient_Recruitment Patient Recruitment (e.g., Hypertensive patients with/without diabetes and microalbuminuria) Randomization Randomization Patient_Recruitment->Randomization Manidipine_Arm Manidipine Treatment Arm Randomization->Manidipine_Arm Amlodipine_Arm Amlodipine Treatment Arm Randomization->Amlodipine_Arm Follow_up Follow-up Visits (e.g., 6, 12, 24 months) Manidipine_Arm->Follow_up Amlodipine_Arm->Follow_up Data_Collection Data Collection - Blood Pressure - Urinary Albumin Excretion - Serum Creatinine (for GFR) - Adverse Events Follow_up->Data_Collection Data_Analysis Statistical Analysis (Comparison of endpoints between groups) Data_Collection->Data_Analysis Results Results and Conclusion Data_Analysis->Results

References

Comparative Efficacy of Manidipine and Nifedipine on Blood Pressure: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and safety profiles of two prominent dihydropyridine calcium channel blockers, manidipine and nifedipine, in the management of hypertension. The information is compiled from various clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Channel Blockers

Both manidipine and nifedipine are classified as dihydropyridine calcium channel blockers (CCBs), which exert their antihypertensive effects by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle cells.[1][2] This action leads to vasodilation and a subsequent reduction in blood pressure.[3] However, a key distinction lies in their receptor selectivity. Manidipine exhibits a dual-blocking action on both L-type and T-type calcium channels, whereas nifedipine's action is predominantly on L-type channels.[3] The blockade of T-type calcium channels in the renal arterioles is thought to contribute to manidipine's potential renal-protective effects.[4]

cluster_0 Cell Membrane L_channel L-Type Ca2+ Channel Vasodilation Vasodilation L_channel->Vasodilation Inhibition leads to T_channel T-Type Ca2+ Channel (renal arterioles) Renal_Protection Potential Renal Protection T_channel->Renal_Protection Inhibition contributes to Manidipine Manidipine Manidipine->L_channel Blocks Manidipine->T_channel Blocks Nifedipine Nifedipine Nifedipine->L_channel Blocks BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Caption: Signaling pathway of Manidipine and Nifedipine.

Comparative Clinical Efficacy

Multiple randomized controlled trials have demonstrated that both manidipine and nifedipine are effective in significantly reducing systolic and diastolic blood pressure in patients with mild to moderate hypertension.[5][6][7] In a comparative study, both drugs showed significant decreases in blood pressure after 8 weeks of treatment.[5] Another trial involving hypertensive patients with chronic renal failure also found both drugs to be effective in lowering blood pressure.[6][7]

Table 1: Comparative Efficacy on Blood Pressure Reduction

StudyDrug & DosageDurationBaseline SBP (mmHg)Final SBP (mmHg)SBP Reduction (mmHg)Baseline DBP (mmHg)Final DBP (mmHg)DBP Reduction (mmHg)
Wu et al. (1994)[5]Manidipine (dosage not specified)8 weeks164 ± 14140 ± 182499 ± 687 ± 712
Wu et al. (1994)[5]Nifedipine Retard (dosage not specified)8 weeks163 ± 11134 ± 1729101 ± 1088 ± 913
Bellinghieri et al. (2003)[6][7]Manidipine (20 mg/day)3 monthsNot specifiedNot specifiedSignificant (p<0.001)Not specifiedNot specifiedSignificant (p<0.001)
Bellinghieri et al. (2003)[6][7]Nifedipine (60 mg/day)3 monthsNot specifiedNot specifiedSignificant (p<0.001)Not specifiedNot specifiedSignificant (p<0.001)

SBP: Systolic Blood Pressure; DBP: Diastolic Blood Pressure. Data are presented as mean ± standard deviation where available.

Experimental Protocols

The cited studies employed rigorous methodologies to compare the two drugs. Below are summaries of the experimental designs.

Wu et al. (1994) Clinical Trial:

  • Study Design: A randomized, comparative clinical trial.[5]

  • Patient Population: 63 out-patients with mild to moderate hypertension, with 40 patients completing the study.[5]

  • Intervention: Patients were randomly assigned to receive either manidipine hydrochloride or nifedipine hydrochloride retard as monotherapy.[5]

  • Primary Endpoint: The primary efficacy was the reduction in systolic and diastolic blood pressure over an 8-week treatment period.[5] Safety and adverse effects were also monitored.[5]

Bellinghieri et al. (2003) Multicenter Trial:

  • Study Design: A multicenter, randomized, controlled trial.[6]

  • Patient Population: 101 hypertensive patients with chronic renal failure.[6]

  • Intervention: Patients were randomly assigned to receive either manidipine (20 mg daily) or nifedipine (60 mg daily).[6]

  • Primary Endpoint: The primary endpoint was the achievement of a diastolic blood pressure of ≤ 90 mmHg or a 10 mmHg reduction from baseline.[6][8]

  • Secondary Endpoints: Improvement in renal function, assessed through creatinine clearance, blood creatinine levels, and proteinuria.[6][8]

Start Patient Recruitment (Hypertensive Population) Screening Screening & Baseline Measurements (BP, etc.) Start->Screening Randomization Randomization Screening->Randomization Group_M Manidipine Group Randomization->Group_M Arm 1 Group_N Nifedipine Group Randomization->Group_N Arm 2 Treatment Treatment Period (e.g., 8-12 weeks) Group_M->Treatment Group_N->Treatment FollowUp Follow-up Assessments (BP, Adverse Events) Treatment->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical experimental workflow for a comparative trial.

Side Effects and Tolerability

While both drugs are generally well-tolerated, studies suggest manidipine may have a more favorable side effect profile.[5][6] In one study, severe adverse reactions were significantly less frequent in the manidipine group (8.5%) compared to the nifedipine group (14.5%).[6][7] Another trial noted that while minor adverse effects occurred in both groups, two patients in the nifedipine group discontinued medication due to severe reactions, whereas none did in the manidipine group.[5][9] Ankle edema, a common side effect of dihydropyridines, has been reported to be less frequent with manidipine compared to other CCBs like nifedipine and amlodipine.[10]

Table 2: Comparative Tolerability

StudyAdverse Events (Manidipine Group)Adverse Events (Nifedipine Group)
Wu et al. (1994)[5][9]Few adverse effects, no discontinuations due to severe reactions.Few adverse effects, 2 patients discontinued due to severe reactions.
Bellinghieri et al. (2003)[6][7]Severe adverse reactions in 8.5% of patients.Severe adverse reactions in 14.5% of patients.

Effects on Renal Function

A noteworthy difference between the two drugs is their effect on renal function, particularly in patients with pre-existing renal impairment. In a study of hypertensive patients with chronic renal failure, manidipine treatment was associated with a significant increase in creatinine clearance and a decrease in blood creatinine levels.[6][7] Conversely, the nifedipine group showed an increase in proteinuria, which did not change significantly in the manidipine group.[6][11] These findings suggest that manidipine may have a more beneficial effect on renal function compared to nifedipine.[4][6][11]

Conclusion

Both manidipine and nifedipine are effective antihypertensive agents that significantly lower blood pressure.[5][6] Clinical evidence indicates a comparable efficacy in blood pressure reduction between the two.[5][7] However, manidipine appears to hold an advantage in terms of its safety and tolerability profile, with a lower incidence of severe adverse events.[5][6][7] Furthermore, manidipine has demonstrated potential renal-protective benefits not observed with nifedipine, making it a potentially preferable option for hypertensive patients with chronic kidney disease.[4][6][11]

References

Head-to-Head Clinical Trial of Manidipine Versus Lercanidipine in the Management of Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the third-generation dihydropyridine calcium channel blockers, manidipine and lercanidipine, based on head-to-head clinical trial data. The focus is on their antihypertensive efficacy, safety profiles, and underlying mechanisms of action, presented in a format tailored for researchers, scientists, and drug development professionals.

Efficacy in Blood Pressure Reduction

Manidipine and lercanidipine have demonstrated comparable efficacy in reducing blood pressure in patients with mild-to-moderate essential hypertension. A key head-to-head randomized, double-blind, parallel-group study provides robust comparative data. Both medications achieve significant reductions in systolic and diastolic blood pressure over a 24-hour period.

ParameterManidipineLercanidipineSignificance
Daytime Systolic BP Reduction -5.5%-3.8%No significant difference
Daytime Diastolic BP Reduction -5.6%-6.6%No significant difference
24-hour Smoothness Index (Systolic) 0.30 ± 0.650.23 ± 1.01No significant difference
24-hour Smoothness Index (Diastolic) 0.30 ± 0.460.24 ± 0.76No significant difference

Table 1: Comparison of Antihypertensive Efficacy of Manidipine and Lercanidipine. Data from Casiglia E, et al. Adv Ther. 2004.

Safety and Tolerability Profile

While both drugs are generally well-tolerated, a notable distinction lies in their side-effect profiles, particularly the incidence of ankle-foot edema, a common adverse effect of dihydropyridine calcium channel blockers.

Adverse EventManidipineLercanidipineSignificance
Mild-to-Moderate Adverse Events 42.3% of patients48.1% of patientsNo significant difference
Ankle-plus-Foot Volume Increase 4.4%6.6% (significant increase)Manidipine showed a lesser, non-significant increase

Table 2: Comparison of Adverse Events and Ankle-Foot Edema. Data from Casiglia E, et al. Adv Ther. 2004.

Manidipine appears to have a more favorable tolerability profile, with a lower incidence and severity of ankle-foot edema. This difference is attributed to manidipine's greater vasodilatory effect on postcapillary venules, which helps to mitigate the increase in intracapillary pressure that leads to edema.

Hemodynamic Effects

Beyond blood pressure reduction, manidipine exhibits a distinct effect on vascular resistance.

Hemodynamic ParameterManidipineLercanidipineSignificance
Basal Vascular Resistance -30%No significant changeSignificant reduction with manidipine
Minimal Vascular Resistance -39%No significant changeSignificant reduction with manidipine

Table 3: Comparison of Hemodynamic Effects. Data from Casiglia E, et al. Adv Ther. 2004.

The significant reduction in both basal and minimal vascular resistance with manidipine highlights its potent vasodilatory properties. Despite this, neither drug induced a reflex tachycardia; in fact, a slight reduction in heart rate was observed with both treatments.

Experimental Protocols

The data presented is primarily derived from a randomized, double-blind, parallel-group clinical trial with the following key methodologies:

Study Design: A 3-month, randomized, double-blind, parallel-group study was conducted. Following a 2-week placebo run-in period, patients were randomized to receive either manidipine (10-20 mg/day) or lercanidipine (10-20 mg/day).

Patient Population: The study enrolled 53 patients diagnosed with mild-to-moderate essential hypertension.

Efficacy and Safety Assessment:

  • Blood Pressure Measurement: 24-hour ambulatory blood pressure monitoring was performed at the end of the placebo phase and at the end of the active treatment period.

  • Ankle-Foot Volume Measurement: Ankle-plus-foot volume was measured using a water-displacement plethysmograph. The foot and calf were immersed in a water bath, and the volume of displaced water was weighed.

  • Vascular Resistance Measurement: Forearm blood flow was measured by venous occlusion plethysmography using a mercury-in-Silastic strain gauge. Vascular resistance was calculated from forearm blood flow and mean arterial pressure.

Signaling Pathways

The antihypertensive effects of manidipine and lercanidipine are primarily mediated through the blockade of L-type calcium channels in vascular smooth muscle cells. Manidipine is unique in that it also blocks T-type calcium channels.

Manidipine_Signaling_Pathway Manidipine Manidipine L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) Manidipine->L_type_Ca_Channel Blocks T_type_Ca_Channel T-type Ca2+ Channel (Vascular Smooth Muscle) Manidipine->T_type_Ca_Channel Blocks Ca_Influx Decreased Intracellular Ca2+ Influx L_type_Ca_Channel->Ca_Influx T_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction Lercanidipine_Signaling_Pathway Lercanidipine Lercanidipine L_type_Ca_Channel L-type Ca2+ Channel (Vascular Smooth Muscle) Lercanidipine->L_type_Ca_Channel Blocks Ras_ERK Inhibition of Ras-MEK1/2-ERK1/2 Pathway Lercanidipine->Ras_ERK Inhibits PI3K_Akt Inhibition of PI3K-Akt Pathway Lercanidipine->PI3K_Akt Inhibits Ca_Influx Decreased Intracellular Ca2+ Influx L_type_Ca_Channel->Ca_Influx Vasodilation Vasodilation Ca_Influx->Vasodilation BP_Reduction Blood Pressure Reduction Vasodilation->BP_Reduction

Validating the Specificity of Analytical Methods for Manidipine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of an active pharmaceutical ingredient (API) like manidipine. Specificity demonstrates that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This guide provides a comparative overview of analytical methods for manidipine, with a focus on the validation of their specificity, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) stands out as the most widely used technique for the determination of manidipine due to its high specificity, accuracy, and precision.[1] Spectrophotometric methods, while simpler and more cost-effective, are also available but may lack the specificity of chromatographic techniques, particularly in the presence of interfering substances.

High-Performance Liquid Chromatography (HPLC) Methods

A review of the literature indicates several validated RP-HPLC methods for the estimation of manidipine in bulk and pharmaceutical dosage forms. A key aspect of validating the specificity of these methods is the use of forced degradation studies. In these studies, the drug is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[2][3][4] The method's ability to separate the manidipine peak from any degradant peaks is a measure of its specificity.

ParameterMethod 1Method 2Method 3
Column Kromasil ODS C18 (100 x 4.6 mm, 5µ)[4]Inertsil ODS 3v (150 mm x 4.6 mm, 5 µm)[2]Symmetry C18 (4.6 x 150 mm, 3.5 µm)[5]
Mobile Phase Acetonitrile: Water (85:15)[4]Phosphate buffer (pH 2.2): Acetonitrile (60:40)[2]Ammonium formate buffer (25 mM, pH 3.1): Acetonitrile (45:55)[5]
Flow Rate 1 mL/min[4]1.4 mL/min[2]0.7 mL/min[5]
Detection (UV) 229.36 nm[4]228 nm[2]230 nm[5]
Linearity Range Not Specified20-150 µg/mL[2]50-150 µg/mL[5]
LOD Not Specified0.48 µg/mL[2]0.14 µg/mL[5]
LOQ Not Specified1.47 µg/mL[2]0.43 µg/mL[5]
Forced Degradation Studies Summary

The specificity of these HPLC methods is demonstrated by their ability to resolve manidipine from its degradation products under various stress conditions.

Stress ConditionMethod 1 ResultsMethod 2 ResultsMethod 3 Results
Acid Hydrolysis (1N HCl) Degradation observed[4]Degradation observed[2]Degradation observed[5]
Alkaline Hydrolysis (1N NaOH) Degradation observed[4]Major degradation observed[2]Degradation observed[5]
Oxidative (30% H2O2) Stable[4]Degradation observed[2]Degradation observed[5]
Thermal (Dry Heat) Stable[4]Not SpecifiedDegradation observed (60°C)[5]
Photolytic (UV light) Not SpecifiedDegradation observedDegradation observed (UV 254 nm)[5]
Spectrophotometric Methods

Visible spectrophotometric methods for manidipine have also been developed. These methods are based on the formation of colored chromogens with reagents like para-dimethylaminobenzaldehyde (PDAB), N-napthylethylenediamine dihydrochloride (NEDD), and 3-methyl-2-benzothiazoniumhydrazone hydrochloride (MBTH).[6]

ParameterMethod A (PDAB)Method B (NEDD)Method C (MBTH)
Reagent para-dimethylaminobenzaldehydeN-napthylethylenediamine dihydrochloride3-methyl-2-benzothiazoniumhydrazone HCl
λmax 436.97 nm[6]550.20 nm[6]480.21 nm[6]
Linearity Range 25–125 µg/ml[6]25–125 µg/ml[6]25–125 µg/ml[6]
LOD 1.2024 µg/mL[6]0.9798 µg/mL[6]1.212 µg/mL[6]
LOQ 3.6451 µg/mL[6]2.969 µg/mL[6]3.672 µg/mL[6]

The specificity of these spectrophotometric methods was ascertained by analyzing synthetic mixtures containing common excipients like lactose, starch, talc, and magnesium stearate.[6]

Experimental Protocols

Specificity Validation of an HPLC Method via Forced Degradation

This protocol describes a typical procedure for validating the specificity of an HPLC method for manidipine using forced degradation studies.

1. Preparation of Stock and Standard Solutions:

  • Stock Solution: Accurately weigh 10 mg of manidipine hydrochloride and transfer to a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water) and make up to volume.

  • Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration within the linear range of the method (e.g., 100 µg/mL).

2. Forced Degradation Studies:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N HCl. Keep the solution at 60°C for a specified time (e.g., 3 hours).[7] After cooling, neutralize the solution with 1N NaOH and dilute with the mobile phase to the working standard concentration.

  • Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1N NaOH. Keep the solution at 60°C for a specified time (e.g., 3 hours).[7] After cooling, neutralize the solution with 1N HCl and dilute with the mobile phase to the working standard concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H2O2. Keep the solution at 60°C for a specified time (e.g., 3 hours).[7] Dilute with the mobile phase to the working standard concentration.

  • Thermal Degradation: Place the powdered drug in a hot air oven at a specified temperature (e.g., 60°C) for a specified time (e.g., 3 hours).[7] After cooling, weigh an appropriate amount, dissolve in the diluent, and dilute with the mobile phase to the working standard concentration.

  • Photolytic Degradation: Expose the powdered drug to UV light (e.g., 254 nm) for a specified time (e.g., 3 hours).[7] After exposure, weigh an appropriate amount, dissolve in the diluent, and dilute with the mobile phase to the working standard concentration.

3. Chromatographic Analysis:

  • Inject the prepared standard solution and the stressed samples into the HPLC system.

  • Record the chromatograms and compare the retention time of the manidipine peak in the stressed samples with that of the unstressed standard.

  • Assess the peak purity of the manidipine peak in the stressed samples using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products. The method is considered specific if the manidipine peak is well-resolved from all degradation product peaks.

Visualization of Specificity Validation Workflow

The following diagram illustrates the logical workflow for validating the specificity of an analytical method for manidipine through forced degradation studies.

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Evaluation A Manidipine API / Drug Product B Acid Hydrolysis (e.g., 1N HCl, 60°C) A->B C Alkaline Hydrolysis (e.g., 1N NaOH, 60°C) A->C D Oxidative (e.g., 30% H2O2, 60°C) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV 254nm) A->F G HPLC Analysis B->G C->G D->G E->G F->G H Peak Purity Assessment (PDA Detector) G->H I Resolution of Manidipine from Degradants G->I J Method Specificity Validated H->J I->J

References

A Comparative Guide: Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Manidipine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical compounds is paramount. Manidipine, a third-generation dihydropyridine calcium channel blocker, requires robust analytical methods for its determination in various matrices. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following sections present a cross-validation perspective by comparing their performance based on published experimental data.

Quantitative Performance Comparison

The choice between HPLC and LC-MS/MS often depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key validation parameters for both methods based on reported data.

Table 1: Comparison of HPLC and LC-MS/MS Method Validation Parameters for Manidipine Quantification
ParameterHPLC with UV DetectionLC-MS/MS
Linearity Range 20 - 150 µg/mL[1]0.1 - 20 ng/mL[2]
Correlation Coefficient (r²) > 0.999[1]> 0.995[2]
Limit of Detection (LOD) 0.48 µg/mL[1]0.0125 ng/mL[2]
Lower Limit of Quantification (LLOQ) 1.47 µg/mL[1]0.1 ng/mL[2]
Accuracy (% Recovery) 99.89 - 100.71%[1]Within ±15% of nominal concentration[2]
Precision (%RSD / %CV) < 2%[3]< 15%[2]
Run Time ~10 min~6 min[2]

Key Observation: The data clearly indicates that LC-MS/MS offers significantly higher sensitivity, with a much lower LLOQ (0.1 ng/mL) compared to HPLC (1.47 µg/mL). This makes LC-MS/MS the preferred method for applications requiring trace-level quantification, such as pharmacokinetic studies in biological matrices.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the nuances of each technique.

HPLC Method for Manidipine Analysis

This protocol is based on a stability-indicating RP-HPLC method.[1]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3v column (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Phosphate buffer (pH 2.2) and Acetonitrile in a 60:40 ratio.

    • Flow Rate: 1.4 mL/min.

    • Detection Wavelength: 228 nm.

  • Sample Preparation (for bulk drug and pharmaceutical dosage forms):

    • Accurately weigh and dissolve the sample in a diluent (e.g., Acetonitrile:Water, 50:50).

    • Sonicate for 10 minutes to ensure complete dissolution.

    • Filter the solution through a 0.45 µm filter before injection.

LC-MS/MS Method for Manidipine Analysis in Human Plasma

This protocol is designed for high sensitivity and selectivity in a biological matrix.[2]

  • Instrumentation: A liquid chromatography system coupled with a tandem mass spectrometer.

  • Chromatographic Conditions:

    • Column: C18 column (50 mm x 3 mm, 2.5 µm).

    • Mobile Phase: Gradient elution with 0.05% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: Not specified, but typically in the range of 0.3-0.6 mL/min for such columns.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Manidipine: m/z 610.98 → 166.95

      • Internal Standard (Desipramine): m/z 266.95 → 235.94

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard.

    • Perform liquid-liquid extraction using a mixture of methyl-t-butyl ether and hexane (4:1, v/v).

    • Evaporate the organic layer to dryness.

    • Reconstitute the residue in the mobile phase before injection.

Workflow Visualizations

The following diagrams illustrate the typical experimental workflows for both HPLC and LC-MS/MS analyses of manidipine.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Injection Injection into HPLC System Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (228 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Quantification Peak Area Quantification Chromatogram->Quantification

Caption: HPLC experimental workflow for manidipine analysis.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction Plasma->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Mass Spectrometry (MRM) Ionization->Detection MassSpecData Mass Spectra Acquisition Detection->MassSpecData Quantification Concentration Calculation MassSpecData->Quantification

Caption: LC-MS/MS experimental workflow for manidipine analysis in plasma.

Conclusion

The cross-comparison of HPLC and LC-MS/MS methods for manidipine analysis reveals distinct advantages for each technique. HPLC with UV detection is a robust and reliable method suitable for quality control and analysis of bulk drug and pharmaceutical formulations where high concentrations are expected.[1][3] Its simplicity and lower cost make it an attractive option for routine analyses.

On the other hand, LC-MS/MS demonstrates superior sensitivity and selectivity, making it the gold standard for bioanalytical applications, such as pharmacokinetic and bioequivalence studies, where the drug concentration in biological fluids is very low.[2][4] The ability to monitor specific precursor-to-product ion transitions in MRM mode significantly reduces matrix interference and provides a high degree of confidence in the analytical results. The choice of method should therefore be guided by the specific analytical needs, including the required sensitivity, the complexity of the sample matrix, and the intended application.

References

Manidipine vs. Other Dihydropyridines: A Comparative Analysis of Clinical Efficacy and Tolerability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical outcomes associated with manidipine versus other dihydropyridine calcium channel blockers (CCBs), supported by experimental data from meta-analyses and head-to-head clinical trials. Dihydropyridine CCBs are a cornerstone in the management of hypertension, and understanding the nuanced differences between agents within this class is critical for optimizing therapeutic strategies.

Executive Summary

Manidipine, a third-generation dihydropyridine CCB, demonstrates comparable antihypertensive efficacy to other widely used dihydropyridines, including amlodipine, lercanidipine, and nifedipine. A significant body of evidence, primarily from a meta-analysis of head-to-head trials, suggests a superior tolerability profile for manidipine, most notably a lower incidence of ankle edema compared to amlodipine.[1][2] This improved side-effect profile is attributed to its unique pharmacological properties, including a lesser degree of sympathetic nervous system activation.[1][3] Furthermore, some studies suggest potential renal-protective effects of manidipine, particularly in patients with diabetes and proteinuria.

Data Presentation: Comparative Clinical Outcomes

The following tables summarize the quantitative data from meta-analyses and clinical trials, comparing key efficacy and safety endpoints between manidipine and other dihydropyridine CCBs.

Table 1: Manidipine vs. Amlodipine - Blood Pressure Reduction and Adverse Events (Meta-Analysis Data)

OutcomeManidipineAmlodipineEffect Size / Relative Risk (95% CI)p-valueCitation
Diastolic Blood Pressure Reduction -0.08 (-0.22 to 0.092)0.22[1]
Systolic Blood Pressure Reduction -0.015 (-0.15 to 0.12)0.83[1]
Total Adverse Events 0.69 (0.56 to 0.85)<0.05[1][2]
Ankle Edema 0.35 (0.23 to 0.54)<0.05[1][2]

A meta-analysis of four randomized controlled trials including 838 patients demonstrated that manidipine (10-20 mg/day) has a statistically similar efficacy in reducing both systolic and diastolic blood pressure compared to amlodipine (5-10 mg/day). However, manidipine was associated with a significantly lower risk of total adverse events and, most notably, a 65% lower risk of ankle edema.[1][3]

Table 2: Manidipine vs. Nifedipine - Blood Pressure Reduction and Renal Function in Chronic Renal Failure

OutcomeManidipine (20 mg/day)Nifedipine (60 mg/day)Resultp-valueCitation
Systolic Blood Pressure Reduction Significant reduction from baselineSignificant reduction from baselineNo significant difference between groups>0.05[4][5]
Diastolic Blood Pressure Reduction Significant reduction from baselineSignificant reduction from baselineNo significant difference between groups>0.05[4][5]
Creatinine Clearance Significantly increasedNot significantly changedManidipine showed improvement<0.01[4]
Proteinuria Not significantly changedSignificantly increasedNifedipine worsened proteinuria<0.05[4]
Severe Adverse Reactions 8.5%14.5%Significantly lower with Manidipine<0.01[4]

In a multicenter randomized controlled trial involving 101 hypertensive patients with chronic renal failure, manidipine was as effective as nifedipine in lowering blood pressure. Manidipine demonstrated a favorable effect on renal function, with a significant increase in creatinine clearance and no significant change in proteinuria, whereas nifedipine was associated with an increase in proteinuria. The incidence of severe adverse reactions was also significantly lower in the manidipine group.[4][6]

Table 3: Manidipine vs. Lercanidipine - Blood Pressure Reduction and Tolerability

OutcomeManidipine (10-20 mg/day)Lercanidipine (10-20 mg/day)ResultCitation
Blood Pressure Reduction Significant reductionSignificant reductionNo significant difference between drugs[7][8]
Ankle-foot Edema Less pronouncedMore pronouncedManidipine had a more favorable tolerability profile[7][8]
Vascular Resistance Significantly reduced basal and minimal resistanceNo significant changeManidipine demonstrated potent vasodilation[7][8]

A controlled, parallel-group study comparing manidipine and lercanidipine in patients with mild-to-moderate essential hypertension found both drugs to be equally effective in reducing blood pressure. However, ankle-foot edema was less pronounced with manidipine. Manidipine also demonstrated a significant reduction in basal and minimal vascular resistance, highlighting its potent vasodilatory action.[7][8]

Experimental Protocols

Detailed methodologies for key clinical trials are crucial for a comprehensive understanding of the evidence.

AMANDHA Study: Add-on Manidipine versus Amlodipine in Diabetic Patients with Hypertension and Microalbuminuria
  • Study Design: A prospective, randomized, open-label, parallel-group study.

  • Participants: Patients with type 2 diabetes, uncontrolled hypertension, and microalbuminuria who were already receiving a stable dose of an angiotensin-converting enzyme (ACE) inhibitor or an angiotensin II receptor blocker (ARB).

  • Intervention: Patients were randomized to receive either manidipine (10 mg/day, titrated to 20 mg/day if necessary) or amlodipine (5 mg/day, titrated to 10 mg/day if necessary) as add-on therapy for 24 weeks.

  • Primary Endpoint: Change in urinary albumin-to-creatinine ratio (UACR).

  • Secondary Endpoints: Changes in office and 24-hour ambulatory blood pressure, heart rate, and metabolic parameters.

  • Key Methodologies:

    • Blood Pressure Measurement: Office blood pressure was measured using a standard mercury sphygmomanometer. 24-hour ambulatory blood pressure monitoring was also performed.

    • UACR Measurement: First-morning void urine samples were collected for the measurement of albumin and creatinine concentrations.

    • Safety Assessments: Adverse events were recorded at each visit. Laboratory tests, including electrolytes, renal function, and liver function, were performed at baseline and at the end of the study.

Manidipine vs. Nifedipine in Chronic Renal Failure
  • Study Design: A multicenter, randomized, controlled trial.

  • Participants: 101 hypertensive patients with chronic renal failure.

  • Intervention: Patients were randomly assigned to receive either manidipine 20 mg daily or nifedipine 60 mg daily for three months.

  • Primary Endpoint: Achievement of a diastolic blood pressure (DBP) of ≤ 90 mmHg or a reduction of ≥ 10 mmHg from baseline.

  • Secondary Endpoints: Changes in creatinine clearance, serum creatinine, proteinuria, and sodium excretion.

  • Key Methodologies:

    • Patient Assessment: Patients were assessed every two weeks during the treatment period.

    • Renal Function Assessment: Creatinine clearance was calculated, and blood and urine samples were analyzed for creatinine, protein, and sodium levels.

    • Adverse Event Monitoring: The frequency and severity of adverse reactions were recorded throughout the study.

Mandatory Visualization

Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridine CCBs, including manidipine, exert their antihypertensive effect by blocking L-type voltage-gated calcium channels in vascular smooth muscle cells. This action inhibits the influx of extracellular calcium, leading to vasodilation and a reduction in blood pressure.

Dihydropyridine_Pathway cluster_0 Vascular Smooth Muscle Cell DHP Dihydropyridine CCBs (e.g., Manidipine) L_type L-type Ca2+ Channel DHP->L_type Blocks Relaxation Muscle Relaxation (Vasodilation) DHP->Relaxation Promotes Ca_influx Ca2+ Influx Ca_calmodulin Ca2+ - Calmodulin Complex Ca_influx->Ca_calmodulin Forms MLCK_inactive Inactive MLCK MLCK_active Active MLCK MLCK_inactive->MLCK_active Activates Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates Myosin Light Chain Contraction Muscle Contraction (Vasoconstriction) Myosin_LC_P->Contraction Leads to

Caption: Dihydropyridine CCB Signaling Pathway in Vascular Smooth Muscle.

Experimental Workflow: AMANDHA Study

The workflow of the AMANDHA study illustrates the process from patient recruitment to the final analysis of clinical outcomes.

AMANDHA_Workflow Recruitment Patient Recruitment (Type 2 Diabetes, Hypertension, Microalbuminuria on ACEi/ARB) Randomization Randomization Recruitment->Randomization Manidipine_Arm Manidipine Group (10-20 mg/day) Randomization->Manidipine_Arm Amlodipine_Arm Amlodipine Group (5-10 mg/day) Randomization->Amlodipine_Arm Treatment 24-Week Treatment Period Manidipine_Arm->Treatment Amlodipine_Arm->Treatment Follow_up Follow-up Assessments (UACR, BP, Safety) Treatment->Follow_up Data_Analysis Data Analysis (Comparison of Endpoints) Follow_up->Data_Analysis

Caption: Workflow of the AMANDHA Clinical Trial.

Conclusion

The available evidence suggests that manidipine is an effective antihypertensive agent with a favorable tolerability profile compared to other dihydropyridine CCBs, particularly concerning the incidence of ankle edema. Its potential for renal protection warrants further investigation. This comparative guide provides a foundation for researchers and clinicians to make informed decisions regarding the selection of dihydropyridine CCBs in the management of hypertension.

References

A Comparative Analysis of Manidipine and Benidipine on Endothelial Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two dihydropyridine calcium channel blockers, manidipine and benidipine, focusing on their effects on endothelial function. While direct head-to-head clinical trials are limited, this document synthesizes available preclinical and clinical data to offer an objective comparison, supported by experimental evidence.

Overview of Manidipine and Benidipine

Manidipine and benidipine are third-generation dihydropyridine calcium channel blockers (CCBs) used in the management of hypertension. Beyond their primary blood pressure-lowering effects, both drugs have demonstrated pleiotropic effects, including significant impacts on endothelial function. Their mechanisms of action, while both centered on blocking L-type calcium channels, exhibit key differences in their affinity for other calcium channel subtypes and in their downstream molecular effects, which in turn influence their vascular protective properties.

Manidipine is known for its dual blockade of L-type and T-type calcium channels. This dual action is thought to contribute to its renal-protective effects by dilating both afferent and efferent arterioles in the glomerulus[1][2]. Emerging evidence also points to its ability to modulate oxidative stress and inflammation, key factors in endothelial dysfunction[1].

Benidipine is a potent CCB that blocks L-type, T-type, and N-type calcium channels. This broader spectrum of activity may offer additional benefits in terms of cardiovascular protection. Studies have highlighted its ability to enhance nitric oxide (NO) bioavailability, reduce oxidative stress, and inhibit the expression of adhesion molecules, all of which are crucial for maintaining endothelial health[3][4][5][6][7].

Comparative Data on Endothelial Function Markers

The following tables summarize quantitative data from various studies on the effects of manidipine and benidipine on key markers of endothelial function. It is important to note that the data is compiled from different studies and may not represent a direct head-to-head comparison.

Table 1: Effects on Nitric Oxide (NO) Bioavailability and eNOS

ParameterManidipineBenidipineCommon Comparator (Amlodipine)
eNOS Expression Increased gene expression in smooth muscle cells[1].Augmented eNOS expression and enzymatic activity in HUVECs[3]. Increased eNOS expression in vessels of mice[8].-
NO Production -Promoted NO production in HUVECs[3]. Increased basal and agonist-induced NO production from the endothelium[8].-
Nitrite/Nitrate Levels -Increased nitrite production in the left ventricle of hypertensive rats[6].-

Table 2: Effects on Markers of Oxidative Stress

ParameterManidipineBenidipineCommon Comparator (Amlodipine)
Reactive Oxygen Species (ROS) Production -Inhibited ROS production in human aortic endothelial cells[4]. Suppressed ROS production in polymorphonuclear leukocytes more potently than amlodipine[9].Less potent in suppressing ROS production compared to benidipine[9].
Plasma Oxidative Stress Markers -Attenuated the increase in plasma thiobarbituric acid reactive substances (TBARS) in salt-loaded hypertensive rats[9].-

Table 3: Effects on Vascular Inflammation and Adhesion Molecules

ParameterManidipineBenidipineCommon Comparator (Amlodipine)
Vascular Cell Adhesion Molecule-1 (VCAM-1) -Suppressed cytokine-induced VCAM-1 mRNA and protein expression in human aortic endothelial cells[10].-
Intercellular Adhesion Molecule-1 (ICAM-1) -Suppressed cytokine-induced ICAM-1 mRNA and protein expression in human aortic endothelial cells[10].-
E-selectin and P-selectin -Significantly decreased serum levels of soluble E-selectin and P-selectin in hypertensive patients[11].-

Signaling Pathways and Experimental Workflows

Signaling Pathways

The beneficial effects of manidipine and benidipine on endothelial function are mediated through several key signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways.

Manidipine_Pathway Manidipine Manidipine L_type_Ca_Channel L-type Ca2+ Channel Manidipine->L_type_Ca_Channel Blocks T_type_Ca_Channel T-type Ca2+ Channel Manidipine->T_type_Ca_Channel Blocks eNOS_gene ↑ eNOS Gene Expression Manidipine->eNOS_gene Intracellular_Ca ↓ Intracellular Ca2+ L_type_Ca_Channel->Intracellular_Ca T_type_Ca_Channel->Intracellular_Ca Vasodilation Vasodilation Intracellular_Ca->Vasodilation Endothelial_Function Improved Endothelial Function eNOS_gene->Endothelial_Function Endothelial_Function->Vasodilation

Caption: Proposed signaling pathway for manidipine's effect on endothelial function.

Benidipine_Pathway Benidipine Benidipine L_type_Ca_Channel L-type Ca2+ Channel Benidipine->L_type_Ca_Channel Blocks T_type_Ca_Channel T-type Ca2+ Channel Benidipine->T_type_Ca_Channel Blocks N_type_Ca_Channel N-type Ca2+ Channel Benidipine->N_type_Ca_Channel Blocks eNOS_activity ↑ eNOS Activity & Expression Benidipine->eNOS_activity ROS_production ↓ ROS Production Benidipine->ROS_production Adhesion_Molecules ↓ VCAM-1, ICAM-1 Benidipine->Adhesion_Molecules Intracellular_Ca ↓ Intracellular Ca2+ L_type_Ca_Channel->Intracellular_Ca T_type_Ca_Channel->Intracellular_Ca N_type_Ca_Channel->Intracellular_Ca NO_production ↑ NO Production eNOS_activity->NO_production Endothelial_Function Improved Endothelial Function NO_production->Endothelial_Function ROS_production->Endothelial_Function Adhesion_Molecules->Endothelial_Function

Caption: Multifactorial signaling pathways of benidipine on endothelial function.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for assessing the effects of manidipine or benidipine on endothelial function in a clinical setting.

FMD_Workflow Patient_Recruitment Patient Recruitment (Hypertensive Subjects) Baseline_Measurements Baseline Measurements (BP, FMD, Blood Markers) Patient_Recruitment->Baseline_Measurements Randomization Randomization Baseline_Measurements->Randomization Manidipine_Group Manidipine Treatment Randomization->Manidipine_Group Benidipine_Group Benidipine Treatment Randomization->Benidipine_Group Follow_up Follow-up Period (e.g., 12 weeks) Manidipine_Group->Follow_up Benidipine_Group->Follow_up Post_treatment_Measurements Post-treatment Measurements (BP, FMD, Blood Markers) Follow_up->Post_treatment_Measurements Data_Analysis Data Analysis & Comparison Post_treatment_Measurements->Data_Analysis

Caption: Clinical trial workflow for comparing manidipine and benidipine.

Experimental Protocols

Flow-Mediated Dilation (FMD) Measurement

Flow-mediated dilation is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, primarily reflecting nitric oxide bioavailability[12][13][14].

Protocol:

  • Patient Preparation: Patients are required to fast for at least 8-12 hours and abstain from caffeine, alcohol, and smoking for 24 hours prior to the measurement. The examination is conducted in a quiet, temperature-controlled room.

  • Baseline Measurement: The patient rests in a supine position for at least 10 minutes. The brachial artery is imaged using a high-frequency ultrasound transducer. Baseline artery diameter and blood flow velocity are recorded for at least 1 minute.

  • Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm, distal to the imaged artery segment, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce ischemia.

  • Post-Occlusion Measurement: The cuff is rapidly deflated, causing a brief high-flow state (reactive hyperemia). The brachial artery diameter is continuously monitored and recorded for at least 3 minutes post-deflation.

  • Data Analysis: FMD is calculated as the percentage change in the peak artery diameter from the baseline diameter.

Nitric Oxide (NO) Measurement in Biological Samples

Due to the short half-life of NO, its bioavailability is typically assessed by measuring its stable metabolites, nitrite (NO₂⁻) and nitrate (NO₃⁻), in plasma or serum using the Griess reaction[15][16].

Protocol:

  • Sample Collection and Preparation: Blood samples are collected in appropriate anticoagulant tubes and centrifuged to separate plasma or serum. To remove interfering proteins, samples are often deproteinized using methods such as ultrafiltration or precipitation with zinc sulfate or trichloroacetic acid[17][18].

  • Nitrate Reduction: For the measurement of total NO production, nitrate in the sample is first converted to nitrite using nitrate reductase.

  • Griess Reaction: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the samples. In an acidic environment, nitrite reacts with the Griess reagent to form a stable pink-colored azo compound.

  • Spectrophotometric Analysis: The absorbance of the colored product is measured using a spectrophotometer at a wavelength of approximately 540 nm.

  • Quantification: The concentration of nitrite/nitrate in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of sodium nitrite.

Conclusion

Both manidipine and benidipine demonstrate beneficial effects on endothelial function beyond their primary antihypertensive action. Benidipine appears to have a broader range of action on calcium channels and has been shown in some studies to be a potent inhibitor of ROS production and vascular inflammation. Manidipine's unique dual L/T-type channel blockade offers significant renal protection and has also been linked to improved endothelial function through increased eNOS expression.

The choice between these two agents may depend on the specific patient profile, including the presence of comorbidities such as renal impairment or metabolic syndrome. Direct, large-scale, head-to-head clinical trials are warranted to definitively establish the comparative efficacy of manidipine and benidipine on endothelial function and long-term cardiovascular outcomes. The experimental protocols and signaling pathways outlined in this guide provide a framework for such future investigations.

References

A Comparative Guide to the Bioequivalence of Generic Manidipine Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of a generic manidipine formulation with a reference product, supported by experimental data. The information is intended to assist researchers and professionals in drug development in understanding the performance and assessment of generic manidipine tablets.

Pharmacokinetic Data Comparison

The following table summarizes the key pharmacokinetic parameters from a bioequivalence study comparing a 20 mg generic manidipine test tablet against a 20 mg reference tablet. These parameters are crucial in assessing the rate and extent of drug absorption into the systemic circulation.[1][2]

Pharmacokinetic ParameterTest Formulation (Generic)Reference Formulation
Cmax (ng/mL) 5.645.78
Tmax (h) 2.312.26
AUC0-12 (ng·h/mL) 21.3720.82

Cmax: Maximum plasma concentration. Tmax: Time to reach maximum plasma concentration. AUC0-12: Area under the plasma concentration-time curve from time 0 to 12 hours.

Experimental Protocols

The methodologies outlined below are based on a bioequivalence study conducted to compare generic and reference manidipine formulations.

Study Design

The study was designed as a single-dose, randomized, two-period, crossover bioequivalence study.[1][2] Healthy volunteers were administered a single 20 mg tablet of either the test (generic) or reference manidipine formulation.[1][2] Following a washout period, subjects received the alternate formulation.

Sample Collection and Analysis

Blood samples were collected from participants at predetermined time intervals up to 24-36 hours post-administration.[3] Plasma was separated and stored frozen until analysis. The concentration of manidipine in the plasma samples was determined using a validated Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) method.[1][2]

  • Sample Preparation: A 96-well solid-phase extraction (SPE) technique was employed for the extraction of manidipine and an internal standard (felodipine) from plasma samples.[1][2]

  • Chromatographic Separation: The separation was achieved on a UPLC system.

  • Detection: A tandem mass spectrometer operating in the selective reaction monitoring (SRM) mode was used for quantification.[1][2]

  • Lower Limit of Quantification (LLOQ): The method demonstrated a lower limit of quantification of 0.07 ng/mL.[1][2]

  • Precision and Accuracy: The intra- and inter-day precision was reported to be less than 3%, with accuracies ranging from 93.6% to 98.3%.[1][2]

Visualizations

Manidipine Mechanism of Action

Manidipine is a dihydropyridine calcium channel blocker.[4][5][6] Its primary mechanism of action involves the inhibition of L-type and T-type voltage-dependent calcium channels in vascular smooth muscle cells.[4][6] This blockage prevents the influx of extracellular calcium, leading to vasodilation and a subsequent reduction in blood pressure.[6][7]

Manidipine's inhibitory action on calcium channels.
Bioequivalence Study Workflow

The following diagram illustrates the typical workflow of a bioequivalence study for a generic drug, from volunteer screening to statistical analysis of pharmacokinetic data.

Bioequivalence_Workflow Screening Volunteer Screening (Healthy Subjects) Randomization Randomization Screening->Randomization Period1 Period 1: Administer Test or Reference Drug Randomization->Period1 Sampling1 Blood Sampling (Time course) Period1->Sampling1 Washout Washout Period Sampling1->Washout Analysis Plasma Sample Analysis (UPLC-MS/MS) Sampling1->Analysis Period2 Period 2: Administer Crossover Drug Washout->Period2 Sampling2 Blood Sampling (Time course) Period2->Sampling2 Sampling2->Analysis PK_Calc Pharmacokinetic Parameter Calculation (Cmax, AUC) Analysis->PK_Calc Stat_Analysis Statistical Analysis (90% Confidence Interval) PK_Calc->Stat_Analysis Conclusion Bioequivalence Conclusion Stat_Analysis->Conclusion

A typical workflow for a bioequivalence study.

References

In Vitro Antioxidant Activity of Manidipine Compared to Other Calcium Channel Blockers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antioxidant activity of manidipine and other calcium channel blockers (CCBs). While direct chemical antioxidant assay data for manidipine is limited in the current scientific literature, this document synthesizes available data from cellular and other experimental models to offer an objective comparison of its antioxidant properties relative to other CCBs.

Executive Summary

Dihydropyridine calcium channel blockers, a class of drugs primarily used to manage hypertension, have been shown to possess antioxidant properties. These effects are generally attributed to their chemical structure, which can interact with and neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress. This guide focuses on the in vitro evidence of these antioxidant activities, with a particular emphasis on manidipine.

Comparative Data on Antioxidant Activity of Calcium Channel Blockers

The following tables summarize the available data on the in vitro antioxidant activity of various CCBs. It is important to note that the experimental conditions and methodologies vary between studies, which should be taken into account when comparing the results.

Calcium Channel BlockerAssay/Model SystemKey FindingsReference
Manidipine Human MonocytesDecreased p22phox mRNA production (a subunit of NADPH oxidase, a major source of cellular ROS). Increased heme oxygenase-1 (HO-1) mRNA and protein levels (an enzyme with antioxidant and cytoprotective functions).[1]
Nifedipine Human MonocytesNo significant change in p22phox or HO-1 mRNA production.[1]
Lacidipine Bovine Aortic Endothelial Cells (BAECs) with Oxidized LDLSignificantly reduced intracellular ROS formation. Exhibited the lowest IC50 for ROS reduction compared to other tested CCBs.[2][3]
Lercanidipine Bovine Aortic Endothelial Cells (BAECs) with Oxidized LDLSignificantly reduced intracellular ROS formation, though less potent than lacidipine.[2]
Amlodipine Bovine Aortic Endothelial Cells (BAECs) with Oxidized LDLNo effect on ROS formation.[2]
Nimodipine Bovine Aortic Endothelial Cells (BAECs) with Oxidized LDLNo effect on ROS formation.[2]

Experimental Protocols

Determination of p22phox and HO-1 Gene Expression in Human Monocytes[1]
  • Cell Culture: Monocytes were isolated from peripheral blood of healthy volunteers.

  • Induction of Oxidative Stress: Cells were incubated with sodium arsenite (NaAsO2) to induce oxidative stress.

  • Treatment: Cells were co-incubated with various concentrations of manidipine, nifedipine, or captopril.

  • Gene Expression Analysis: Total RNA was extracted from the monocytes, and the mRNA levels of p22phox and HO-1 were quantified using reverse transcription-polymerase chain reaction (RT-PCR).

  • Protein Level Analysis: Protein levels of p22phox and HO-1 were determined by Western blotting.

Measurement of Intracellular ROS Formation in Bovine Aortic Endothelial Cells[2]
  • Cell Culture: Bovine aortic endothelial cells (BAECs) were cultured to confluence.

  • Loading with Fluorescent Probe: The cells were loaded with 2',7'-dichlorofluorescin diacetate (DCFH-DA), a fluorescent probe that becomes fluorescent upon oxidation.

  • Treatment: The BAECs were pre-incubated with different dihydropyridine CCBs (lacidipine, lercanidipine, amlodipine, nimodipine, nifedipine).

  • Induction of Oxidative Stress: Oxidative stress was induced by adding Cu2+-oxidized low-density lipoprotein (ox-LDL).

  • Quantification of ROS: The intracellular formation of ROS was measured by detecting the fluorescence of dichlorofluorescein (DCF) using flow cytometry. The IC50 value, the concentration of the drug that causes a 50% reduction in ROS formation, was calculated.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of manidipine's antioxidant effect and the general workflow for assessing intracellular ROS.

Manidipine_Antioxidant_Pathway Manidipine Manidipine NADPH_Oxidase NADPH Oxidase (p22phox subunit) Manidipine->NADPH_Oxidase Inhibits expression HO1 Heme Oxygenase-1 (HO-1) Manidipine->HO1 Increases expression ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Generates Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Antioxidant_Defense Increased Antioxidant Defense HO1->Antioxidant_Defense Contributes to Antioxidant_Defense->Oxidative_Stress Reduces

Caption: Proposed mechanism of manidipine's antioxidant effect.

ROS_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_Cells Culture Endothelial Cells Load_Probe Load with DCFH-DA Culture_Cells->Load_Probe Preincubate_CCB Pre-incubate with CCB Load_Probe->Preincubate_CCB Induce_Oxidative_Stress Induce Oxidative Stress (e.g., with ox-LDL) Preincubate_CCB->Induce_Oxidative_Stress Measure_Fluorescence Measure DCF Fluorescence (Flow Cytometry) Induce_Oxidative_Stress->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50

Caption: General workflow for intracellular ROS measurement.

Discussion and Conclusion

The available in vitro evidence suggests that manidipine exerts antioxidant effects through cellular mechanisms, such as modulating the expression of key enzymes involved in oxidative stress, rather than by direct radical scavenging. Specifically, its ability to downregulate the pro-oxidant enzyme subunit p22phox and upregulate the antioxidant enzyme HO-1 distinguishes it from some other CCBs like nifedipine.[1]

Other dihydropyridine CCBs, such as lacidipine and lercanidipine, have demonstrated direct antioxidant activity by reducing intracellular ROS formation induced by oxidized LDL.[2] In contrast, amlodipine, nimodipine, and nifedipine did not show this effect in the same experimental setup.[2] This highlights the heterogeneity in the antioxidant profiles of different CCBs.

For researchers and drug development professionals, these findings suggest that the antioxidant properties of CCBs may contribute to their therapeutic effects beyond calcium channel blockade. The unique mechanism of manidipine's action on oxidative stress-related gene expression warrants further investigation. Future studies employing direct chemical antioxidant assays, such as DPPH and ABTS, on manidipine are needed to provide a more complete picture of its antioxidant capacity and to allow for a direct quantitative comparison with other CCBs. This would be invaluable in elucidating the full therapeutic potential of this third-generation dihydropyridine calcium channel blocker.

References

A Comparative Guide to Bioanalytical Methods for Manidipine Quantification in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of manidipine in human plasma. Manidipine is a third-generation dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] Accurate and reliable quantification of manidipine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This document outlines the experimental protocols and performance characteristics of different analytical techniques, with a focus on liquid chromatography coupled with mass spectrometry.

Comparative Analysis of Methodologies

Several analytical methods have been developed and validated for the determination of manidipine in human plasma, primarily utilizing High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometric detection.[3] The choice of method often depends on the required sensitivity, throughput, and available instrumentation. The following tables summarize the key parameters of three distinct liquid chromatography-mass spectrometry (LC-MS) based methods.

Sample Preparation

Effective sample preparation is critical to remove interfering substances from the plasma matrix and to concentrate the analyte of interest. The most common techniques employed for manidipine are liquid-liquid extraction (LLE) and solid-phase extraction (SPE).

Parameter Method 1: LC-MS/MS with LLE [1]Method 2: HPLC-ESIMS with LLE [4][5]Method 3: UPLC-MS/MS with SPE [3][6][7]
Extraction Technique Liquid-Liquid Extraction (LLE)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Extraction Solvent/Cartridge Methyl-t-butyl ether and hexane (4:1, v/v)n-hexane96-well solid-phase extraction plate
Internal Standard (IS) DesipramineFelodipineFelodipine
Plasma Volume 200 µLNot SpecifiedNot Specified
Key Steps Addition of IS, extraction with solvent, vortexing, centrifugation, evaporation of supernatant, and reconstitution.Basification of plasma with ammonia, addition of IS, extraction with n-hexane.Cleanup utilizing a 96-well SPE plate.
Chromatographic and Mass Spectrometric Conditions

The separation and detection of manidipine and its internal standard are achieved under specific chromatographic and mass spectrometric conditions, which are optimized for sensitivity and selectivity.

Parameter Method 1: LC-MS/MS with LLE [1]Method 2: HPLC-ESIMS with LLE [4][5]Method 3: UPLC-MS/MS with SPE [3][6][7]
Chromatographic System LC-MS/MSHPLC/ESIMSUPLC-MS/MS
Column C18 column (3 mm x 50 mm, 2.5 µm)Hypersil ODS2 columnNot Specified
Mobile Phase Gradient elution with 0.05% formic acid and acetonitrileMethanol-5 mm ammonium acetate solution containing 0.1% acetic acid (85:15, v/v)Not Specified
Flow Rate 0.20 mL/minNot SpecifiedNot Specified
Ionization Mode Positive Electrospray Ionization (ESI)Electrospray Ionization (ESI)Tandem Mass Spectrometry (MS/MS)
Detection Mode Multiple Reaction Monitoring (MRM)Selected Ion Monitoring (SIM)Selective Reaction Monitoring (SRM)
Monitored Transitions (m/z) Manidipine: 610.98 > 166.95, IS: 266.95 > 235.94Manidipine: 611.4, IS: 384Not Specified
Total Run Time 6 minNot SpecifiedNot Specified
Method Validation Parameters

The performance of each bioanalytical method is rigorously assessed through a validation process that evaluates its linearity, sensitivity, accuracy, precision, and stability, in accordance with regulatory guidelines such as those from the US Food and Drug Administration (FDA).[1]

Parameter Method 1: LC-MS/MS with LLE [1]Method 2: HPLC-ESIMS with LLE [4][5]Method 3: UPLC-MS/MS with SPE [3][6][7]
Linearity Range 0.1 - 20 ng/mL0.2 - 20 ng/mLNot Specified
Correlation Coefficient (r²) ≥ 0.995Not SpecifiedNot Specified
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.1 ng/mL0.07 ng/mL
Limit of Detection (LOD) 0.0125 ng/mLNot Specified0.03 ng/mL
Intra-day Precision (%CV) Within acceptance criteriaNot Specified<3%
Inter-day Precision (%CV) Within acceptance criteriaNot Specified<3%
Accuracy Within acceptance criteriaNot Specified93.6% to 98.3%
Recovery Not SpecifiedNot SpecifiedManidipine: 97.5±2.1%, IS: 95.6±2.5%

Experimental Protocols

This section provides a more detailed description of the methodologies summarized above.

Method 1: LC-MS/MS with Liquid-Liquid Extraction[1]
  • Sample Preparation: To 200 µL of human plasma, 20 µL of the internal standard working solution (desipramine; 250 ng/mL) is added. The mixture is then extracted with 1 mL of a methyl-t-butyl ether and hexane mixture (4:1, v/v) by vortexing for 10 minutes. After centrifugation at 10,000 rpm for 15 minutes, 800 µL of the supernatant is transferred and evaporated to dryness under a nitrogen stream at 30°C. The residue is reconstituted in 100 µL of a mixture of acetonitrile and Milli-Q water (1:1, v/v).

  • Chromatography and Mass Spectrometry: The separation is performed on a C18 column with a gradient elution of 0.05% formic acid and acetonitrile at a flow rate of 0.20 mL/min. The total run time is 6 minutes. The mass spectrometer is operated in positive ESI mode, and the analytes are detected using MRM. The transitions monitored are m/z 610.98 > 166.95 for manidipine and m/z 266.95 > 235.94 for the internal standard.

Method 2: HPLC-ESIMS with Liquid-Liquid Extraction[4][5]
  • Sample Preparation: The plasma sample is basified with ammonia. Manidipine and the internal standard (felodipine) are then extracted with n-hexane.

  • Chromatography and Mass Spectrometry: The separation is carried out on a Hypersil ODS2 column with a mobile phase consisting of methanol and 5 mm ammonium acetate solution containing 0.1% acetic acid (85:15, v/v). The detection is performed by electrospray ionization in the selected ion monitoring mode. The m/z values monitored are 611.4 for manidipine and 384 for the internal standard.

Method 3: UPLC-MS/MS with Solid-Phase Extraction[3][6][7]
  • Sample Preparation: A 96-well solid-phase extraction plate is used for the cleanup of plasma samples. This high-throughput method is efficient for extracting both manidipine and the internal standard, felodipine.

  • Chromatography and Mass Spectrometry: The analysis is performed using an ultra-performance liquid chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS) operating in the selective reaction monitoring mode. This method offers high sensitivity, with a reported LLOQ of 0.07 ng/mL.

Workflow for Bioanalytical Method Validation

The following diagram illustrates the typical workflow for the validation of a bioanalytical method for manidipine in human plasma.

Bioanalytical_Method_Validation start Start: Method Development Objective sample_prep Sample Preparation (LLE or SPE) start->sample_prep chromatography Chromatographic Separation (LC-MS/MS) sample_prep->chromatography detection Mass Spectrometric Detection (MRM/SRM) chromatography->detection validation Method Validation detection->validation linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Intra- & Inter-day) validation->precision sensitivity Sensitivity (LLOQ & LOD) validation->sensitivity stability Stability validation->stability application Application to Pharmacokinetic/ Bioequivalence Studies linearity->application accuracy->application precision->application sensitivity->application stability->application end End: Validated Method application->end

Caption: General workflow for the validation of a bioanalytical method for manidipine.

Conclusion

The choice of a bioanalytical method for manidipine quantification in human plasma is dependent on the specific requirements of the study. LC-MS/MS and UPLC-MS/MS methods offer high sensitivity and selectivity, making them suitable for pharmacokinetic studies where low concentrations of the drug are expected.[1][3][6][7] Liquid-liquid extraction and solid-phase extraction are both effective sample preparation techniques, with SPE offering higher throughput for a large number of samples.[1][3][6][7] The validation data presented demonstrates that robust and reliable methods are available for the accurate determination of manidipine in human plasma, supporting its clinical and pharmaceutical development.

References

Manidipine vs. Amlodipine: A Comparative Analysis of Peripheral Edema Effects

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers in the cardiovascular field, the selection of an optimal antihypertensive agent requires a nuanced understanding of not only efficacy but also the associated side-effect profile. Peripheral edema, a common adverse effect of dihydropyridine calcium channel blockers (CCBs), can significantly impact patient compliance and quality of life. This guide provides a detailed comparison of manidipine and amlodipine, with a specific focus on their differential effects on peripheral edema, supported by quantitative data, experimental methodologies, and mechanistic insights.

Executive Summary

Both manidipine and amlodipine are effective dihydropyridine calcium channel blockers used for the management of hypertension.[1] While their primary antihypertensive efficacy is comparable, clinical evidence strongly suggests that manidipine is associated with a significantly lower incidence of peripheral edema compared to amlodipine.[2][3] This difference is attributed to their distinct pharmacological profiles, particularly their effects on vascular tone.

Quantitative Data Summary

A meta-analysis of four high-quality, head-to-head randomized controlled trials (RCTs) involving 838 patients provides robust quantitative data on the comparative incidence of ankle edema between manidipine and amlodipine.[2][3] The findings are summarized in the table below.

Outcome MeasureManidipine (10-20 mg/day)Amlodipine (5-10 mg/day)Relative Risk (RR) [95% CI]Risk Difference [95% CI]
Ankle Edema Lower IncidenceHigher Incidence0.35 [0.22 - 0.54][2][3]-11.3% [-16% to -7%][2]
All Adverse Events Lower IncidenceHigher Incidence0.69 [0.56 - 0.85][2][3]

CI: Confidence Interval

These data indicate that patients treated with manidipine have a 65% lower relative risk of developing ankle edema compared to those treated with amlodipine.[2][3]

Mechanistic Differences in Edema Formation

The development of peripheral edema with dihydropyridine CCBs is primarily due to their potent arterial and arteriolar vasodilation.[4][5] This leads to an increase in intracapillary hydrostatic pressure, causing fluid to shift from the vascular space into the interstitial tissue.[4][6]

Amlodipine's mechanism for inducing edema is well-characterized. It causes significant precapillary arteriolar dilation with minimal effect on postcapillary venules.[4][6] This imbalance leads to a substantial increase in capillary hydrostatic pressure and subsequent fluid extravasation.[4]

Manidipine, a third-generation CCB, also induces vasodilation by blocking L-type calcium channels.[7][8][9] However, it is suggested to cause less of an imbalance between arteriolar and venular tone, potentially due to a lesser degree of sympathetic nervous system activation.[2] This more balanced vasodilation is thought to mitigate the sharp rise in capillary hydrostatic pressure, thereby reducing the incidence of peripheral edema.[2]

cluster_Amlodipine Amlodipine cluster_Manidipine Manidipine A_LType L-Type Ca2+ Channel Blockade A_Arteriole Strong Precapillary Arteriolar Dilation A_LType->A_Arteriole A_Pressure Increased Capillary Hydrostatic Pressure A_Arteriole->A_Pressure A_Venule Minimal Postcapillary Venular Dilation A_Venule->A_Pressure A_Edema Peripheral Edema A_Pressure->A_Edema M_LType L-Type Ca2+ Channel Blockade M_Vessels Balanced Arteriolar and Venular Dilation M_LType->M_Vessels M_Pressure Maintained Capillary Hydrostatic Pressure M_Vessels->M_Pressure M_NoEdema Reduced Peripheral Edema M_Pressure->M_NoEdema

Figure 1. Signaling pathway comparison of amlodipine and manidipine on peripheral edema.

Experimental Protocols for Assessing Peripheral Edema

The clinical trials included in the meta-analysis utilized various methods to assess peripheral edema. While specific protocols for each trial may vary, the following outlines a general experimental workflow for the objective and subjective assessment of drug-induced peripheral edema.

1. Patient Population:

  • Inclusion criteria typically involve patients with mild to moderate essential hypertension.[10]

  • Exclusion criteria often include secondary hypertension, severe comorbidities (e.g., heart failure, renal disease), and pregnancy.[11]

2. Study Design:

  • Randomized, double-blind, parallel-group or crossover designs are common.[12]

  • Treatment periods are typically several weeks to months to allow for the development of edema.[12]

3. Assessment Methods:

  • Subjective Assessment: Patient self-reporting through diaries or questionnaires is a common, though less reliable, method.[10][13]

  • Clinical Assessment: Physicians or trained nurses perform a physical examination, often using a pitting edema scale (e.g., 0-4 scale) to grade the severity.[14]

  • Objective Measurement:

    • Water Displacement Volumetry: This method measures the volume of the foot and ankle by immersing it in water and measuring the displaced volume. It is considered a gold standard for assessing limb volume.[10][13]

    • Ankle and Foot Circumference: Serial measurements of the circumference at predefined anatomical landmarks.[14]

    • Bioelectrical Impedance Analysis (BIA): This technique measures body composition, including extracellular and intracellular water. Direct Segmental Multi-Frequency BIA (DSM-BIA) can provide segmental edema scores for the limbs.[10][13]

Start Patient Recruitment (Mild-to-Moderate Hypertension) Randomization Randomization Start->Randomization GroupA Group A (Manidipine) Randomization->GroupA GroupB Group B (Amlodipine) Randomization->GroupB Treatment Treatment Period (e.g., 12-48 weeks) GroupA->Treatment GroupB->Treatment Assessment Peripheral Edema Assessment Treatment->Assessment Subjective Subjective: Patient Questionnaires Assessment->Subjective Objective Objective: - Water Displacement - Circumference Measurement - Bioelectrical Impedance Assessment->Objective Analysis Data Analysis (Incidence, Severity) Subjective->Analysis Objective->Analysis

Figure 2. Experimental workflow for assessing drug-induced peripheral edema.

Conclusion

The available evidence consistently demonstrates a superior safety profile for manidipine concerning peripheral edema when compared to amlodipine, without compromising antihypertensive efficacy.[2][3] This difference is rooted in their distinct effects on the microvasculature. For researchers and drug development professionals, these findings underscore the importance of considering the nuanced pharmacological properties of antihypertensive agents to optimize patient outcomes and adherence to therapy. The methodologies outlined provide a framework for the robust assessment of this critical side effect in future clinical investigations.

References

Comparative Analysis of Heart Rate Effects: Manidipine vs. Other Calcium Channel Blockers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Calcium channel blockers (CCBs) are a cornerstone in the management of hypertension. Within the dihydropyridine (DHP) class, while the primary mechanism of blood pressure reduction—peripheral vasodilation—is shared, the resulting physiological responses, particularly on heart rate, can vary significantly. First-generation DHPs are often associated with a pronounced reflex tachycardia, a compensatory increase in heart rate due to rapid vasodilation and a subsequent drop in blood pressure. Newer generation agents have been developed to mitigate this effect. This guide provides a comparative analysis of manidipine, a third-generation DHP CCB, and other CCBs, focusing on their differential effects on heart rate, supported by experimental data.

Data Presentation: Heart Rate and Sympathetic Activity

The following table summarizes quantitative data from comparative studies, highlighting the differential effects of manidipine and other CCBs on heart rate and markers of sympathetic nervous system activation.

Study Drug & Daily Dose Treatment Duration Change in Heart Rate (beats per minute) Change in Plasma Norepinephrine (%) Patient Population
AMANDHA Study [1][2]Manidipine 20 mg24 Weeks-1.2Not ReportedHypertensive, Type 2 Diabetes, Microalbuminuria
Amlodipine 10 mg24 Weeks+5.6Not ReportedHypertensive, Type 2 Diabetes, Microalbuminuria
Fogari et al. (2001) [3]Manidipine24 WeeksNot Reported+2.9%Mild to Moderate Essential Hypertension
Lacidipine24 WeeksNot Reported+7.1%Mild to Moderate Essential Hypertension
Amlodipine24 WeeksNot Reported+34.9%Mild to Moderate Essential Hypertension
Felodipine24 Weeks+3.1+39.4%Mild to Moderate Essential Hypertension
Casiglia et al. (2005) [4]Manidipine12 WeeksSlightly Reduced (Not Quantified)Not ReportedMild to Moderate Essential Hypertension
Lercanidipine12 WeeksSlightly Reduced (Not Quantified)Not ReportedMild to Moderate Essential Hypertension
Martinez-Martin et al. [2]Manidipine 20 mg104 Weeks-0.7Not ReportedHypertensive, Type 2 Diabetes, Microalbuminuria
Amlodipine 10 mg104 Weeks+7.4Not ReportedHypertensive, Type 2 Diabetes, Microalbuminuria

Summary of Findings: The data consistently demonstrates that manidipine has a neutral or even slightly negative chronotropic effect, avoiding the reflex tachycardia commonly associated with other dihydropyridine CCBs like amlodipine and felodipine.[1][2][3][4] This is further supported by evidence showing that manidipine does not significantly increase plasma norepinephrine levels, a key indicator of sympathetic nervous system activation, in contrast to amlodipine and felodipine.[3]

Experimental Protocols

Detailed methodologies from key comparative trials are outlined below to provide context for the presented data.

1. AMANDHA (A MAnidipine versus Amlodipine in Hypertensive Type 2 Diabetics with Microalbuminuria) Study [1][2]

  • Objective: To compare the effects of manidipine and amlodipine on sympathetic activation, pulse pressure, and heart rate in hypertensive patients with type 2 diabetes and incipient nephropathy.

  • Study Design: A 24-week, randomized, open-label, parallel-group study. An extension phase continued for a total of 104 weeks.

  • Participants: 91 patients with type 2 diabetes, hypertension, and microalbuminuria who were already receiving a renin-angiotensin system (RAS) blocker for at least 6 months.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either manidipine 20 mg daily or amlodipine 10 mg daily as add-on therapy.

  • Key Parameters Measured:

    • Heart Rate: Measured in beats per minute (bpm).

    • Blood Pressure: Systolic and diastolic blood pressure (BP) measured in mm Hg.

    • Sympathetic Activity: Assessed via 24-hour urinary excretion of metanephrine and normetanephrine.

  • Statistical Analysis: Comparisons between groups were performed to assess differences in heart rate, BP, and urinary catecholamine metabolite levels from baseline to the end of the study periods.

2. Comparative Study on Plasma Norepinephrine (Fogari et al.) [3]

  • Objective: To compare the chronic effects of four different dihydropyridine CCBs (amlodipine, felodipine, lacidipine, and manidipine) on blood pressure, heart rate, and plasma norepinephrine levels.

  • Study Design: A randomized, double-blind, placebo-controlled study with a 24-week treatment period.

  • Participants: Patients diagnosed with mild to moderate essential hypertension.

  • Intervention: Following a placebo run-in, patients were randomized to receive one of the four active treatments.

  • Key Parameters Measured:

    • Plasma Norepinephrine (NE): Measured as an index of sympathetic nervous system activity.

    • Blood Pressure (BP): Clinic BP measurements.

    • Heart Rate (HR): Clinic HR measurements.

  • Statistical Analysis: Changes in plasma NE, BP, and HR from baseline were compared between the four active treatment groups and placebo.

Signaling Pathways and Experimental Workflow

Mechanism of Dihydropyridine CCBs and Effect on Heart Rate

Dihydropyridine CCBs primarily act by blocking L-type calcium channels in the smooth muscle cells of peripheral arterioles. This inhibition of calcium influx leads to vasodilation and a reduction in total peripheral resistance, thereby lowering blood pressure. However, this vasodilation can trigger the baroreceptor reflex. A drop in blood pressure is sensed by baroreceptors, leading to a compensatory activation of the sympathetic nervous system. This results in an increased release of norepinephrine, which stimulates β1-adrenergic receptors in the heart, causing an increase in heart rate (reflex tachycardia).[5][6]

Manidipine's neutral effect on heart rate is attributed to several properties. It exhibits high vascular selectivity and a gradual onset of action, which may blunt the baroreceptor reflex.[7][8] Furthermore, evidence suggests manidipine also blocks T-type calcium channels, which are present in the sinoatrial node.[4] This dual-channel blockade may directly counteract sympathetic stimulation of the heart.

G cluster_0 Dihydropyridine CCB Action cluster_1 Baroreceptor Reflex Pathway cluster_2 Manidipine's Attenuating Effect CCB Dihydropyridine CCB (e.g., Amlodipine, Manidipine) L_type L-Type Ca2+ Channels (Vascular Smooth Muscle) CCB->L_type Blocks Ca_influx ↓ Ca2+ Influx L_type->Ca_influx Vasodilation Peripheral Vasodilation Ca_influx->Vasodilation BP ↓ Blood Pressure Vasodilation->BP Baroreceptors Baroreceptors (Carotid Sinus, Aortic Arch) BP->Baroreceptors SNS ↑ Sympathetic Nervous System (SNS) Activation Baroreceptors->SNS Senses ↓ BP NE ↑ Norepinephrine Release SNS->NE Beta1 β1 Receptors (Heart) NE->Beta1 Stimulates HR ↑ Heart Rate (Reflex Tachycardia) Beta1->HR Manidipine Manidipine Manidipine->SNS Less Activation (High Vasoselectivity) T_type T-Type Ca2+ Channels (Sinoatrial Node) Manidipine->T_type Blocks HR_direct Direct HR Neutrality T_type->HR_direct HR_direct->HR Counteracts

Caption: Signaling pathway of CCB-induced vasodilation and subsequent baroreflex activation on heart rate.

Generalized Experimental Workflow for Comparative CCB Trials

The following diagram illustrates a typical workflow for a clinical trial designed to compare the effects of different CCBs on cardiovascular parameters, including heart rate.

G cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Intervention cluster_followup Phase 3: Data Collection & Analysis p1 Patient Recruitment (e.g., Hypertensive Population) p2 Inclusion/Exclusion Criteria Check p1->p2 p3 Informed Consent p2->p3 p4 Baseline Measurements (BP, HR, ECG, Blood Work) p3->p4 p5 Placebo Run-in Period (Washout of prior medications) p4->p5 p6 Randomization p5->p6 p7a Group A: Manidipine Treatment p6->p7a p7b Group B: Comparator CCB (e.g., Amlodipine) p6->p7b p8 Follow-up Visits (e.g., Weeks 4, 12, 24) p7a->p8 p7b->p8 p9 Monitor Vital Signs (BP, HR) Assess Adverse Events Collect Lab Samples p8->p9 p10 End-of-Study Assessment p9->p10 p11 Statistical Analysis (Compare changes from baseline between Group A and B) p10->p11 p12 Results & Conclusion p11->p12

Caption: A generalized workflow for a randomized controlled trial comparing different CCB therapies.

References

Evaluating the Long-Term Safety and Efficacy of Manidipine in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term safety and efficacy of manidipine, a third-generation dihydropyridine calcium channel blocker (CCB), with other widely used CCBs: amlodipine, lercanidipine, and nifedipine. This analysis is based on data from long-term clinical trials and aims to provide an objective resource for evaluating manidipine's performance and understanding its pharmacological profile.

Executive Summary

Manidipine demonstrates comparable antihypertensive efficacy to other leading calcium channel blockers, including amlodipine, lercanidipine, and nifedipine, in long-term clinical trials. A key differentiating factor for manidipine is its favorable safety profile, particularly a significantly lower incidence of ankle edema. This is attributed to its unique pharmacological property of blocking both L-type and T-type calcium channels, which confers additional renal protective benefits. Lercanidipine also shows a good tolerability profile, linked to its high lipophilicity and vascular selectivity.

Comparative Efficacy in Long-Term Clinical Trials

The primary measure of efficacy for antihypertensive drugs is their ability to reduce blood pressure over the long term. Clinical trials have consistently shown that manidipine is as effective as its main competitors in achieving and maintaining blood pressure control.

Table 1: Comparison of Blood Pressure Reduction in Long-Term Clinical Trials
Trial (Lead Author, Year) Treatment Arms Duration Patient Population Baseline Systolic BP (mmHg) Change in Systolic BP (mmHg) Baseline Diastolic BP (mmHg) Change in Diastolic BP (mmHg) Reference
Zanchetti A, 2001Manidipine (10-20 mg/day) vs. Amlodipine (5-10 mg/day)48 weeksMild-to-moderate essential hypertension164 (Manidipine), 163 (Amlodipine)-24 (Manidipine), -29 (Amlodipine)99 (Manidipine), 101 (Amlodipine)-12 (Manidipine), -13 (Amlodipine)[1]
Fogari R, 2005Manidipine (10-20 mg/day) vs. Lercanidipine (10-20 mg/day)3 monthsMild-to-moderate essential hypertension156 (Manidipine), 159 (Lercanidipine)-8.6 (Manidipine), -6.0 (Lercanidipine)94 (Manidipine), 95.5 (Lercanidipine)-5.3 (Manidipine), -6.3 (Lercanidipine)[2]
Robles NR, 2003Manidipine (20 mg/day) vs. Nifedipine (60 mg/day)3 monthsHypertensive patients with chronic renal failureNot SpecifiedSignificant reduction in both groupsNot SpecifiedSignificant reduction in both groups[3]

Note: The data presented is a summary from the cited clinical trials. For full details, please refer to the original publications.

Comparative Safety and Tolerability

A critical aspect of long-term antihypertensive therapy is the safety and tolerability of the medication, as this significantly impacts patient adherence. Manidipine has consistently demonstrated a superior safety profile, particularly concerning the incidence of ankle edema, a common side effect of dihydropyridine CCBs.

Table 2: Comparison of Key Adverse Events in Long-Term Clinical Trials
Trial (Lead Author, Year) Treatment Arms Duration Incidence of Ankle Edema (%) Other Common Adverse Events Reference
Zanchetti A, 2001Manidipine (10-20 mg/day) vs. Amlodipine (5-10 mg/day)48 weeksSignificantly lower with manidipineHeadache, flushing, palpitations[1]
Fogari R, 2005Manidipine (10-20 mg/day) vs. Lercanidipine (10-20 mg/day)3 monthsLess pronounced with manidipineHeadache, vertigo, asthenia[2]
Robles NR, 2003Manidipine (20 mg/day) vs. Nifedipine (60 mg/day)3 monthsSevere adverse reactions: 8.5% (Manidipine) vs. 14.5% (Nifedipine)Not specified in detail[3]
Meta-analysis (Richy FF, 2010)Manidipine vs. AmlodipineMultiple trialsRelative risk for ankle edema with manidipine: 0.35Overall adverse events lower with manidipine[4]

Experimental Protocols

Understanding the methodology of the clinical trials is crucial for interpreting the results. Below are summaries of the experimental protocols for the key comparative studies.

Manidipine vs. Amlodipine (Zanchetti A, 2001)
  • Study Design: A 48-week, double-blind, randomized, parallel-group, multicenter trial.[1]

  • Participants: Patients with mild-to-moderate essential hypertension.[1]

  • Intervention: Patients were randomized to receive either manidipine (10-20 mg once daily) or amlodipine (5-10 mg once daily).[1]

  • Primary Efficacy Endpoint: Reduction in sitting systolic and diastolic blood pressure.

  • Safety Assessment: Monitoring and recording of all adverse events, with a specific focus on ankle edema.

Manidipine vs. Lercanidipine (Fogari R, 2005)
  • Study Design: A 3-month, controlled, parallel-group study.[2]

  • Participants: 53 patients with mild-to-moderate essential hypertension.[2]

  • Intervention: Patients were assigned to receive either manidipine or lercanidipine.[2]

  • Primary Efficacy Endpoint: Reduction in blood pressure.

  • Safety Assessment: Monitoring of adverse events, including ankle-foot edema.[2]

Manidipine vs. Nifedipine in Chronic Renal Failure (Robles NR, 2003)
  • Study Design: A 3-month, multicenter, randomized controlled trial.[3]

  • Participants: 101 hypertensive patients with chronic renal failure.[3]

  • Intervention: Patients were randomly assigned to receive either manidipine (20 mg daily) or nifedipine (60 mg daily).[3]

  • Primary Endpoints: Achievement of diastolic blood pressure ≤ 90 mmHg or a 10 mmHg reduction from baseline.[3]

  • Secondary Endpoints: Improvement in renal function (creatinine clearance, serum creatinine, proteinuria).[3]

  • Safety Assessment: Recording of adverse reactions.[3]

Signaling Pathways and Mechanism of Action

The distinct clinical profiles of these CCBs can be attributed to their differential effects on calcium channel subtypes and other molecular pathways.

Manidipine: Dual L-type and T-type Calcium Channel Blockade

Manidipine's unique feature is its ability to block both L-type and T-type voltage-dependent calcium channels.[5][6] While L-type channel blockade in vascular smooth muscle leads to vasodilation and blood pressure reduction, the additional blockade of T-type channels, particularly in the renal efferent arterioles, is thought to contribute to its renal-protective effects by reducing intraglomerular pressure.[6][7] This dual blockade may also be responsible for the lower incidence of reflex tachycardia and peripheral edema.[7]

Manidipine_Signaling_Pathway Manidipine Manidipine L_type_Ca_Channel L-type Ca²⁺ Channel (Vascular Smooth Muscle) Manidipine->L_type_Ca_Channel Blocks T_type_Ca_Channel T-type Ca²⁺ Channel (Renal Efferent Arteriole) Manidipine->T_type_Ca_Channel Blocks Ca_Influx_Vascular ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx_Vascular Ca_Influx_Renal ↓ Ca²⁺ Influx T_type_Ca_Channel->Ca_Influx_Renal Vasodilation Vasodilation Ca_Influx_Vascular->Vasodilation Efferent_Vasodilation Efferent Arteriole Vasodilation Ca_Influx_Renal->Efferent_Vasodilation BP_Reduction ↓ Blood Pressure Vasodilation->BP_Reduction Intraglomerular_Pressure ↓ Intraglomerular Pressure Efferent_Vasodilation->Intraglomerular_Pressure Renal_Protection Renal Protection Intraglomerular_Pressure->Renal_Protection

Manidipine's dual calcium channel blockade mechanism.
Lercanidipine: High Lipophilicity and Vascular Selectivity

Lercanidipine's high lipophilicity allows it to accumulate in the lipid membranes of smooth muscle cells, resulting in a slower onset and longer duration of action.[8][9] This property, combined with its high selectivity for vascular L-type calcium channels over cardiac channels, contributes to its potent vasodilatory effects with minimal impact on heart rate.[10][11][12]

Lercanidipine_Signaling_Pathway Lercanidipine Lercanidipine (High Lipophilicity) Lipid_Membrane Lipid Membrane of Smooth Muscle Lercanidipine->Lipid_Membrane Accumulates in Minimal_Cardiac_Effects Minimal Cardiac Effects Lercanidipine->Minimal_Cardiac_Effects L_type_Ca_Channel L-type Ca²⁺ Channel (High Vascular Selectivity) Lipid_Membrane->L_type_Ca_Channel Slowly releases to block Ca_Influx ↓ Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Vasodilation Sustained Vasodilation Ca_Influx->Vasodilation BP_Reduction ↓ Blood Pressure Vasodilation->BP_Reduction Dihydropyridine_Experimental_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_followup Long-Term Follow-up cluster_analysis Data Analysis Patient_Pool Hypertensive Patient Pool Inclusion_Exclusion Inclusion/Exclusion Criteria Patient_Pool->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Manidipine_Arm Manidipine Arm Randomization->Manidipine_Arm Comparator_Arm Comparator Arm (Amlodipine/Lercanidipine/Nifedipine) Randomization->Comparator_Arm BP_Monitoring Regular Blood Pressure Monitoring Manidipine_Arm->BP_Monitoring AE_Assessment Adverse Event Assessment Manidipine_Arm->AE_Assessment Renal_Function Renal Function Tests (if applicable) Manidipine_Arm->Renal_Function Comparator_Arm->BP_Monitoring Comparator_Arm->AE_Assessment Comparator_Arm->Renal_Function Efficacy_Analysis Efficacy Analysis (BP Reduction) BP_Monitoring->Efficacy_Analysis Safety_Analysis Safety Analysis (Adverse Events) AE_Assessment->Safety_Analysis Renal_Function->Efficacy_Analysis

References

A study to evaluate the effects of manidipine versus amlodipine on intraglomerular pressure

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the effects of two calcium channel blockers, manidipine and amlodipine, on intraglomerular pressure. The information is targeted towards researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Executive Summary

Intraglomerular pressure is a critical factor in the progression of renal disease. Experimental and clinical evidence suggests that while both manidipine and amlodipine are effective antihypertensive agents, they exhibit different effects on renal hemodynamics. Notably, manidipine appears to have a more favorable profile by not increasing, and potentially reducing, intraglomerular pressure, whereas amlodipine has been shown to cause an increase.[1] This difference is primarily attributed to their varied effects on the afferent and efferent arterioles of the glomerulus.[2]

Quantitative Data Comparison

The following table summarizes the key findings from a randomized, double-blind, parallel-group study comparing the effects of manidipine and amlodipine on renal hemodynamics in patients with mild to moderate essential hypertension over a 4-week treatment period.[1]

ParameterManidipine (20 mg/day)Amlodipine (10 mg/day)p-value (between groups)
Change in Intraglomerular Pressure (Pglom) No significant change (p=0.951)Significant increase (p=0.009)0.042
Change in Afferent Arteriolar Resistance (RA) Significant reduction (p=0.018)More pronounced reduction (p<0.001)<0.001
Change in Efferent Arteriolar Resistance (RE) Significant increase (p=0.012)Significant increase (p=0.002)No significant difference
Change in Systolic Blood Pressure Significant reduction (p<0.001)Significantly greater reduction (p<0.001)<0.001
Change in Diastolic Blood Pressure Significant reduction (p<0.001)Significantly greater reduction (p<0.001)<0.001

Experimental Protocols

Study Design: A randomized, double-blind, parallel-group study was conducted with patients diagnosed with mild to moderate essential hypertension.[1]

  • Participants: The study enrolled hypertensive patients who were then randomly assigned to one of two treatment groups.[1]

    • Manidipine group (n=54) received 20 mg of manidipine daily.[1]

    • Amlodipine group (n=50) received 10 mg of amlodipine daily.[1]

  • Treatment Duration: The treatment period for both groups was 4 weeks.[1]

  • Renal Hemodynamic Measurements:

    • Renal plasma flow (RPF) and glomerular filtration rate (GFR) were determined using the constant-infusion input-clearance technique with p-aminohippurate (PAH) and inulin, respectively.[1]

    • Intraglomerular pressure (Pglom) and the resistances of the afferent (RA) and efferent (RE) arterioles were calculated based on the Gomez model.[1]

Mechanism of Action and Signaling Pathway

The differential effects of manidipine and amlodipine on intraglomerular pressure can be attributed to their distinct vasodilatory actions on the afferent and efferent arterioles. Manidipine is known to block both L-type and T-type calcium channels. The presence of T-type calcium channels on efferent arterioles allows manidipine to induce vasodilation in both the afferent and efferent vessels.[3] This balanced vasodilation helps to mitigate a rise in intraglomerular pressure.

In contrast, amlodipine's action is predominantly on L-type calcium channels, which are more prevalent in the afferent arterioles.[4] This leads to a more significant vasodilation of the afferent arteriole without a corresponding dilation of the efferent arteriole, resulting in an increased intraglomerular pressure.[2]

G cluster_manidipine Manidipine cluster_amlodipine Amlodipine Manidipine Manidipine Man_L_type L-type Ca2+ Channel Blockade Manidipine->Man_L_type Man_T_type T-type Ca2+ Channel Blockade Manidipine->Man_T_type Man_Afferent Afferent Arteriole Dilation Man_L_type->Man_Afferent Man_Efferent Efferent Arteriole Dilation Man_T_type->Man_Efferent Man_Pglom Intraglomerular Pressure Maintained/Decreased Man_Afferent->Man_Pglom Man_Efferent->Man_Pglom Amlodipine Amlodipine Am_L_type L-type Ca2+ Channel Blockade Amlodipine->Am_L_type Am_Afferent Pronounced Afferent Arteriole Dilation Am_L_type->Am_Afferent Am_Efferent Minimal Efferent Arteriole Effect Am_L_type->Am_Efferent Am_Pglom Intraglomerular Pressure Increased Am_Afferent->Am_Pglom Am_Efferent->Am_Pglom

Caption: Differential effects of Manidipine and Amlodipine on renal arterioles.

References

Manidipine and Lercanidipine: A Comparative Analysis of Tolerability and Side Effect Profiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tolerability and side effect profiles of two third-generation dihydropyridine calcium channel blockers, manidipine and lercanidipine. The information presented is based on data from a direct comparative clinical trial to support evidence-based decisions in research and drug development.

Executive Summary

Manidipine and lercanidipine are both effective antihypertensive agents with a generally favorable safety profile.[1][2] A key differentiator in their clinical use is their tolerability, particularly concerning the incidence of peripheral edema, a common side effect of dihydropyridine calcium channel blockers. Clinical evidence suggests that while both drugs are well-tolerated, manidipine may be associated with a lower incidence of ankle-foot edema compared to lercanidipine.[1][2][3] This difference is potentially attributed to manidipine's greater vasodilatory effect on postcapillary vessels.[1][2][3]

Quantitative Comparison of Adverse Events

A randomized, parallel-group clinical trial directly comparing manidipine and lercanidipine in patients with mild-to-moderate essential hypertension provides the most robust data on their respective side effect profiles. The following table summarizes the incidence of adverse events observed in this study.

Adverse EventManidipine (n=26)Lercanidipine (n=27)
Total Adverse Events 11 (42.3%) 13 (48.1%)
Drug-Related Adverse Events
Headache2 (7.7%)-
Edema4 (15.4%)-
Vertigo1 (3.8%)-
Possibly Drug-Related Adverse Events
Asthenia1 (3.8%)-
Vertigo1 (3.8%)-

Data from Casiglia et al. (2004).[2]

Experimental Protocols

The primary source of comparative data is a 3-month, randomized, parallel-group study.

Study Design: A controlled, parallel-group clinical trial.[1][2][3]

Patient Population: 53 patients with mild-to-moderate essential hypertension.[1][2][3]

Intervention:

  • A 2-week placebo run-in period was initiated for all participants.[1][2][3]

  • Patients were then randomized to receive either manidipine (n=26) or lercanidipine (n=27).[1][2][3]

  • The initial dosage for both drugs was 10 mg/day.[2]

  • After the first month of treatment, the dosage could be increased to 20 mg/day if the diastolic blood pressure remained above 90 mmHg.[2]

Outcome Measures:

  • The primary efficacy endpoint was the reduction in blood pressure.[1][2][3]

  • Tolerability was assessed by recording all adverse events, with a physician determining the potential relationship to the study medication.[2]

  • Ankle-foot volume was measured to objectively quantify edema.[2]

Visualizing Methodologies and Mechanisms

To further elucidate the experimental design and the pharmacological mechanisms of these drugs, the following diagrams are provided.

experimental_workflow cluster_screening Screening & Enrollment cluster_run_in Run-in Phase cluster_randomization Randomization cluster_treatment Treatment Phase (3 Months) cluster_assessment Outcome Assessment s1 53 Patients with Mild-to-Moderate Essential Hypertension r1 2-Week Placebo Run-in Period s1->r1 rand Randomization r1->rand t1 Manidipine Group (n=26) 10-20 mg/day rand->t1 Group 1 t2 Lercanidipine Group (n=27) 10-20 mg/day rand->t2 Group 2 a1 Blood Pressure Measurement t1->a1 a2 Adverse Event Monitoring t1->a2 a3 Ankle-Foot Volume Measurement t1->a3 t2->a1 t2->a2 t2->a3

Figure 1: Experimental workflow of the comparative clinical trial.

signaling_pathway cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_drugs Drug Intervention cluster_cellular_response Cellular Response ltcc L-type Ca2+ Channel ca_in Ca2+ Influx ltcc->ca_in Open ttcc T-type Ca2+ Channel ttcc->ca_in Open vasodilation Vasodilation ca_in->vasodilation Reduced manidipine Manidipine manidipine->ltcc Blocks manidipine->ttcc Blocks lercanidipine Lercanidipine lercanidipine->ltcc Blocks lercanidipine->ttcc Blocks (higher selectivity) bp_reduction Blood Pressure Reduction vasodilation->bp_reduction Leads to

Figure 2: Signaling pathway of manidipine and lercanidipine.

Mechanism of Action and Tolerability

Manidipine and lercanidipine are dihydropyridine calcium channel blockers that exert their antihypertensive effects by inhibiting the influx of calcium ions into vascular smooth muscle cells.[4][5] This leads to vasodilation and a subsequent reduction in blood pressure.[4][5]

Both drugs are known to block L-type calcium channels.[4][6] Additionally, manidipine has been shown to block T-type calcium channels, which may contribute to its renal protective effects.[4][7] Lercanidipine also exhibits some activity at T-type calcium channels, with some studies suggesting a higher selectivity for these channels compared to other dihydropyridines.[6]

The difference in edema incidence may be explained by their differential effects on pre- and postcapillary resistance. It is hypothesized that manidipine induces a more balanced vasodilation, including dilation of postcapillary venules, which helps to mitigate the increase in intracapillary pressure that leads to fluid extravasation and edema.[1][2][3]

Conclusion

Both manidipine and lercanidipine are effective and well-tolerated options for the management of hypertension.[1][2][3] However, for patients who are at a higher risk of developing or are concerned about peripheral edema, manidipine may offer a tolerability advantage. The choice between these two agents should be guided by individual patient characteristics and a thorough assessment of the risk-benefit profile. Further large-scale, long-term comparative studies are warranted to confirm these findings and to explore other potential differences in their clinical profiles.

References

Safety Operating Guide

Proper Disposal of Manidipine Dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of Manidipine dihydrochloride, a calcium channel blocker used in research and development. Adherence to these protocols is vital to ensure personnel safety, prevent environmental contamination, and maintain regulatory compliance. Improper disposal of pharmaceuticals like this compound can lead to the contamination of water supplies and soil, posing a risk to wildlife and human health.[1]

Regulatory Framework

In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2] Many states have their own, often more stringent, regulations.[1] For healthcare and laboratory facilities, the EPA's Subpart P rule provides specific management standards for hazardous waste pharmaceuticals, which notably prohibits the flushing of such chemicals.[3][4] It is the responsibility of the waste generator to correctly classify and manage the waste in accordance with all applicable federal, state, and local regulations.[5]

Hazard Profile of this compound

A thorough hazard assessment is the first step in determining the correct disposal pathway. Based on Safety Data Sheets (SDS), this compound presents specific hazards that must be considered.

Hazard ClassificationDescriptionSource
Acute Oral Toxicity Toxic if swallowed (H301).[6][6]
Acute Dermal Toxicity Toxic in contact with skin (H311).[7]
Acute Inhalation Toxicity Toxic if inhaled (H331).[7]
Environmental Hazard Water endangering class 3 (self-classification).[6][6]

Given its toxicity, this compound waste must be managed as a hazardous material to mitigate risks of accidental poisoning and environmental damage.

Step-by-Step Disposal Protocol

This protocol outlines the procedure for disposing of pure, unused this compound as well as contaminated lab materials (e.g., gloves, weighing paper, empty containers).

1. Wear Appropriate Personal Protective Equipment (PPE) Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.

  • Hand Protection: Wear appropriate protective gloves.[8]

  • Eye/Face Protection: Use safety glasses with side-shields or goggles.[8]

  • Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[8]

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[8]

2. Waste Segregation and Collection Proper segregation is crucial to prevent chemical reactions and ensure compliant disposal.

  • Do Not Mix: Never mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Collect Solid Waste: Place pure this compound and any contaminated solids (e.g., weighing boats, contaminated paper towels, gloves) into a designated hazardous waste container that is durable, leak-proof, and has a secure lid.[9]

  • Manage Empty Containers: Dispose of the empty container as hazardous or special waste.[6] Do not reuse the container for any other purpose.

3. Container Labeling Properly label the hazardous waste container immediately upon adding the first piece of waste. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • The specific hazard characteristics (e.g., "Toxic").

  • The date when waste was first added (accumulation start date).

  • Your name, department, and contact information.

4. Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory.

  • Location: The SAA must be under the control of the laboratory personnel.

  • Conditions: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][9] Store it away from incompatible materials.

  • Security: Ensure the storage area is secure to prevent unauthorized access.[8][9]

5. Arrange for Professional Disposal The final step is to arrange for the pickup and disposal of the waste by a licensed professional waste disposal company.[7]

  • Contact EHS: Contact your institution's EHS department to schedule a waste pickup.

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[2][3]

  • Do Not Dispose in Trash or Drains: Never dispose of this compound in the regular trash or pour it down the drain. This is a violation of EPA regulations for hazardous pharmaceuticals.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G Diagram 1: this compound Disposal Workflow cluster_prep Preparation & Assessment cluster_collection Segregation & Collection cluster_disposal Storage & Final Disposal cluster_key Key cluster_prohibitions Prohibited Actions A Unused or Contaminated This compound B Consult Safety Data Sheet (SDS) & Institutional EHS Policy A->B C Wear Required PPE (Gloves, Goggles, Lab Coat) B->C D Obtain Designated Hazardous Waste Container C->D Proceed to Collection E Place Waste in Container & Secure Lid D->E F Label Container Correctly: 'Hazardous Waste', Chemical Name, Date E->F G Store in Secure Satellite Accumulation Area F->G Proceed to Storage H Contact EHS for Pickup G->H I Disposal via Licensed Hazardous Waste Contractor (Incineration) H->I start Starting Material process Process Step end Final Disposal J DO NOT Dispose in Regular Trash K DO NOT Dispose Down Sink or Drain

Caption: Disposal Workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.